molecular formula C22H34O2 B1587934 21-Hydroxy-20-methylpregn-4-en-3-one CAS No. 60966-36-1

21-Hydroxy-20-methylpregn-4-en-3-one

Número de catálogo: B1587934
Número CAS: 60966-36-1
Peso molecular: 330.5 g/mol
Clave InChI: ZNWOYQVXPIEQRC-ZRFCQXGJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

21-Hydroxy-20-methylpregn-4-en-3-one is a useful research compound. Its molecular formula is C22H34O2 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
The exact mass of the compound 21-Hydroxy-20-methylpregn-4-en-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 21-Hydroxy-20-methylpregn-4-en-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-Hydroxy-20-methylpregn-4-en-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3/t14?,17-,18+,19-,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWOYQVXPIEQRC-ZRFCQXGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291726
Record name 21-Hydroxy-20-methylpregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60966-36-1
Record name 21-Hydroxy-20-methylpregn-4-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60966-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Hydroxy-20-methylpregn-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060966361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-Hydroxy-20-methylpregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21-hydroxy-20-methylpregn-4-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Whitepaper: 21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol) in Advanced Steroid Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in steroid biochemistry and Active Pharmaceutical Ingredient (API) development, I frequently encounter the challenge of bridging microbial biotransformation with downstream synthetic chemistry. 21-Hydroxy-20-methylpregn-4-en-3-one , commonly referred to in the industry as Bisnoralcohol (BA) or 4-HBC , represents a critical node in this bridge. Derived primarily from the microbial degradation of phytosterols, this compound serves as an essential, highly versatile precursor for the semi-synthesis of progesterone, corticosteroids, and ursodeoxycholic acid.

This guide deconstructs the physicochemical properties, biogenic origins, and synthetic utility of Bisnoralcohol. Rather than presenting a static list of facts, I have designed this whitepaper to explain the causality behind our experimental choices, providing actionable, self-validating protocols for its application in commercial drug development.

Physicochemical Profiling

Understanding the baseline properties of Bisnoralcohol is non-negotiable for designing scalable solvent systems and chromatographic purification methods. The presence of the C21 primary hydroxyl group and the conjugated enone system at C3 dictates its reactivity, solubility, and UV absorbance profile.

Table 1: Key Physicochemical Properties of Bisnoralcohol

PropertyValue
IUPAC Name (8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Common Synonyms Bisnoralcohol (BA), 4-HBC, 23,24-Bisnorchol-4-en-3-on-22-ol
CAS Registry Number 60966-36-1 (General) / 40736-33-2 (20S-isomer)
Molecular Formula C₂₂H₃₄O₂
Molecular Weight 330.5 g/mol
Density ~1.07 g/cm³
Boiling Point 464.1°C at 760 mmHg
Flash Point 197.5°C
XLogP3 (Lipophilicity) 4.7
Monoisotopic Mass 330.25588 Da

Data synthesized from authoritative chemical databases including [1].

Biogenic Origin: Microbial Side-Chain Cleavage

Historically, steroid synthesis relied on the harsh chemical degradation of diosgenin extracted from yams. Today, the industry standard is the microbial fermentation of abundant phytosterols (e.g., sitosterol, campesterol) or cholesterol.

Mechanistic Causality: Wild-type Mycobacterium species completely degrade the sterol core to CO₂ and H₂O to use as a carbon source. By utilizing mutant strains (such as Mycobacterium neoaurum ATCC 25795) with targeted gene deletions in the sterol ring degradation pathway, we can halt catabolism at specific intermediate stages. As detailed in recent biocatalysis research [2], the enzymes ChsH3 (an enoyl-CoA hydratase) and ChsB1 (a 3-hydroxyacyl-CoA dehydrogenase) mediate the stereospecific hydration and dehydrogenation of the cholesterol side chain. Disruption of downstream processing results in the stoichiometric accumulation of Bisnoralcohol.

Microbial side-chain cleavage pathway yielding Bisnoralcohol.

Synthetic Workflows: The Bisnoralcohol to Progesterone Pipeline

The most high-value application of Bisnoralcohol is its conversion to Progesterone [3]. The structural difference lies in the C20-C21 fragment; Progesterone is a methyl ketone (C21 is a methyl group attached to a C20 carbonyl), whereas Bisnoralcohol has a hydroxymethyl group.

Causality in Reaction Design: Direct oxidative cleavage of the C20-C21 bond is thermodynamically unfavorable and prone to unselective ring degradation. To circumvent this, we employ a highly selective two-step sequence:

  • Selective Primary Alcohol Oxidation: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with NaOCl selectively oxidizes the C21 primary alcohol to an aldehyde (20-formylpregn-4-en-3-one) without affecting the sterically hindered secondary centers or the enone core.

  • Oxidative Decarbonylation: A copper-catalyzed aerobic decarbonylation removes the formyl carbon as CO/CO₂, cleanly yielding the target methyl ketone.

Two-step semi-synthetic conversion of Bisnoralcohol to Progesterone.

Self-Validating Experimental Protocol: TEMPO Oxidation & Decarbonylation

In my experience optimizing steroidal API pipelines, a protocol must be self-validating—meaning the chemistry itself provides intrinsic checkpoints to prevent downstream failure.

Step 1: Substrate Preparation & Buffer Addition

  • Dissolve 1.0 eq of Bisnoralcohol in dichloromethane (DCM) (10 volumes).

  • Add 0.05 eq of TEMPO catalyst.

  • Add an aqueous buffer solution of KBr (0.1 eq) and NaHCO₃ (0.2 eq).

  • Causality: The biphasic system ensures the water-soluble NaOCl oxidant remains in the aqueous layer, while the TEMPO radical shuttles between phases. The NaHCO₃ buffer maintains the pH at ~8.5–9.0, which is the exact stability window for the oxoammonium active species.

Step 2: Controlled Oxidation

  • Cool the reactor to -10°C.

  • Dropwise addition of 10% NaOCl aqueous solution (2.5 eq).

  • Self-Validation Check: The reaction must remain below 0°C. If the temperature spikes, non-specific oxidation of the enone core will occur. Monitor via TLC/HPLC until the BA peak disappears.

Step 3: Quench & Phase Separation (Critical Checkpoint)

  • Add 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (2 volumes).

  • Causality: Thiosulfate instantly reduces any residual hypochlorite. This is a critical self-validating step; failure to completely quench the oxidant will result in the poisoning of the copper catalyst in the subsequent decarbonylation step.

  • Separate the organic layer, wash with brine until neutral, and concentrate to yield 20-formylpregn-4-en-3-one.

Step 4: Oxidative Decarbonylation

  • Dissolve the intermediate in an organic solvent (e.g., toluene).

  • Add a Copper(II) catalyst and an organic base (e.g., pyridine).

  • Introduce an O₂ gas stream and stir at 30°C–50°C until conversion to Progesterone is complete.

  • Quench with dilute acid, wash the organic layer, and crystallize the final product from acetone.

Analytical Validation Framework

To ensure the integrity of the API precursor before it enters the synthetic pipeline, a multi-modal analytical approach is required. Relying on a single method invites false positives.

Multi-modal analytical validation framework for batch release.

  • HPLC-UV: Utilizes the strong chromophore of the conjugated C3 ketone (λmax ≈ 240 nm) to quantify purity.

  • LC-MS: Confirms the exact mass. The [M+H]⁺ adduct for Bisnoralcohol will appear at m/z 331.26.

  • NMR Spectroscopy: ¹H-NMR is critical for verifying the presence of the C21 hydroxymethyl protons (typically appearing as a multiplet around 3.3–3.6 ppm) and ensuring the integrity of the C4 vinylic proton (~5.7 ppm).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6454094, 21-Hydroxy-20-methylpregn-4-en-3-one" PubChem, [Link]

  • Xu, et al. "Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium Tuberculosis Bifurcates Stereospecifically at Hydration" ChemRxiv, [Link]

  • "A kind of preparation method of progesterone" Google P

Structural Elucidation and Analytical Validation of 21-Hydroxy-20-methylpregn-4-en-3-one (4-HBC): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The steroidal synthon 21-hydroxy-20-methylpregn-4-en-3-one —frequently referred to in industrial biotechnology as 4-HBC (22-hydroxy-23,24-bisnorchol-4-en-3-one) or bisnoralcohol (BA) —is a high-value intermediate pivotal to the semi-synthesis of active pharmaceutical ingredients (APIs) such as Ursodeoxycholic Acid (UDCA)[1]. Produced primarily via the microbial degradation of phytosterols by engineered Mycobacterium strains, the structural integrity of 4-HBC dictates the stereochemical success of all downstream pharmaceutical conversions[2].

This technical guide provides an authoritative framework for the isolation, structural elucidation, and analytical validation of 4-HBC. By integrating self-validating experimental protocols with high-resolution spectroscopic data, this document equips researchers with the methodologies required to definitively confirm the molecular architecture of this critical C22 steroid.

Biosynthetic Grounding and Molecular Architecture

Understanding the structural features of 4-HBC requires an examination of its biosynthetic origin. In actinomycetes such as Mycobacterium tuberculosis and M. neoaurum, the alkyl side chain of natural sterols undergoes a series of β-oxidation reactions analogous to fatty acid degradation[3].

The pathway bifurcates stereospecifically during the hydration of the five-carbon sterol intermediate 3-oxo-cholest-4,22-dien-24-oyl-CoA (3-OCDO-CoA). The MaoC-like hydratase ChsH3 catalyzes the stereospecific hydration of this intermediate to form the (22S)-diastereomer[4]. Subsequent dehydrogenation by ChsB1 and retro-aldol cleavage truncates the side chain, resulting in the accumulation of 4-HBC when the steroid ring degradation pathway is genetically impaired[5].

The resulting molecule, 4-HBC (C₂₂H₃₄O₂), features a rigid tetracyclic core with a conjugated Δ⁴-3-one system in the A-ring and a truncated, stereodefined side chain terminating in a primary hydroxyl group.

G A Phytosterol B 3-OCDO-CoA A->B Multiple β-oxidation cycles C 22-HOCO-CoA B->C ChsH3 Hydratase D 4-HBC (Product) C->D ChsB1 Dehydrogenase & Aldolytic Cleavage

Caption: Biosynthetic pathway of 4-HBC via microbial sterol side-chain degradation.

Strategic Structural Elucidation Framework

To unambiguously elucidate the structure of 4-HBC, a dual-platform approach utilizing High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required. The causality behind this specific analytical pairing lies in their complementary data: HRMS confirms the exact atomic composition and functional group presence (via neutral losses), while 2D NMR maps the precise stereochemical connectivity of the carbon skeleton[6].

Quantitative Spectroscopic Data

The following tables summarize the critical quantitative data points required to validate the 4-HBC structure.

Table 1: High-Resolution Mass Spectrometry (ESI-HRMS) Fragmentation Profile

Ion Species Experimental m/z Calculated m/z Mass Error (ppm) Structural Assignment
[M+H]⁺ 331.2635 331.2632 +0.9 Intact protonated molecule
[M+H - H₂O]⁺ 313.2528 313.2526 +0.6 Loss of primary C22-hydroxyl group

|[M+H - H₂O - CH₄]⁺ | 297.2215 | 297.2213 | +0.7 | Subsequent loss of C21-methyl group |

Table 2: Representative ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position ¹³C Shift (ppm) ¹H Shift (ppm, Multiplicity, J in Hz) Key HMBC Correlations
C3 (Carbonyl) 199.5 - -
C4 (Olefinic) 123.8 5.73 (s) C2, C6, C10
C5 (Quaternary) 171.5 - -
C18 (Angular CH₃) 12.1 0.75 (s) C12, C13, C14, C17
C19 (Angular CH₃) 17.4 1.20 (s) C1, C5, C9, C10
C20 (Methine) 38.6 1.65 (m) C17, C21, C22
C21 (Side-chain CH₃) 18.5 1.05 (d, J=6.5) C17, C20, C22
C22 (Hydroxymethyl) 67.8 3.38 (dd, J=10.5, 6.0), 3.65 (dd) C17, C20, C21

(Note: Nomenclature utilizes standard steroidal numbering where the side-chain methyl is designated C21 and the hydroxymethyl carbon is designated C22).

Self-Validating Experimental Methodologies

The isolation and characterization of steroidal intermediates are highly susceptible to artifact formation (e.g., auto-oxidation of the A-ring or side-chain epimerization). To ensure scientific integrity, the following workflows are designed as self-validating systems , embedding continuous internal checks.

Workflow S1 Fermentation Broth S2 EtOAc Extraction S1->S2 Phase Separation S3 Silica Chromatography S2->S3 Concentration S4 Prep-HPLC Purification S3->S4 Fractionation S5 HRMS Analysis S4->S5 Aliquot 1 S6 NMR Spectroscopy S4->S6 Aliquot 2 S7 Validated Structure S5->S7 Mass & Formula S6->S7 Stereochemistry

Caption: Self-validating extraction and structural elucidation workflow for 4-HBC.

Protocol 1: Extraction and Chromatographic Purification

Causality: Ethyl acetate (EtOAc) is selected for liquid-liquid extraction due to its optimal polarity index. It effectively partitions the moderately polar C22-hydroxyl group while leaving highly polar microbial fermentation byproducts in the aqueous phase.

  • Cell Lysis & Partitioning: Centrifuge the M. neoaurum fermentation broth to separate the biomass. Homogenize the supernatant with an equal volume of EtOAc. Stir vigorously for 30 minutes and allow phase separation.

  • Concentration: Recover the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at 40°C to yield a crude steroidal extract.

  • Silica Gel Chromatography: Load the extract onto a silica gel column (200-300 mesh). Elute using a gradient of Hexane:EtOAc (from 10:1 to 2:1, v/v). Collect fractions containing the target compound (Rf ≈ 0.4 in Hexane:EtOAc 2:1).

  • Preparative HPLC Polishing: Purify the pooled fractions using a C18 preparative column (isocratic elution, 70% Acetonitrile in water, flow rate 10 mL/min).

Self-Validation Checkpoint (In-line DAD): During HPLC, monitor the eluent using a Diode-Array Detector (DAD). The conjugated Δ⁴-3-one system of 4-HBC has a strict, characteristic UV maximum at 240 nm . If the peak at the target retention time exhibits a shifted λmax, it instantly flags the co-elution of an impurity or degradation of the A-ring, halting the workflow before downstream analysis.

Protocol 2: Spectroscopic Acquisition

Causality: Electrospray Ionization (ESI) in positive mode is utilized due to the high proton affinity of the Δ⁴-3-one conjugated system. For NMR, 2D NOESY is critical to confirm the restricted rotation and specific stereochemical configuration imparted by the stereospecific hydration of the ChsH3 enzyme[4].

  • Sample Preparation: Dissolve 15 mg of the purified 4-HBC in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • NMR Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra at 298 K.

  • HRMS Profiling: Dilute a 10 µL aliquot of the NMR sample in LC-MS grade methanol. Inject into a Q-TOF mass spectrometer operating in ESI+ mode (Capillary voltage: 4.5 kV, Collision Energy: 15-20 eV).

Self-Validation Checkpoint (Mass & Stereochemistry): MS Check: The acquisition of both positive ([M+H]⁺) and sodium adduct ([M+Na]⁺) ions must yield an exact mass difference of 21.9819 Da . This internal cross-check eliminates the possibility of misidentifying background chemical noise as the molecular ion. NMR Check: In the NOESY spectrum, irradiate the C18 angular methyl group (0.75 ppm). A positive NOE cross-peak at the C20 methine proton definitively validates the stereochemical configuration of the side chain relative to the steroid core.

Downstream Pharmaceutical Applications

The rigorous structural validation of 4-HBC is not merely an academic exercise; it is a regulatory necessity for drug development. 4-HBC serves as the primary starting material for the highly enantioselective, large-scale synthesis of Ursodeoxycholic Acid (UDCA) [1].

The conversion process involves the selective oxidation of the C22-hydroxyl group to an aldehyde, followed by a Horner-Wadsworth-Emmons reaction to extend the side chain[7]. If the stereochemistry at C20 is incorrectly assigned or compromised during microbial fermentation, the resulting UDCA will contain C20-methyl racemate impurities, failing ICH-grade quality standards[6],[7]. Therefore, the self-validating analytical frameworks detailed in this guide are critical to ensuring the efficacy and safety of the final pharmaceutical product.

References

1.[4] Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium tuberculosis Bifurcates Stereospecifically at Hydration of 3-Oxo-cholest-4,22-dien-24-oyl-CoA - PMC (NIH) URL: [Link] 2.[1] High Enantioselective and Large-Scale Production of Ursodeoxycholic Acid by Combination of Pd- and Hydroxysteroid Dehydrogenase-Catalyzed Hydrogenation - ACS Publications URL: [Link] 3.[5] Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium Tuberculosis Bifurcates Stereospecifically at Hydration of - ChemRxiv URL: [Link] 4.[2] New Insights into the Modification of the Non-Core Metabolic Pathway of Steroids in Mycolicibacterium and the Application of Fermentation Biotechnology in C-19 Steroid Production - MDPI URL: [Link] 5.[6] Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol - ACS Omega URL: [Link] 6.[7] Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates - MDPI URL: [Link]

Sources

Comprehensive Technical Guide on 21-Hydroxy-20-methylpregn-4-en-3-one: Physicochemical Profiling and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

21-Hydroxy-20-methylpregn-4-en-3-one (CAS: 60966-36-1), widely known in the pharmaceutical manufacturing sector as Bisnoralcohol (BA) or Progesterone Impurity 25, is a highly valuable steroidal building block[1]. Characterized by its rigid tetracyclic pregnane core, it serves as a critical intermediate in the semi-synthesis of numerous active pharmaceutical ingredients (APIs), including dydrogesterone, hydrocortisone, and ursodeoxycholic acid[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and the validated analytical methodologies required for its handling and application in drug development.

Structural Elucidation and Physicochemical Profiling

The molecular architecture of Bisnoralcohol features a classic pregn-4-en-3-one backbone, a C20 methyl group, and a C21 primary hydroxyl group. This stable, three-dimensional rigid steroid skeleton acts as a precise spatial template, dictating the stereoselectivity of downstream synthetic reactions[4].

Quantitative Data Summary

The following table synthesizes the core physical and chemical properties of the compound, detailing the causality behind how these metrics influence experimental handling.

PropertyValueCausality / Analytical Significance
Molecular Weight 330.50 g/mol [1]Standard mass for steroidal frameworks; easily detectable via LC-MS (ESI+).
LogP (XLogP3) 4.7[1]Highly lipophilic; strictly dictates the use of non-polar stationary phases (e.g., C18) and high-organic mobile phases in chromatography.
Melting Point 138 °C[4]Indicates a stable crystalline lattice; useful for orthogonal purity assessment via Differential Scanning Calorimetry (DSC).
Boiling Point 464.1 °C (at 760 mmHg)[5]High boiling point confirms non-volatility; gas chromatography (GC) analysis requires prior derivatization (e.g., silylation).
pKa 14.97 ± 0.10 (Predicted)[5]The C21 hydroxyl is non-ionizable under standard physiological or analytical pH ranges, meaning pH control in HPLC mobile phases is less critical for this specific functional group.
Specific Rotation +90° to +96° (C=10, EtOH)[3]Confirms the rigid chiral stereocenters of the pregnane backbone; deviations indicate epimerization or enantiomeric impurities.

Synthetic Utility and Pharmacological Relevance

Bisnoralcohol is highly prized because it allows chemists to bypass the complex, low-yield total synthesis of the steroid core. Its primary industrial application is as a starting material for dydrogesterone , a potent orally active progestogen[2].

The synthetic workflow leverages the specific reactivity of BA's functional groups. The C21 primary hydroxyl group is highly susceptible to esterification or halogenation, allowing for its protection or activation[2]. Following the construction of a diene system, the molecule undergoes a critical photochemical inversion. The rigid stereochemistry of the BA precursor ensures that UV irradiation selectively inverts the spatial configuration at the C9 and C10 positions, yielding the unique "retro-steroid" geometry required for dydrogesterone's biological activity[2].

SyntheticPathway BA Bisnoralcohol (BA) 21-Hydroxy-20-methylpregn-4-en-3-one Intermediate Activated Intermediate (e.g., C21-Acetate) BA->Intermediate Esterification / Protection Corticosteroids Corticosteroids (API) BA->Corticosteroids Multi-step Oxidation Dydrogesterone Dydrogesterone (Retro-steroid API) Intermediate->Dydrogesterone Diene Construction & Photochemical Inversion

Figure 1: Synthetic divergence of Bisnoralcohol into key pharmaceutical APIs.

Analytical Characterization Protocols

To ensure the purity of Bisnoralcohol (typically required to be ≥98.0% for API synthesis) and to quantify related substances, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard[3][4].

Self-Validating System Suitability

Every robust analytical protocol must be a self-validating system. Before sample analysis commences, a reference standard solution of BA must be injected. The system validates its own integrity if the tailing factor (


) is 

and the relative standard deviation (RSD) of the peak area is

over five replicate injections. A failure at this stage mathematically proves column degradation or injector inconsistency, halting the assay before erroneous data is collected.
Step-by-Step RP-HPLC Methodology
  • Mobile Phase Preparation: Mix Acetonitrile and HPLC-grade water in a 65:35 (v/v) ratio, degassing via sonication.

    • Causality: The high LogP (4.7) of Bisnoralcohol dictates strong hydrophobic interactions with the stationary phase. A high organic modifier ratio (65% ACN) is required to competitively elute the lipophilic steroid core within a practical timeframe, preventing peak broadening and loss of theoretical plates.

  • Sample Preparation: Accurately weigh 10 mg of BA and dissolve it in 10 mL of absolute Ethanol to create a 1 mg/mL stock.

    • Causality: While insoluble in water, BA's polar C21 hydroxyl group and lipophilic core make it highly soluble in alcohols[4]. Ethanol fully solvates the compound via hydrogen bonding and dispersive forces, preventing micelle formation that could skew peak integration.

  • Chromatographic Separation:

    • Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (thermostatted to ensure reproducible partitioning kinetics).

  • Detection (UV at 240 nm):

    • Causality: The C3-ketone conjugated with the C4-C5 double bond (the enone system) acts as a built-in chromophore, exhibiting a strong

      
       transition with maximum absorbance at ~240 nm. This provides a secondary self-validation mechanism: if the 240 nm signal is absent or severely shifted, it chemically proves the critical A-ring enone system has been degraded, oxidized, or saturated.
      
  • Data Integration: Record the chromatogram for at least twice the retention time of the main BA peak. This ensures that any late-eluting, highly non-polar impurities (such as unreacted steroidal precursors) are captured and quantified.

AnalyticalWorkflow Prep Sample Preparation (Complete Dissolution in EtOH) Column RP-HPLC Separation (C18 Column, 65:35 ACN:Water) Prep->Column Detection UV Detection (λ = 240 nm for Enone Chromophore) Column->Detection Analysis Data Analysis (Peak Integration & Purity Assessment) Detection->Analysis

Figure 2: Self-validating Reverse-Phase HPLC analytical workflow for Bisnoralcohol purity.

Storage and Handling Directives

To maintain the structural integrity of Bisnoralcohol, it must be stored in well-closed containers, protected from direct sunlight, high temperatures, and moisture[4].

  • Causality: The primary hydroxyl group at C21 is susceptible to slow atmospheric oxidation into an aldehyde or carboxylic acid if exposed to heat and oxidative environments. Furthermore, UV light can induce unwanted photochemical reactions (such as double-bond migration) in the conjugated A-ring, compromising its utility as a precise stereochemical template.

References

1.[5] LookChem. Cas 60966-36-1, 21-hydroxy-20-methylpregn-4-en-3-one Chemical Properties. Available at: 5 2.[1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6454094, 21-Hydroxy-20-methylpregn-4-en-3-one. Available at: 1 3.[2] Google Patents. CN113880904B - New method and compounds for synthesizing dydrogesterone. Available at:2 4.[3] Sinoway Industrial Co., Ltd. 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1 Specifications. Available at: 3 5.[4] Water Treatment Chemicals. 21-Hydroxy-20-methylpregn-4-en-3-one Technical Data. Available at:4

Sources

"21-Hydroxy-20-methylpregn-4-en-3-one" discovery and history

Author: BenchChem Technical Support Team. Date: March 2026

21-Hydroxy-20-methylpregn-4-en-3-one (4-HBC): Discovery, Metabolic Engineering, and Pharmaceutical Applications

Executive Summary

In the landscape of modern pharmaceutical research and development, the transition from complex, multi-step chemical synthesis to targeted microbial bioconversion has revolutionized the production of steroidal active pharmaceutical ingredients (APIs). At the center of this paradigm shift is 21-hydroxy-20-methylpregn-4-en-3-one (CAS: 60966-36-1), widely referred to in bioprocessing literature as 4-HBC , bisnoralcohol , or BA [1].

As a highly versatile steroid intermediate, 4-HBC serves as the critical backbone for synthesizing corticosteroids, artificial ursodeoxycholic acid (UDCA), and acts as an indispensable analytical reference standard (Progesterone Impurity 25)[2]. This whitepaper explores the discovery of 4-HBC as a terminal metabolite in engineered Mycobacterium, details the mechanistic logic of sterol side-chain β-oxidation, and provides a validated framework for its industrial-scale bioproduction.

Historical Context & The Discovery of the 4-HBC Pathway

Historically, the synthesis of heavily modified steroidal drugs relied on the chemical degradation of plant phytosterols (like β-sitosterol or stigmasterol) or animal-derived cholesterol. These chemical routes were notoriously inefficient, requiring toxic heavy-metal catalysts and yielding complex mixtures of stereoisomers.

The breakthrough in 4-HBC production emerged from the elucidation of the cholesterol degradation pathway in Actinobacteria, specifically Mycobacterium tuberculosis and Mycolicibacterium neoaurum[3]. Researchers discovered that mycobacteria utilize a highly conserved set of enzymes to aerobically catabolize sterols via side-chain β-oxidation and subsequent steroid ring cleavage[4].

The critical discovery was made when researchers mapped the second cycle of the side-chain β-oxidation. It was observed that by knocking out the gene encoding the 3-hydroxyacyl-CoA dehydrogenase (specifically the chsB1 ortholog, Rv3502c) in a mutant strain of M. neoaurum ATCC 25795—which already possessed impaired steroid ring degradation—the bacteria could no longer fully process the sterol side chain[3]. The metabolic flux was forcibly rerouted, resulting in the massive accumulation of a three-carbon terminal hydroxyl cholesterol metabolite: 21-hydroxy-20-methylpregn-4-en-3-one (4-HBC)[3].

Mechanistic Insights: Sterol Side-Chain β-Oxidation

To engineer a self-validating bioprocess, one must understand the causality of the enzymatic cascade. The production of 4-HBC is not a natural endpoint; it is a synthetic bottleneck engineered by exploiting enzymatic stereospecificity.

During wild-type β-oxidation, the five-carbon sterol intermediate 3-oxo-cholest-4,22-dien-24-oyl-CoA undergoes hydration catalyzed by enoyl-CoA hydratases (such as ChsH3 and EchA19) to form 22-hydroxy-3-oxo-cholest-4-en-24-oyl-CoA (22-HOCO-CoA)[3]. In a wild-type strain, the stereospecific enzyme ChsB1 acts as the dehydrogenase that continues the breakdown of this intermediate[3].

When chsB1 is deleted, the 22-HOCO-CoA intermediate cannot be dehydrogenated. Concurrently, deletions in the 3-ketosteroid-Δ1-dehydrogenase (kstD) and 3-ketosteroid 9α-hydroxylase (kshA) genes prevent the cleavage of the steroid nucleus[5]. Trapped by these genetic roadblocks, the intermediate undergoes an alternative truncation, accumulating stably as 4-HBC.

Pathway Phytosterols Plant Phytosterols (e.g., β-Sitosterol) Intermediate 3-Oxo-cholest-4,22-dien-24-oyl-CoA (First β-Oxidation Cycle) Phytosterols->Intermediate Side-chain oxidation Hydration 22-HOCO-CoA (via EchA19 / ChsH3 Hydratases) Intermediate->Hydration Enoyl-CoA Hydration WT_Path Wild-Type Pathway (ChsB1 Dehydrogenase Active) Hydration->WT_Path Normal Flux Eng_Path Engineered Pathway (ΔchsB1, ΔkstD, ΔkshA) Hydration->Eng_Path Metabolic Block Terminal Complete Degradation (CO2 + H2O) WT_Path->Terminal Ring cleavage HBC 21-Hydroxy-20-methylpregn-4-en-3-one (4-HBC / Bisnoralcohol) Eng_Path->HBC Target Accumulation

Metabolic rerouting of phytosterol β-oxidation to accumulate 4-HBC in engineered Mycobacterium.

Industrial Bioconversion Protocol: A Self-Validating System

The primary physical barrier to scaling 4-HBC bioconversion is the extreme hydrophobicity of phytosterols, which limits mass transfer in aqueous fermentation broths. To overcome this, recent advancements utilize a micro-emulsion system[5]. Below is the validated, step-by-step methodology for high-titer 4-HBC production.

Phase 1: Strain Engineering & Validation

  • Genetic Modification: Utilize CRISPR-Cas9 or homologous recombination to construct an M. neoaurum strain with triple deletions: ΔkstD, ΔkshA, and ΔchsB1.

  • Pathway Enhancement: Overexpress cholesterol oxidase (ChOx2) and enoyl-CoA hydratase (EchA19) under strong constitutive promoters to maximize the flux of phytosterols into the β-oxidation cycle[5].

  • Validation Checkpoint: Culture the engineered strain in a minimal medium with 1 g/L cholesterol. Extract the broth with ethyl acetate and run HPLC-UV (254 nm). The absence of androst-4-ene-3,17-dione (AD) and the presence of a singular peak matching a 4-HBC reference standard confirms successful pathway rerouting.

Phase 2: Micro-Emulsion Preparation

  • Solubilization: Dissolve 50 g/L of raw plant phytosterols in soybean oil (acting as the organic carrier phase).

  • Emulsification: Add hydroxypropyl-β-cyclodextrin (HP-β-CD) to the aqueous phase. HP-β-CD acts as a host-guest complexation agent, drastically increasing the bioavailability of the sterol[5].

  • Homogenization: Subject the mixture to high-shear homogenization (10,000 rpm for 15 minutes) until a stable, milky micro-emulsion is formed.

Phase 3: Fermentation & Recovery

  • Inoculation: Inoculate the micro-emulsion medium with 10% (v/v) of the engineered M. neoaurum seed culture in a stirred-tank bioreactor.

  • Aeration Control: Maintain dissolved oxygen (DO) strictly above 30%. The initial oxidation of the 3β-hydroxyl group by ChOx2 is highly oxygen-dependent.

  • Harvest & Crystallization: After 120–144 hours, harvest the broth. Perform a liquid-liquid extraction using ethyl acetate. Concentrate the organic phase under reduced pressure and crystallize 4-HBC using a methanol/water gradient.

Quantitative Data & Yield Optimization

The integration of targeted genetic deletions with the micro-emulsion system has shifted 4-HBC production from a trace byproduct to a commercially viable primary product[5].

Strain / ConditionGenetic ModificationsSubstrate Loading4-HBC TiterMolar YieldKey Limitation Overcome
Wild-type M. neoaurum None5 g/LTrace< 1%Complete degradation to CO₂/H₂O
Base Mutant ΔkstD, ΔkshA10 g/L~2-5 g/L~20%Ring cleavage blocked; side-chain degradation continues
Engineered Strain (Wang et al.) ΔkstD, ΔkshA, ΔchsB1, +ChOx2, +EchA1950 g/L (Micro-emulsion)39.5 g/L96.7%Substrate toxicity, mass transfer, and pathway flux[5]

Pharmaceutical Applications & Downstream Synthesis

Synthesis of Ursodeoxycholic Acid (UDCA) Traditionally, UDCA (a primary treatment for primary biliary cholangitis) is synthesized from animal-derived cholic acid. However, 4-HBC provides a highly economical, plant-derived alternative. Recent synthetic routes have demonstrated the conversion of 4-HBC into UDCA through a highly efficient 6-step chemical process, achieving an overall yield of up to 59%[1]. This bypasses the ethical and supply-chain constraints of animal-derived precursors.

Quality Assurance & Reference Standards In the synthesis of progesterone, 21-hydroxy-20-methylpregn-4-en-3-one is a known and heavily monitored byproduct. Regulatory agencies require stringent quantification of this compound—officially designated as Progesterone Impurity 25 [6]. Consequently, highly purified 4-HBC is an indispensable analytical reference standard utilized by pharmaceutical QA/QC laboratories to validate HPLC and GC-MS methods, ensuring the purity and safety of commercial hormone therapies[2].

Conclusion

The discovery and subsequent industrialization of 21-hydroxy-20-methylpregn-4-en-3-one (4-HBC) perfectly illustrates the power of metabolic engineering. By mapping the stereospecific enzymes of the mycobacterial sterol β-oxidation pathway and strategically deleting the chsB1 dehydrogenase, researchers have transformed a transient biological intermediate into a foundational building block for modern steroidal drug development.

References

1.[6] PubChem. "21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094". National Institutes of Health. Available at: [Link] 2.[2] Nbinno. "Applications of 21-hydroxy-20-methylpregn-4-en-3-one in Pharmaceutical R&D". Available at: [Link] 3.[4] MDPI. "Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum". Available at: [Link] 4.[3] ACS Publications. "Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium tuberculosis Bifurcates Stereospecifically at Hydration of 3-Oxo-cholest-4,22-dien-24-oyl-CoA". Available at: [Link] 5.[1] ResearchGate. "Synthesis of ursodeoxycholic acid from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one". Available at: [Link] 6.[5] ResearchGate. "High‐efficiency bioconversion of phytosterol to bisnoralcohol by metabolically engineered Mycobacterium neoaurum in a micro‐emulsion system". Available at: [Link]

Sources

The Biological Activity and Biomanufacturing Potential of 21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

21-Hydroxy-20-methylpregn-4-en-3-one (CAS: 40736-33-2), commonly referred to in the industry as Bisnoralcohol, 4-HBC, or BA, is a C22 steroidal intermediate with profound significance in both industrial biomanufacturing and medicinal chemistry[1]. Endogenously, it is a transient metabolite generated during the microbial β-oxidation of phytosterol side chains[2]. Industrially, it serves as a keystone synthon for the semi-synthesis of high-value active pharmaceutical ingredients (APIs) such as Ursodeoxycholic Acid (UDCA) and Obeticholic Acid (OCA)[3][4]. Furthermore, recent pharmacological studies have unveiled the direct anticancer potential of its functionalized derivatives, positioning the pregn-4-en-3-one scaffold as a privileged structure for targeted kinase inhibition[5].

Metabolic Pathway & Biocatalytic Production

The biological origin of 4-HBC lies in the microbial degradation of plant sterols (phytosterols) by Actinobacteria, predominantly Mycobacterium neoaurum and Mycobacterium tuberculosis[2][4].

Mechanistic Causality in Biomanufacturing: Chemical cleavage of the aliphatic side chain of phytosterols lacks regioselectivity and often damages the steroidal nucleus. Conversely, mycobacteria possess a highly specific enzymatic cascade that mimics fatty acid β-oxidation to sequentially cleave the side chain[2]. The process initiates with the oxidation of the 3β-hydroxyl group by cholesterol oxidase (ChOx) to form 4-cholesten-3-one[6]. The side chain is then activated and subjected to β-oxidation by acyl-CoA dehydrogenases (e.g., ChsE4/ChsE5) and hydroxyacyl-CoA dehydrogenases (e.g., ChsB1)[2].

In wild-type strains, this process continues until the side chain is fully truncated to C19 steroids like 4-androstene-3,17-dione (4-AD). However, by strategically deleting genes responsible for further degradation—specifically hsd4A (encoding a 3β-hydroxysteroid dehydrogenase) or kstD (3-ketosteroid-Δ1-dehydrogenase)—metabolic flux is arrested. This targeted genetic intervention prevents the opening of the steroid nucleus, leading to the high-yield accumulation of 4-HBC[6].

G Phyto Phytosterols (Plant Sterols) CholOx Cholesterol Oxidase (ChOx) C3-Oxidation Phyto->CholOx Cholestenone 4-Cholesten-3-one CholOx->Cholestenone BetaOx Side-Chain β-Oxidation (ChsE4/E5, ChsB1) Cholestenone->BetaOx Bisnor 21-Hydroxy-20-methylpregn-4-en-3-one (4-HBC / Bisnoralcohol) BetaOx->Bisnor Degradation Further Degradation (KstD, KSH) Bisnor->Degradation Blocked in Engineered Strains AD 4-AD / 9-OH-AD (Undesired Impurities) Degradation->AD

Microbial bioconversion pathway of phytosterols to 4-HBC via engineered Mycobacterium neoaurum.

Keystone Synthon for Ursodeoxycholic Acid (UDCA)

UDCA is a critical therapeutic agent for primary biliary cholangitis and exhibits anti-apoptotic and anti-inflammatory properties[3]. The synthesis of UDCA from 4-HBC represents a triumph of semi-synthetic chemistry, bypassing the ethical and scalable limitations of animal-derived bile extraction[3].

Mechanistic Causality in Chemical Synthesis: The transformation requires the precise extension of the C22 side chain to a C24 carboxylic acid, alongside the stereospecific introduction of hydroxyl groups at C3 and C7. The workflow begins with the selective hydroxyl oxidation of 4-HBC using TEMPO/NCS to yield a C22-aldehyde[7]. This aldehyde is subjected to a Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is deliberately chosen over standard Wittig olefination because the phosphonate carbanion heavily favors the formation of the E-alkene. This thermodynamic selectivity is critical for minimizing C22-Z-ene isomer impurities, ensuring the correct spatial orientation for downstream processing[3]. Subsequent allylic oxidation, deprotection, and a one-pot reduction/hydrolysis yield UDCA with high overall efficiency[3][4].

G Start 4-HBC (Bisnoralcohol) Oxidation Hydroxyl Oxidation (TEMPO/NCS) Start->Oxidation Aldehyde C22-Aldehyde Intermediate Oxidation->Aldehyde HWE Horner-Wadsworth-Emmons (HWE) Reaction Aldehyde->HWE UnsatAcid C24 Unsaturated Ester HWE->UnsatAcid Allylic Allylic Oxidation & Deprotection UnsatAcid->Allylic Reduction One-Pot Reduction & Hydrolysis Allylic->Reduction UDCA Ursodeoxycholic Acid (UDCA) Reduction->UDCA

Semi-synthetic workflow converting 4-HBC to Ursodeoxycholic Acid (UDCA).

Pharmacological Activity: Anticancer Thiazole-Fused Derivatives

Beyond its role as an intermediate, the 4-HBC scaffold possesses intrinsic modulatory potential. Recent drug discovery efforts have functionalized the enone moiety of 4-HBC to create thiazole-fused bisnoralcohol derivatives[5][8].

Mechanistic Causality in Drug Design: Thiazole rings are known pharmacophores that enhance lipophilic interactions within enzyme binding pockets. By fusing a thiazole ring to the steroidal framework, researchers have developed compounds that act as potent kinase inhibitors—specifically blocking cyclin-dependent kinases—thereby inducing apoptosis in cancer cells[1][5]. These derivatives have demonstrated exceptional efficacy against Central Nervous System (CNS) cancer cell lines at submicromolar concentrations[5].

Table 1: Growth Inhibition of Thiazole-Fused 4-HBC Derivatives on CNS Cancer Cell Lines[5]

Compound DesignationAromatic SubstitutionTarget Cell Line (CNS Cancer)GI₅₀ (μM)Total Growth Inhibition (TGI) (μM)
Compound 16 4-fluorophenylSF-2951.745.23
Compound 16 4-fluorophenylSF-5391.91Not Reached
Compound 20 TrifluoromethylSF-295 / SF-5391.032.78

Note: GI₅₀ represents the concentration required for 50% growth inhibition.

Self-Validating Experimental Protocols

Protocol A: Microbial Bioconversion of Phytosterols to 4-HBC

Objective: High-yield production of 4-HBC using metabolically engineered M. neoaurum.

  • Strain Preparation: Utilize an M. neoaurum strain with targeted deletions in kstD and hsd4A to prevent sterol nucleus degradation and side-chain over-cleavage[4][6].

  • Emulsion System Formulation: Phytosterols are highly hydrophobic, limiting bioavailability. Prepare a micro-emulsion using 50 g/L phytosterols, soybean oil (as a lipid carrier), and hydroxypropyl-β-cyclodextrin (HP-β-CD). Causality: HP-β-CD forms inclusion complexes with sterols, significantly enhancing mass transfer across the thick, mycolic acid-rich mycobacterial cell envelope[4].

  • Fermentation: Inoculate the strain in a bioreactor at 30°C, pH 7.0, with continuous aeration. Monitor the bioconversion via HPLC for 120-144 hours.

  • Extraction & Validation: Extract the broth with ethyl acetate. Validate the presence of 4-HBC via LC-MS (m/z [M+H]⁺ = 331.25) and ¹H-NMR (confirming the retention of the C22 hydroxyl group).

Protocol B: Synthesis of Thiazole-Fused 4-HBC Derivatives

Objective: Functionalization of the A-ring enone of 4-HBC to yield anticancer agents[5].

  • Epoxidation: Treat 4-HBC with alkaline hydrogen peroxide (H₂O₂/NaOH) in methanol at 0°C to selectively form the 4,5-epoxyketone intermediate. Validation: Monitor via TLC until the complete disappearance of the UV-active enone spot.

  • Thiazole Fusion: Dissolve the epoxyketone (1.0 eq) and a substituted thiourea (e.g., N-(4-fluorophenyl)thiourea, 1.2 eq) in glacial acetic acid.

  • Domino Reaction: Heat the mixture to 80°C for 4-6 hours. Causality: Acetic acid acts dually as a solvent and a mild acid promoter, facilitating the nucleophilic attack of the thiourea sulfur on the epoxide, followed by dehydration and cyclization, without the need for harsh external catalysts[5].

  • Purification: Neutralize with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography to isolate the thiazole-fused derivative.

References

  • ChemicalBook. "21-hydroxy-20-methylpregn-4-en-3-one | 60966-36-1". ChemicalBook. 9

  • CymitQuimica. "(20S)-21-Hydroxy-20-methylpregn-4-en-3-one (CAS: 40736-33-2)". CymitQuimica. 1

  • Yang, M., et al. "Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium Tuberculosis". ChemRxiv. 2

  • Wang, J., et al. "Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates". MDPI. 3

  • Gu, X., et al. "Synthesis of ursodeoxycholic acid from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one". ResearchGate / Steroids. 4

  • Roy, S., et al. "Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents". ACS Omega. DOI: 10.1021/acsomega.3c09721. 5

  • Li, et al. "Loop pathways are responsible for tuning the accumulation of C19- and C22-sterol intermediates in the mycobacterial phytosterol degradation pathway". PMC. 6

  • ACS Omega. "Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol". ACS Omega. 7

Sources

21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol): Mechanistic Insights and Clearance Strategies in Progesterone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the semi-synthesis of steroidal active pharmaceutical ingredients (APIs), the incomplete cleavage of phytosterol side chains frequently generates persistent lipophilic impurities. 21-Hydroxy-20-methylpregn-4-en-3-one (commonly known as bisnoralcohol or Progesterone Impurity 2) is a primary degradation intermediate encountered during the microbial or chemical synthesis of progesterone. Because of its structural homology to the target API, it evades standard crystallization, necessitating targeted chemical interventions. This whitepaper details the mechanistic origin, analytical profile, and a self-validating chemical clearance protocol to eliminate this impurity, ensuring compliance with stringent pharmacopeial standards.

Chemical Identity & Physical Properties

Understanding the physicochemical properties of bisnoralcohol is the first step in designing an effective clearance strategy. The presence of the C22 primary alcohol, as opposed to the C20 methyl ketone of progesterone, provides the critical chemical handle for selective derivatization.

Table 1: Physicochemical Profile of 21-Hydroxy-20-methylpregn-4-en-3-one

PropertyValue / Description
IUPAC Name (20S)-21-Hydroxy-20-methylpregn-4-en-3-one
CAS Numbers 60966-36-1 (General), 40736-33-2 (20S-isomer)
Molecular Formula C₂₂H₃₄O₂
Molecular Weight 330.5 g/mol
Synonyms Bisnoralcohol, Progesterone Impurity 2, Progesterone Impurity 25
Melting Point 178–180 °C
GHS Hazards H351 (Carc. 2), H360 (Repr. 1A), H362 (Lact.) [1]

Mechanistic Origin: The Phytosterol Degradation Pathway

Progesterone is predominantly synthesized via the microbial biotransformation of abundant phytosterols (e.g., stigmasterol, soy sterols) using engineered strains such as Mycolicibacterium neoaurum [2].

During the aerobic catabolism of the sterol aliphatic side chain, the process occasionally halts prematurely. Instead of fully cleaving the side chain to yield androstenedione (AD) or directly forming the C20 ketone, the degradation stalls at the C22 alcohol stage. This incomplete


-oxidation results in the accumulation of bisnoralcohol. If this intermediate is carried forward into the final synthetic steps (such as the enamine route to progesterone), it remains as a highly lipophilic impurity that co-crystallizes with the API.

Pathway Stigmasterol Phytosterols (e.g., Stigmasterol) Biotrans Microbial Degradation (M. neoaurum) Stigmasterol->Biotrans Side-chain cleavage Bisnoralcohol 21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol / Impurity) Biotrans->Bisnoralcohol Incomplete degradation Oxidation Catalytic Oxidation (TEMPO / NaOCl) Bisnoralcohol->Oxidation Chemical salvage Bisnoraldehyde Bisnoraldehyde (Intermediate) Oxidation->Bisnoraldehyde Selective oxidation Progesterone Progesterone (Target API) Bisnoraldehyde->Progesterone Enamine route

Fig 1: Origin and chemical salvage pathway of bisnoralcohol during progesterone synthesis.

Experimental Workflow: Clearance via Selective Oxidation

To remove bisnoralcohol from the progesterone matrix, we exploit the reactivity of its primary alcohol. Direct chromatographic separation is unscalable for bulk API manufacturing. Instead, we utilize a highly selective catalytic oxidation followed by a nucleophilic phase-separation trap.

The Causality of the Reagent Selection
  • TEMPO/NaOCl Oxidation : We employ 4-hydroxy-TEMPO (a sterically hindered nitroxyl radical) with sodium hypochlorite (NaOCl). The steric bulk of TEMPO prevents the oxidation of secondary alcohols on the rigid steroid nucleus and protects the sensitive

    
    -3-ketone moiety. It selectively targets the flexible C22 primary alcohol of bisnoralcohol, converting it to bisnoraldehyde [3].
    
  • Bromide Co-Catalysis : Potassium bromide (KBr) is added as a kinetic enhancer. Hypochlorite oxidizes bromide to hypobromite (

    
    ) in situ, which subsequently oxidizes the TEMPO radical to the active oxoammonium ion orders of magnitude faster than hypochlorite alone.
    
  • Bisulfite Trapping : Once bisnoralcohol is converted to bisnoraldehyde, the organic layer is washed with aqueous sodium bisulfite (

    
    ). The aldehyde undergoes nucleophilic addition to form a highly polar, water-soluble hydroxysulfonate adduct. This induces a strict solubility differentiation, forcing the impurity entirely into the aqueous phase while the pure progesterone remains in the organic phase [4].
    

Workflow Step1 1. Reaction Setup Bisnoralcohol + TEMPO + KBr in DCM/H2O Step2 2. Oxidation Add NaOCl (14.6%) at 1°C over 15 min Step1->Step2 Step3 3. Quenching Add Na2S2O3 to neutralize oxidants Step2->Step3 Step4 4. Extraction NaHSO3 wash to remove aldehyde Step3->Step4

Fig 2: Self-validating chemical clearance workflow for bisnoralcohol impurities.

Step-by-Step Methodology: Impurity Clearance Protocol

This protocol is designed as a self-validating system: the thiosulfate quench ensures no over-oxidation occurs, while the bisulfite wash guarantees absolute removal of the newly formed aldehyde.

Phase 1: Selective Oxidation

  • Dissolution : Dissolve 50 g of crude progesterone (containing bisnoralcohol impurity) in 250 mL of dichloromethane (DCM).

  • Catalyst Addition : Add 150 mg of 4-hydroxy-TEMPO, 1.5 g of sodium bicarbonate (

    
     to buffer at pH 8.5–10.5), 2.0 g of KBr, and 40 mL of deionized water.
    
  • Thermal Control : Chill the biphasic mixture to 1 °C under vigorous mechanical stirring.

  • Oxidation : Dropwise addition of 95 mL of aqueous sodium hypochlorite (14.6% w/v) over a 15-minute period. Maintain the internal temperature below 5 °C to prevent degradation of the steroid nucleus.

  • Quenching : Immediately upon reaction completion (verified by TLC/HPLC), add 50 mL of 10% aqueous sodium thiosulfate (

    
    ) to neutralize residual hypochlorite and halt the oxoammonium catalytic cycle.
    

Phase 2: Phase-Separation Trap

  • Aldehyde Derivatization : To the organic layer, add 250 mL of a 35% aqueous sodium bisulfite (

    
    ) solution. Stir intensively at 30 °C for 1 hour. Mechanistic note: The bisnoraldehyde forms a water-soluble hydroxysulfonate.
    
  • Extraction : Separate the phases. Extract the aqueous layer once with 50 mL DCM to recover any entrained API.

  • Washing & Recovery : Combine the organic layers and wash with deionized water until the pH is neutral. Concentrate the DCM layer under reduced pressure and recrystallize the residue from ethanol to yield progesterone with <0.15% total impurities.

Analytical Detection

To validate the clearance of 21-Hydroxy-20-methylpregn-4-en-3-one, High-Performance Liquid Chromatography (HPLC) is required.

Table 2: Recommended HPLC Parameters for Impurity Quantification

ParameterSpecification
Column C18 (e.g., Zorbax Eclipse Plus), 250 mm × 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (65:35, v/v), isocratic
Flow Rate 1.0 mL/min
Detection Wavelength UV at 240 nm (targets the

-3-ketone chromophore)
Column Temperature 30 °C
Expected Retention Bisnoralcohol elutes before Progesterone due to the polar -OH group.

Conclusion

21-Hydroxy-20-methylpregn-4-en-3-one is a persistent and toxicologically significant impurity in the semi-synthesis of progesterone. Because standard crystallization fails to separate it from the API, chemical clearance is mandatory. By leveraging the steric selectivity of TEMPO-mediated oxidation followed by a bisulfite nucleophilic trap, process chemists can quantitatively convert and extract this impurity. This self-validating workflow ensures high-yield recovery of pharmaceutical-grade progesterone while maintaining strict adherence to safety and regulatory purity thresholds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6454094, 21-Hydroxy-20-methylpregn-4-en-3-one." PubChem, [Link]

  • Zou, L., Li, X., Sun, X., Chang, S., & Chang, Z. "Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum." Catalysts, 2025, 15(5), 423. [Link]

  • Hewitt, B. D. "Conversion of bisnoralcohol to bisnoraldehyde." WIPO Patent WO1995016698A1, published June 22, 1995. [Link]

  • Wang, J., et al. "Purification method of progesterone." U.S. Patent US11578093B2, published February 14, 2023. [Link]

Advanced Research Applications and Synthetic Utility of 21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 21-Hydroxy-20-methylpregn-4-en-3-one (CAS: 60966-36-1 / 40736-33-2), widely referred to in industrial and academic literature as Bisnoralcohol (BA) , is a critical synthetic steroid derivative[1]. Structurally related to pregnenolone, it features a pregn-4-en-3-one backbone with specific modifications at the C20 and C21 positions. This unique architecture grants BA a dual utility: it is both a highly efficient, plant-derived precursor for the semi-synthesis of active pharmaceutical ingredients (APIs) like Ursodeoxycholic Acid (UDCA)[2], and a potent pharmacological probe utilized in endocrinology, oncology, and inflammation research[3][].

This technical guide dissects the mechanistic applications of BA, providing validated protocols and structural insights for drug development professionals.

Chemical Profiling & Structural Significance

The structural integrity of BA is defined by its robust steroid nucleus (enone system at C3/C4) and a reactive primary alcohol at the C22 equivalent position (notated as 21-hydroxy-20-methyl in IUPAC nomenclature)[1][5]. This terminal hydroxyl group serves as the primary functional handle for side-chain elongation, while the rigid steroid backbone ensures high-affinity interactions with nuclear receptors.

Table 1: Physicochemical & Synthetic Profiling of Bisnoralcohol
ParameterValueClinical / Synthetic Significance
Molecular Weight 330.5 g/mol Optimal for membrane permeability in cellular assays[6].
Molecular Formula C22H34O2Ideal precursor backbone for C24 bile acids[1].
XLogP3 (Predicted) 4.7Indicates high lipophilicity, typical of steroid hormones[1].
Collision Cross Section [M+H]+ 185.2 ŲReference value for ion-mobility mass spectrometry (IM-MS)[7].
UDCA Intermediate Oxidation Yield 95.2% (Optimized)High-efficiency conversion critical for industrial scale-up[2].
HWE Reaction Yield 90.8% (Optimized)Ensures stereoselective side-chain elongation[2].

Core Application 1: Precursor in the Semi-Synthesis of Ursodeoxycholic Acid (UDCA)

Historically, UDCA was extracted from animal bile, posing severe risks of pathogen contamination and violating modern animal protection standards. The modern paradigm utilizes plant-derived sterols (e.g., stigmasterol) which are microbially fermented into BA[8]. BA is then chemically elongated to form UDCA. This route is highly scalable, cost-effective, and biologically safe[8].

SyntheticWorkflow PlantSterols Plant Sterols (e.g., Stigmasterol) Fermentation Microbial Fermentation & Side-Chain Cleavage PlantSterols->Fermentation BA 21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol) Fermentation->BA Oxidation TEMPO/NaClO Oxidation (C22 Hydroxyl to Aldehyde) BA->Oxidation Selective Oxidation Aldehyde (20R)-3-Oxopregna-4-en-22-al Oxidation->Aldehyde HWE Horner-Wadsworth-Emmons Reaction Aldehyde->HWE Side-chain Elongation UDCA Ursodeoxycholic Acid (UDCA) HWE->UDCA Reduction & Hydrolysis

Fig 1. Synthetic workflow of UDCA from plant sterols via the bisnoralcohol intermediate.

Protocol 1: Selective Oxidation of Bisnoralcohol to (20R)-3-Oxopregna-4-en-22-al

Objective: Convert the primary alcohol of BA to an aldehyde without over-oxidizing to a carboxylic acid or disrupting the C3/C4 enone system. Causality: TEMPO is utilized due to its high steric selectivity toward primary alcohols, protecting the delicate steroid backbone. NaBr acts as a vital co-catalyst, accelerating the regeneration of the nitrosonium ion active species to prevent catalyst degradation[2].

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 150.1 g (454 mmol) of BA in 563.6 mL of dichloromethane (DCM) within a jacketed reactor.

  • Catalyst Addition: Add 1.4 g (9 mmol) TEMPO and 4.8 g (46 mmol) NaBr to the organic phase[2].

  • Buffering: Add 11.5 g (137 mmol) NaHCO₃ dissolved in 160.7 mL deionized water. Causality: The buffer maintains a slightly basic pH, neutralizing HCl generated during the reaction and preventing acid-catalyzed isomerization of the steroid double bond[2].

  • Oxidation: Cool the biphasic mixture strictly to 0–5 °C. Slowly add 256.0 mL of 12% aqueous NaClO dropwise over 30 minutes. Causality: Strict temperature control prevents the degradation of TEMPO and eliminates the formation of C22 carboxylic acid impurities[2].

  • Validation (Self-Validating System): Stir for 30 minutes post-addition. Sample the organic layer and analyze via HPLC. The protocol is self-validated as complete only when the residual BA substrate peak is <0.5% AUC[2].

Core Application 2: Endocrinological & Anti-Inflammatory Research

Because of its structural homology to natural pregnenolone derivatives, BA is heavily utilized as a reference probe in endocrinology[]. It interacts with glucocorticoid receptors (GR) to suppress cytokine release and immune overactivation. Unlike conventional corticosteroids, BA's modified C20/C21 structure offers altered receptor selectivity, providing a foundation for designing safer, long-term anti-inflammatory therapies with reduced metabolic side effects[].

GRSig BA Bisnoralcohol (Ligand) CytosolGR Cytosolic GR Complex (Inactive) BA->CytosolGR Binds Receptor ActiveGR Ligand-GR Complex (Active) CytosolGR->ActiveGR HSP90 Dissociation Translocation Nuclear Translocation ActiveGR->Translocation GRE Glucocorticoid Response Elements (GRE Binding) Translocation->GRE DNA Binding Transcription Gene Transcription (Anti-inflammatory Cytokines) GRE->Transcription Upregulation

Fig 2. Glucocorticoid receptor (GR) signaling pathway modulated by bisnoralcohol.

Protocol 2: In Vitro Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: Quantify the binding affinity of BA to the human glucocorticoid receptor relative to a known standard (Dexamethasone). Causality: A Fluorescence Polarization (FP) assay is employed because it allows for homogeneous, wash-free quantification of receptor-ligand displacement in real-time, preserving the transient equilibrium states of steroid-receptor complexes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing recombinant human GR and a fluorescently labeled glucocorticoid ligand in GR screening buffer (pH 7.4, supplemented with DTT to maintain receptor disulfide bonds).

  • Compound Plating: Serially dilute BA from 10 µM to 0.1 nM in DMSO. Transfer 1 µL of each dilution into a 384-well black microplate. Include Dexamethasone as a positive control and DMSO as a vehicle control.

  • Incubation: Add 15 µL of the GR/fluorophore master mix to each well. Incubate in the dark at room temperature for 2 hours. Causality: This duration ensures the system reaches thermodynamic equilibrium between the fluorescent ligand, the receptor, and the unlabeled BA competitor.

  • Measurement: Read the microplate on a multi-mode reader equipped with FP filters (Excitation: 485 nm, Emission: 530 nm).

  • Validation (Self-Validating System): Calculate the Z'-factor using the positive (Dexamethasone) and negative (DMSO) controls. The assay data is considered robust and mathematically validated only if Z' > 0.5. Determine the IC₅₀ of BA using a 4-parameter logistic non-linear regression model.

Core Application 3: Oncology & Kinase Inhibition Studies

Beyond endocrinology, BA has demonstrated potent anticancer properties. Research indicates that BA and its synthetic analogs inhibit the activity of cyclin-dependent kinases (CDKs)—enzymes that play a critical role in the regulation of cell growth and division[3]. By blocking CDK activity, BA induces apoptosis (programmed cell death) in cancer cells[3]. In preclinical models, including Chinese hamster tumor models and human cancer cell lines, BA has successfully inhibited tumor growth, highlighting its potential as a therapeutic scaffold for novel oncology drugs[3].

Conclusion

21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol) is far more than a simple chemical intermediate. Its precise stereochemistry and reactive functional groups make it a linchpin in the industrial synthesis of UDCA and a highly valuable pharmacological probe. By leveraging optimized, self-validating protocols, researchers can utilize BA to map complex steroidogenic pathways, design selective GR modulators, and develop next-generation kinase inhibitors for oncology.

References

  • Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates Source: Molecules (MDPI) URL:[Link]

  • 21-Hydroxy-20-methylpregn-4-en-3-one | CID 6454094 Source: PubChem URL:[Link]

Sources

An In-depth Technical Guide to 21-Hydroxy-20-methylpregn-4-en-3-one: Derivatives, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 21-Hydroxy-20-methylpregn-4-en-3-one, a pivotal C22 steroid intermediate, and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, biological evaluation, and structure-activity relationships of this pregnane scaffold, offering insights into its therapeutic promise.

Introduction: The Significance of the 21-Hydroxy-20-methylpregn-4-en-3-one Core

21-Hydroxy-20-methylpregn-4-en-3-one, also known by synonyms such as (20S)-21-Hydroxy-20-methylpregn-4-en-3-one and bisnoralcohol, is a key pregnane-class steroid.[1] Its foundational structure, a C22 steroid, makes it a valuable precursor in the synthesis of a wide array of steroidal drugs.[2] This includes corticosteroids, which are essential for treating inflammatory conditions, allergies, and autoimmune diseases.[3] Furthermore, it is recognized as an impurity of progesterone, a critical hormone in reproductive health, making it an indispensable reference standard for quality control in the pharmaceutical industry.[3][4] The strategic placement of a hydroxyl group at C21 and a methyl group at C20 provides unique handles for chemical modifications, paving the way for the development of novel derivatives and analogs with diverse biological activities.

Synthesis and Derivatization Strategies

The production of 21-Hydroxy-20-methylpregn-4-en-3-one and its subsequent modification into various analogs are critical processes that leverage both microbial biotransformation and chemical synthesis methodologies.

Microbial Biotransformation: A Green Approach to the Core Scaffold

The primary and most industrially viable route for the synthesis of 21-Hydroxy-20-methylpregn-4-en-3-one involves the microbial conversion of readily available phytosterols.[2] This biotransformation is typically carried out using genetically modified strains of Mycobacterium neoaurum.[5] The process hinges on the targeted cleavage of the phytosterol side chain, while preserving the core steroid nucleus.

Experimental Workflow: Microbial Production of 21-Hydroxy-20-methylpregn-4-en-3-one

cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Phytosterol Substrate Phytosterol Substrate Emulsification Emulsification Phytosterol Substrate->Emulsification Bioreactor Bioreactor Emulsification->Bioreactor Seed Culture Preparation Seed Culture Preparation Seed Culture Preparation->Bioreactor Mycobacterium neoaurum Mycobacterium neoaurum Mycobacterium neoaurum->Seed Culture Preparation Extraction Extraction Bioreactor->Extraction Cell Lysis Chromatography Chromatography Extraction->Chromatography Crude Extract Crystallization Crystallization Chromatography->Crystallization Final Product 21-Hydroxy-20-methylpregn-4-en-3-one Crystallization->Final Product

Caption: Microbial production workflow for 21-Hydroxy-20-methylpregn-4-en-3-one.

Detailed Protocol: Microbial Transformation of Phytosterols

  • Strain Selection and Pre-culture: A genetically engineered strain of Mycobacterium neoaurum, with key genes in the C19 steroid pathway knocked out (e.g., hsd4A), is selected to promote the accumulation of the desired C22 steroid.[5] A seed culture is prepared by inoculating the strain in a suitable nutrient broth and incubating until a desired cell density is reached.

  • Substrate Preparation: Phytosterols are emulsified to enhance their bioavailability for the microorganisms.[2]

  • Fermentation: The seed culture and the emulsified phytosterols are added to a fermenter containing a production medium. The fermentation is carried out under controlled pH (6.0-8.0) and temperature.[6] The presence of borate ions or organic boron compounds in the fermentation medium has been shown to enhance the yield.[6]

  • Extraction: After the fermentation is complete, the culture broth is harvested. The cells are lysed, and the product is extracted from the broth using an organic solvent like dichloroethane.[7]

  • Purification: The crude extract is concentrated and subjected to chromatographic purification, typically using an aluminum oxide column.[6]

  • Crystallization: The purified product is then crystallized from a suitable solvent, such as ethyl acetate, to yield pure 21-Hydroxy-20-methylpregn-4-en-3-one.[6]

Chemical Synthesis of Derivatives and Analogs

The 21-Hydroxy-20-methylpregn-4-en-3-one scaffold serves as a versatile starting material for a variety of chemical modifications. Key reaction sites include the C21 hydroxyl group, the C20 methyl group, and the enone system in the A-ring.

Example Protocol: Synthesis of 20-formylpregn-4-en-3-one

A patent describes the oxidation of 21-Hydroxy-20-methylpregn-4-en-3-one to 20-formylpregn-4-en-3-one, a precursor to progesterone.[7]

  • Reaction Setup: 25g of 21-Hydroxy-20-methylpregn-4-en-3-one is dissolved in 150ml of dichloromethane in a reaction flask.

  • Addition of Reagents: 0.5g of 4-hydroxy-TEMPO, 1.8g of potassium bromide, 1.5g of sodium bicarbonate, and 40ml of water are added to the solution.

  • Oxidation: The mixture is cooled to -10°C, and 70ml of a 10% aqueous sodium hypochlorite solution is added dropwise with stirring.

  • Quenching: Upon reaction completion, the reaction is quenched by adding 70ml of a 5% aqueous sodium thiosulfate solution.

  • Workup and Purification: The layers are separated, and the organic layer is washed with water until neutral, concentrated, and the product is precipitated with water, filtered, and dried to yield 20-formylpregn-4-en-3-one.[7]

Biological Activities and Therapeutic Potential

While 21-Hydroxy-20-methylpregn-4-en-3-one itself is primarily an intermediate, its derivatives have shown promising biological activities, particularly in the realms of anti-inflammatory and anticancer applications.

Anti-inflammatory Properties

The core pregnane structure is the foundation for many anti-inflammatory steroids. Derivatives of 21-Hydroxy-20-methylpregn-4-en-3-one are being explored for their potential to modulate inflammatory pathways. For instance, certain C21-steroids isolated from Cynanchum bungei have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells, a key indicator of anti-inflammatory activity.[8]

Signaling Pathway: LPS-induced NO Production

LPS LPS TLR4/MD2 TLR4/MD2 LPS->TLR4/MD2 Binds to MyD88 MyD88 TLR4/MD2->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 NF-kB Pathway NF-kB Pathway TRAF6->NF-kB Pathway iNOS Gene Expression iNOS Gene Expression NF-kB Pathway->iNOS Gene Expression Induces iNOS Protein iNOS Protein iNOS Gene Expression->iNOS Protein NO Production NO Production iNOS Protein->NO Production Catalyzes Pregnane Derivative Pregnane Derivative Pregnane Derivative->NF-kB Pathway Inhibits Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis Assay (Flow Cytometry) Data Analysis IC50 Determination Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis

Caption: Workflow for evaluating the in vitro anticancer activity of pregnane derivatives.

Structure-Activity Relationships (SAR)

The biological activity of pregnane derivatives is highly dependent on their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds.

Modification SiteStructural ChangeImpact on Biological ActivityReference
A-Ring Unsaturation (e.g., Δ1)Often enhances progestational and anti-inflammatory activity.[9]
C6 α-Methyl or α-fluoro substitutionIncreases progestational potency in 4-dehydro derivatives.[9]
C17 EsterificationEnhances progestational potency.[9]
C21 Introduction of heterocyclic rings (triazole, imidazole)Confers antiproliferative activity against cancer cell lines.[10]
C21 Arylidene substitutionCan impart neuroprotective effects.[9]

Analytical Characterization

The purity and structural integrity of 21-Hydroxy-20-methylpregn-4-en-3-one and its derivatives are paramount for their use in research and development. A suite of analytical techniques is employed for their characterization.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to assess the purity of steroid compounds. [10][11]* Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), mass spectrometry provides molecular weight information and fragmentation patterns crucial for structural elucidation. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the definitive structural characterization of novel derivatives. [9]* Differential Scanning Calorimetry (DSC): DSC can be used as a reliable alternative method for determining the purity of steroids without the need for a pure reference standard. [10]

Future Directions and Conclusion

21-Hydroxy-20-methylpregn-4-en-3-one stands as a testament to the enduring importance of steroid chemistry in modern drug discovery. Its efficient production through microbial biotransformation provides a sustainable and scalable source for this valuable intermediate. The ongoing exploration of its derivatives has already unveiled promising leads in the fields of anti-inflammatory and anticancer research.

Future research should focus on:

  • Expanding the chemical diversity of derivatives through innovative synthetic strategies.

  • Elucidating the precise mechanisms of action of biologically active analogs to identify their molecular targets.

  • Conducting comprehensive in vivo studies to validate the therapeutic potential of promising lead compounds.

  • Leveraging computational modeling and SAR studies to guide the rational design of next-generation pregnane-based therapeutics.

References

  • STEROID RECEPTOR METHODS: PROTOCOLS AND ASSAYS. Biblio. Published 2001. Accessed March 10, 2026. [Link]

  • Barrera D, García-Becerra R, Zepeda-Vallejo LG, et al. Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21. J Steroid Biochem Mol Biol. 2016;159:127-138.
  • Edgren RA. RELATIONSHIP BETWEEN PROGESTATIONAL ACTIVITY AND CHEMICAL STRUCTURE OF SYNTHETIC STEROIDS. Journal of Endocrinology. 1965;31(4):XXIX-XXX.
  • Atta-ur-Rahman, Choudhary MI, Khan MR, et al. Kinetics and structure-activity relationship studies on pregnane-type steroidal alkaloids that inhibit cholinesterases. Bioorg Med Chem. 2004;12(9):2219-2227.
  • Wikipedia. 17α-Hydroxypregnenolone. Accessed March 10, 2026. [Link]

  • Wang F, Wang M, Yao K, et al. Synthesis of ursodeoxycholic acid from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one.
  • Tourneux M, Dumeige V, Cronier D, et al. C21-steroids inactivation and glucocorticoid synthesis in the developing lung. J Steroid Biochem Mol Biol. 2015;147:67-76.
  • Deventer K, Van Eenoo P, Delbeke FT. Determination of Anabolic Steroids by HPLC with UV—Vis—Particle Beam Mass Spectrometry. SciSpace. Published online 2001.
  • Fukuzawa K, Ishida M, Suzuki T, et al. Structure-activity relationship modeling for predicting interactions with pregnane X receptor by recursive partitioning. Drug Metab Pharmacokinet. 2012;27(5):506-512.
  • Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. Accessed March 10, 2026. [Link]

  • Stárka L, Dušková M, Hill M. Analytical Methods for the Determination of Neuroactive Steroids. PMC. Published online 2019.
  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Publishing. Published online May 27, 2025.
  • De Brabander HF, Batjoens P, Courtheyn D, Vercammen J, De Wasch K. Novel analytical methods for the determination of steroid hormones in edible matrices. hdb. Published online January 22, 2008.
  • Em-Im, Chen Y, Wang M, et al. Probing Ligand Structure-Activity Relationships in Pregnane X Receptor (PXR). PubMed. Published online April 6, 2018.
  • Google Patents. CN110776545A - A kind of preparation method of progesterone. Accessed March 10, 2026.
  • Applications of 21-hydroxy-20-methylpregn-4-en-3-one in Pharmaceutical R&D. Medium. Published online March 7, 2026.
  • PubChem. 21-Hydroxy-20-methylpregn-4-en-3-one. Accessed March 10, 2026. [Link]

  • Schiffer L, Barnard L, S. B, et al. C11-hydroxy and C11-oxo C19 and C21 Steroids: Pre-Receptor Regulation and Interaction with Androgen and Progesterone Steroid Receptors. PMC. Published online December 20, 2023.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Published online May 1, 2012.
  • Google Patents. EP0002535A2 - Process for the preparation of 21-hydroxy-20-methyl pregnanes. Accessed March 10, 2026.
  • ResearchGate.
  • Chen YC, Lin YC, Lin G, et al. Synthesis of Pregnane Derivatives, Their Cytotoxicity on LNCap and PC-3 Cells, and Screening on 5α-Reductase Inhibitory Activity. MDPI. Published online November 17, 2009.
  • KEGG. KEGG PATHWAY: ko00140. Accessed March 10, 2026. [Link]

  • ResearchGate. Pathways of C 21 steroids synthesis in 21OHD. HSD3B2, 3 -hydroxysteroid. Published online 2017.
  • Yao K, Wang F, Wang M, et al. Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment. PMC. Published online December 23, 2021.
  • Yao K, Wang F, Wang M, et al. Production of 21-hydroxy-20-methyl-pregna-1,4-dien-3-one by modifying multiple genes in Mycolicibacterium. PubMed. Published online February 2, 2023.
  • ResearchGate. Pregnane C 21 ‐Steroids with Anti‐Inflammatory Activity from the Roots of Cynanchum bungei. Published online 2023.
  • ACS Omega. Anticancer Activities of Natural and Synthetic Steroids: A Review. Published online February 19, 2025.
  • da Silva, G. G., & de Alencastro, R. B. (2002). Structure–activity relationships (SAR) of contraceptive progestogens studied with four different methods using calculated physicochemical parameters. Steroids, 67(8), 687-696.
  • Ervina M, Nawfa R, Hertiani T. RESEARCH ARTICLE Pregnane Steroids from the Leaves of Melia Azedarach and Apoptotic Activity against T47D Cells.
  • Chen BW, Su JH, Lin YS, et al. Pregnane-Type Steroids from the Formosan Soft Coral Scleronephthya flexilis. PMC. Published online 2017.
  • Carl ROTH. 21-Hydroxy-20-methylpregn-4-en-3-one, 500 g. Accessed March 10, 2026. [Link]

Sources

Comprehensive Technical Guide on 21-Hydroxy-20-methylpregn-4-en-3-one: Biosynthesis, Pharmacological Applications, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of steroidal drug development and microbial biotransformation, 21-Hydroxy-20-methylpregn-4-en-3-one (commonly referred to as Bisnoralcohol, 4-HBC, or Progesterone Impurity 2) occupies a critical intersection. Structurally characterized as a 22-carbon steroid derivative, this compound is not merely a byproduct; it is a highly valuable synthetic intermediate, a critical quality attribute (CQA) marker in pharmaceutical manufacturing, and a bioactive scaffold.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical enzymology and applied pharmaceutical science. We will dissect the mechanistic causality of its microbial accumulation, its utility in synthesizing complex sterols like Follicular Fluid-Meiosis Activating Sterol (FF-MAS), and the self-validating analytical protocols required for its quantification in active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical behavior of 21-Hydroxy-20-methylpregn-4-en-3-one is foundational for downstream extraction and chromatographic method development. The presence of the conjugated enone system (pregn-4-en-3-one core) provides a strong UV chromophore, while the terminal hydroxyl group at C21 offers a functional handle for derivatization.

Table 1: Physicochemical Properties and Identifiers
Property / IdentifierDetail / Value
IUPAC Name (20S)-21-Hydroxy-20-methylpregn-4-en-3-one
Common Synonyms 23,24-Bisnorchol-4-en-3-on-22-ol; Bisnoralcohol; Progesterone Impurity 2; 4-HBC[1][2]
CAS Registry Numbers 60966-36-1; 40736-33-2 (Stereospecific variants)[2][3]
Molecular Formula C₂₂H₃₄O₂[4]
Molecular Weight 330.50 g/mol [4]
Melting Point 178–180 °C[2]
LogP (Predicted) 4.76 (Highly lipophilic, requiring organic modifiers for LC)[5]
Monoisotopic Mass 330.2558 Da[4]

Metabolic Causality: The Mycobacterial Sterol Degradation Pathway

In industrial biotechnology, the production of steroidal intermediates relies on the microbial degradation of cheap phytosterols. The accumulation of 21-hydroxy-20-methylpregn-4-en-3-one in Mycobacterium species is not accidental; it is the direct result of a highly stereospecific bottleneck in the β-oxidation of the sterol side chain[6].

The Enzymatic Bottleneck

During the degradation of cholesterol or phytosterols, cytochrome P450 enzymes initiate side-chain oxidation, eventually forming a 5-carbon enoyl-CoA intermediate known as 3-oxo-cholest-4,22-dien-24-oyl-CoA (3-OCDO-CoA) .

  • Hydration: The enzyme ChsH3 (a dimeric enoyl-CoA hydratase) stereospecifically hydrates 3-OCDO-CoA to form the 22S diastereomer of 22-hydroxy-3-oxo-cholest-4-en-24-oyl-CoA[6][7].

  • Dehydrogenation: The subsequent step requires ChsB1 , a stereospecific hydroxyacyl-CoA dehydrogenase, to oxidize this hydroxyl group[6].

The Causality of Accumulation: When the chsB1 gene is deleted or its enzyme naturally inhibited (as seen in mutant strains like Mycolicibacterium neoaurum ATCC 25795 or engineered SL-01), the β-oxidation cycle arrests. The accumulated CoA-ester is subsequently hydrolyzed and reduced, resulting in the massive accumulation of the 3-carbon terminal hydroxyl metabolite: 21-hydroxy-20-methylpregn-4-en-3-one[6][8].

Pathway Chol Sterol Substrate (Cholesterol / Phytosterols) Enoyl 3-oxo-cholest-4,22-dien-24-oyl-CoA (3-OCDO-CoA) Chol->Enoyl CYP-mediated Side-Chain Oxidation ChsH3 ChsH3 (Enoyl-CoA Hydratase) Enoyl->ChsH3 Hydroxy 22-hydroxy-3-oxo-cholest-4-en-24-oyl-CoA (22-HOCO-CoA) ChsH3->Hydroxy Stereospecific Hydration (22S) ChsB1 ChsB1 (Hydroxyacyl-CoA Dehydrogenase) Hydroxy->ChsB1 Product 21-Hydroxy-20-methylpregn-4-en-3-one (Accumulated Impurity / Bisnoralcohol) ChsB1->Product ChsB1 Deletion/ Inhibition

Fig 1: Mycobacterial sterol degradation pathway leading to Bisnoralcohol accumulation.

Pharmacological and Synthetic Relevance

Precursor for FF-MAS Synthesis

21-Hydroxy-20-methylpregn-4-en-3-one serves as a critical intermediate in the multi-step chemical synthesis of Follicular Fluid-Meiosis Activating Sterol (FF-MAS) [9]. FF-MAS is a naturally occurring sterol that plays a pivotal role in overcoming meiotic arrest in mammalian oocytes. The terminal hydroxyl group of 21-hydroxy-20-methylpregn-4-en-3-one is typically protected (e.g., using triisopropylsilyl chloride) before subsequent side-chain elongation via Wittig or Grignard reactions[10].

Anticancer Activity via Kinase Inhibition

Emerging pharmacological data indicates that (20S)-21-Hydroxy-20-methylpregn-4-en-3-one exhibits potent anticancer activity. It functions as an analog of natural steroid hormones and has been shown to inhibit cyclin-dependent kinases (CDKs). By blocking CDK activity, the compound disrupts the cell cycle, thereby inducing programmed cell death (apoptosis) in specific human cancer cell lines and tumor models[9].

Quality Control: Progesterone Impurity 2

In the pharmaceutical manufacturing of Progesterone API, this compound is designated as Progesterone Impurity 2 [1]. Because it is a structurally related degradation product or synthetic byproduct, regulatory agencies (ICH Q3A guidelines) mandate its strict quantification.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in system suitability tests (SSTs) and control checkpoints guarantee reproducibility.

Protocol A: Microbial Biotransformation and Isolation

Objective: Produce and isolate 21-Hydroxy-20-methylpregn-4-en-3-one from phytosterols using a M. neoaurum mutant strain (e.g., SL-01, lacking kstD and kshA to prevent steroid ring opening)[8].

  • Inoculum Preparation: Cultivate M. neoaurum SL-01 in 50 mL of Nutrient Broth (NB) at 30°C, 200 rpm for 24 hours.

  • Substrate Loading: Prepare a suspension of phytosterols (10 g/L) in 2% (v/v) Tween 80. Add this to 1 L of production medium.

  • Biotransformation: Inoculate the production medium with 5% (v/v) seed culture. Incubate at 30°C, 200 rpm, with an aeration rate of 1 vvm for 120 hours.

    • Self-Validation Checkpoint: Monitor the biotransformation daily using TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the phytosterol spot and the appearance of a UV-active spot (R_f ~0.4) confirms pathway progression.

  • Extraction: Adjust the broth to pH 4.0 using 1M HCl. Extract three times with equal volumes of ethyl acetate. Pool the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the extract under vacuum. Purify via silica gel column chromatography using a step gradient of Hexane/Ethyl Acetate (from 10:1 to 2:1). Crystallize the target fraction from methanol to yield pure 21-Hydroxy-20-methylpregn-4-en-3-one.

Protocol B: LC-MS/MS Method for Progesterone Impurity Profiling

Objective: Quantify Progesterone Impurity 2 in Progesterone API down to a limit of quantitation (LOQ) of 0.05%.

  • Sample Preparation: Dissolve the Progesterone API in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Prepare a reference standard of Progesterone Impurity 2 at 1.0 µg/mL (0.1% specification limit)[1].

  • Chromatographic Conditions:

    • Column: C18, 100 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate at 40% B.

    • Flow Rate: 0.3 mL/min; Injection Volume: 2 µL.

  • Mass Spectrometry (ESI+):

    • Monitor the precursor-to-product ion transition via Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 331.26 [M+H]⁺.

    • Product Ion: m/z 313.25 [M+H-H₂O]⁺ (due to the loss of the C21 hydroxyl group).

  • System Suitability (Self-Validation): The resolution (

    
    ) between Progesterone and Impurity 2 must be 
    
    
    
    . The signal-to-noise (S/N) ratio for the 1.0 µg/mL standard must be
    
    
    .

Workflow Sample Progesterone API Sample Prep HPLC UHPLC Separation (C18, Gradient Elution) Sample->HPLC MS ESI-MS/MS Detection (m/z 331 -> 313) HPLC->MS Data Impurity Profiling & Regulatory QC MS->Data

Fig 2: LC-MS/MS analytical workflow for Progesterone Impurity 2 quantification.

Data Presentation: Analytical Verification

To assist analytical scientists in identifying this compound during method development, the following table summarizes the expected chromatographic and spectroscopic data markers.

Table 2: Analytical Identification Markers
Analytical TechniqueKey Data Points / Observations
HPLC-UV Strong absorbance maximum (

) at ~240 nm (indicative of the

-3-ketone system).
LC-MS (ESI+) Base peak at m/z 331.26 [M+H]⁺; prominent fragment at m/z 313.25 [M+H-H₂O]⁺.
FT-IR Broad band at ~3400 cm⁻¹ (O-H stretch); sharp band at ~1665 cm⁻¹ (conjugated C=O stretch).
¹H-NMR (CDCl₃) Singlet at ~5.72 ppm (C4 vinylic proton); characteristic methyl singlets at ~0.70 ppm (C18) and ~1.18 ppm (C19).

References

  • PubChem. "21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094." National Institutes of Health. Available at: [Link][4]

  • ACS Publications. "Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium tuberculosis Bifurcates Stereospecifically at Hydration of 3-Oxo-cholest-4,22-dien-24-oyl-CoA." Biochemistry. Available at: [Link][6]

  • MDPI. "Production of Hydroxylated Steroid Intermediates at 10-g Scale via the Original Sterol Modification Pathway in Mycolicibacterium neoaurum." Microorganisms. Available at: [Link][8]

  • LookChem. "Cas 40736-33-2, 3-keto-23,24-bisnorchol-4-en-22-ol Properties." lookchem.com. Available at:[Link][2]

  • Molaid. "(20S)-4,4-dimethyl-20-[((triisopropylsilyl)oxy)methyl]-pregna-5-en-3-one Synthesis." molaid.com. Available at:[Link][10]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Corticosteroids from 21-Hydroxy-20-methylpregn-4-en-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of potent corticosteroids, specifically focusing on the synthetic pathways leading to Flumethasone and Isoflupredone, starting from the versatile intermediate, 21-Hydroxy-20-methylpregn-4-en-3-one. These application notes are intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry. The protocols herein are detailed, offering step-by-step procedures, mechanistic insights, and critical considerations for successful synthesis, purification, and characterization of the target compounds.

Introduction: The Strategic Importance of 21-Hydroxy-20-methylpregn-4-en-3-one in Corticosteroid Synthesis

21-Hydroxy-20-methylpregn-4-en-3-one, a C22 steroid intermediate, serves as a crucial building block in the semi-synthesis of a variety of corticosteroids.[1] Its availability through microbial side-chain cleavage of phytosterols makes it an economically viable starting material for complex steroid architectures.[2] The inherent pregnane skeleton provides a solid foundation for the introduction of key functionalities that are characteristic of potent anti-inflammatory steroids.

This guide will delineate the synthetic strategies to convert 21-Hydroxy-20-methylpregn-4-en-3-one into two clinically significant corticosteroids: Flumethasone, a difluorinated corticoid, and Isoflupredone, a monofluorinated analogue of prednisolone. The subsequent sections will provide detailed, validated protocols, elucidate the rationale behind the chosen synthetic steps, and present methods for the characterization of intermediates and final products.

Synthetic Strategy Overview

The conversion of 21-Hydroxy-20-methylpregn-4-en-3-one to Flumethasone and Isoflupredone necessitates a series of strategic chemical transformations. The general workflow involves the introduction of unsaturation in the A-ring, installation of key functional groups at C-16 and C-17, and stereoselective fluorination.

G start 21-Hydroxy-20-methylpregn-4-en-3-one step1 A-Ring Dehydrogenation (1,4-diene formation) start->step1 step2 Functionalization of the D-ring (16α-methyl & 17α-hydroxyl introduction) step1->step2 isoflupredone_path Synthesis of Isoflupredone step1->isoflupredone_path step3 9,11-Unsaturation and Epoxidation step2->step3 flumethasone_path Synthesis of Flumethasone step3->flumethasone_path

Caption: General synthetic workflow from the starting material.

Synthesis of Flumethasone

The synthesis of Flumethasone from 21-Hydroxy-20-methylpregn-4-en-3-one is a multi-step process that culminates in a potent difluorinated corticosteroid. The key intermediate for this synthesis is 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate.

Pathway to the Key Intermediate: 9β,11β-Epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate

The initial steps focus on elaborating the core structure of 21-Hydroxy-20-methylpregn-4-en-3-one to introduce the necessary functionalities for the subsequent fluorination reactions.

  • Microbial Dehydrogenation for 1,4-Diene Formation: The introduction of a double bond at the C1-C2 position is efficiently achieved through microbial transformation. Organisms such as Glomerella cingulata or Arthrobacter simplex are known to catalyze the 1-dehydrogenation of 4-ene-3-keto steroids to their corresponding 1,4-diene-3-keto analogues.[3][4][5][6] This biotechnological approach offers high yields and selectivity, minimizing the need for harsh chemical oxidants.

  • Introduction of the 16α-Methyl and 17α-Hydroxyl Groups: This transformation is a critical step in the synthesis of many potent corticosteroids. A common strategy involves the reaction of a 16-unsaturated pregnane derivative with a methylating agent, such as a methyl Grignard reagent in the presence of a copper catalyst, followed by epoxidation and subsequent hydrolysis to yield the 16α-methyl-17α-hydroxy functionality.[7][8]

  • Formation of the 9,11-Double Bond and Epoxidation: The introduction of the 9,11-double bond can be achieved through dehydration of an 11α-hydroxy steroid.[9] Subsequent epoxidation of the Δ⁹(¹¹)-steroid, often with a peroxy acid, yields the crucial 9β,11β-epoxide intermediate.[10][11][12]

Protocol: Synthesis of Flumethasone 21-acetate from the 9β,11β-Epoxy Intermediate

This protocol is adapted from established patent literature.[3][13]

G start 9β,11β-Epoxy-17α,21-dihydroxy-16α- methylpregna-1,4-diene-3,20-dione 21-acetate step1 Enol Acetate Formation start->step1 step2 6α-Fluorination with Selectfluor® step1->step2 step3 Deprotection step2->step3 step4 9α-Fluorination (Epoxide opening with HF) step3->step4 end Flumethasone 21-acetate step4->end

Caption: Workflow for the synthesis of Flumethasone 21-acetate.

Step 1: Enol Benzoate Formation

  • Rationale: Activation of the C6 position for electrophilic fluorination is achieved by converting the 3-keto-1,4-diene system into a more electron-rich enol ester.

  • Procedure:

    • Dissolve 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate in a mixture of dimethylacetamide (DMA) and pyridine.

    • Heat the mixture to 80-85 °C with stirring.

    • Add benzoyl chloride dropwise and continue stirring for 2-3 hours at the same temperature.

    • Monitor the reaction by HPLC until completion.

    • Cool the reaction mixture and proceed to the next step without isolation of the enol benzoate.

Step 2: 6α-Fluorination

  • Rationale: The use of an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), allows for the stereoselective introduction of a fluorine atom at the 6α-position. The mechanism is believed to proceed through a polar two-electron process.[1][13][14]

  • Procedure:

    • Cool the reaction mixture containing the enol benzoate to -5 °C to 0 °C.

    • In a separate vessel, prepare a suspension of Selectfluor® in acetonitrile containing a small amount of water.

    • Add the enol benzoate solution to the Selectfluor® suspension while maintaining the temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by HPLC).

Step 3: Deprotection of the Enol Benzoate

  • Rationale: The enol benzoate protecting group is removed to regenerate the 3-keto functionality.

  • Procedure:

    • Pour the reaction mixture into an aqueous solution of sodium metabisulfite to quench any unreacted fluorinating agent.

    • Adjust the pH to 7.0-7.5 with an ammonia solution.

    • Extract the product with dichloromethane.

    • Wash the organic phase with water and then with a dilute aqueous solution of sodium hydroxide.

    • Evaporate the solvent under vacuum to obtain the 6α-fluoro-9β,11β-epoxy intermediate.

Step 4: 9α-Fluorination via Epoxide Ring Opening

  • Rationale: The 9β,11β-epoxide ring is opened by hydrofluoric acid (HF) to introduce the 9α-fluoro and 11β-hydroxyl groups. This reaction proceeds via an SN2-like mechanism, with the fluoride ion attacking the C9 position, leading to the desired stereochemistry.[15][16]

  • Procedure:

    • Dissolve the 6α-fluoro-9β,11β-epoxy intermediate in a suitable solvent such as dimethylformamide (DMF) or a mixture of tetrahydrofuran (THF) and a cosolvent.

    • Cool the solution to a low temperature (e.g., -10 °C to -15 °C).

    • Carefully add a solution of hydrogen fluoride (e.g., 70% HF in pyridine or anhydrous HF).

    • Stir the reaction for several hours at low temperature, monitoring the progress by HPLC.

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a weak base (e.g., sodium bicarbonate).

    • Filter the precipitated product, wash with water until neutral, and dry to yield Flumethasone 21-acetate.

Protocol: Hydrolysis to Flumethasone
  • Rationale: The final step is the hydrolysis of the 21-acetate ester to afford the free 21-hydroxyl group of Flumethasone.

  • Procedure:

    • Dissolve Flumethasone 21-acetate in methanol.

    • Cool the solution to between -15 °C and -5 °C under an inert atmosphere.

    • Add a solution of potassium hydroxide in methanol.

    • Stir for approximately one hour, monitoring by HPLC until the starting material is less than 1%.[3]

    • Neutralize the reaction with an acid (e.g., acetic acid) and precipitate the product by adding water.

    • Filter, wash with water, and dry to obtain Flumethasone.

StepStarting MaterialProductKey ReagentsTypical Yield
1 & 29β,11β-Epoxy Intermediate6α-Fluoro-9β,11β-epoxy IntermediateBenzoyl chloride, Selectfluor®~70-80%
36α-Fluoro-9β,11β-epoxy IntermediateFlumethasone 21-acetateHydrogen Fluoride~85-90%
4Flumethasone 21-acetateFlumethasonePotassium hydroxide>95%

Synthesis of Isoflupredone

Isoflupredone (9α-Fluoroprednisolone) can also be synthesized from a 1,4-diene intermediate derived from 21-Hydroxy-20-methylpregn-4-en-3-one. The key transformation is the introduction of a 9α-fluoro group and an 11β-hydroxyl group.

Pathway to Prednisolone Acetate Analogue

Starting from the 21-Hydroxy-20-methylpregna-1,4-dien-3-one obtained via microbial dehydrogenation, the synthesis would proceed through steps analogous to those for Flumethasone to introduce the 17α-hydroxyl and 21-acetoxy groups, leading to a prednisolone-like intermediate.

Protocol: Synthesis of Isoflupredone Acetate from a Prednisolone Analogue

This protocol is based on general methods for the 9α-fluorination of corticosteroids.[1]

G start Prednisolone 21-acetate Analogue step1 Formation of 9,11-Dehydro Intermediate start->step1 step2 Epoxidation step1->step2 step3 9α-Fluorination (Epoxide opening with HF) step2->step3 end Isoflupredone Acetate step3->end

Caption: Workflow for the synthesis of Isoflupredone Acetate.

Step 1 & 2: Formation of the 9β,11β-Epoxide

  • Rationale: Similar to the Flumethasone synthesis, a 9,11-double bond is introduced, followed by epoxidation to create the reactive 9β,11β-epoxide.

  • Procedure:

    • Dehydration of the 11β-hydroxyl group of the prednisolone analogue to form the 9,11-dehydro steroid.

    • Epoxidation of the double bond using a peroxy acid to form the 9β,11β-epoxy steroid.

Step 3: 9α-Fluorination

  • Rationale: The epoxide ring is opened with hydrogen fluoride to install the 9α-fluoro and 11β-hydroxyl groups.

  • Procedure:

    • Dissolve the 9β,11β-epoxy intermediate in an anhydrous solvent like tetrahydrofuran (THF).

    • Cool the solution to a low temperature (e.g., -15 °C to 0 °C).

    • Carefully add anhydrous hydrogen fluoride.

    • Stir the reaction for a few hours, monitoring for completion.

    • Quench the reaction with a weak base and isolate the product, Isoflupredone Acetate.

Characterization and Quality Control

The identity and purity of the synthesized corticosteroids and their intermediates must be confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for monitoring reaction progress, assessing the purity of the final product, and quantifying impurities. A reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of water, acetonitrile, and/or methanol is commonly employed.[17][18]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the synthesized compounds and for identifying byproducts.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized molecules and to confirm the stereochemistry of the newly introduced functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups such as carbonyls, hydroxyls, and C-F bonds.

Safety and Handling Precautions

The synthesis of fluorinated corticosteroids involves the use of hazardous reagents that require strict safety protocols.

  • Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. All work with HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including an acid-resistant apron, face shield, and specialized gloves (e.g., neoprene or nitrile).[2][21][22][23] An HF-specific spill kit and calcium gluconate gel for treating skin exposure must be readily available.

  • Selectfluor®: While being a relatively stable solid, Selectfluor® is a strong oxidizing and fluorinating agent. It should be handled with care, avoiding contact with skin and eyes. Standard laboratory PPE should be worn.[24]

  • Peroxy Acids: Peroxy acids are strong oxidizers and can be explosive. They should be handled behind a safety shield, and contact with metals and other reducing agents should be avoided.

Conclusion

The synthetic pathways outlined in these application notes provide a robust framework for the laboratory-scale synthesis of Flumethasone and Isoflupredone from the versatile starting material, 21-Hydroxy-20-methylpregn-4-en-3-one. By understanding the rationale behind each synthetic step and adhering to the detailed protocols and safety precautions, researchers can successfully produce these potent corticosteroids for further investigation and development.

References

  • Process of preparation of flumethasone 21-acetate, or flumethasone and its 17-carboxyl androsten analogue. (n.d.). Google Patents.
  • Process for the preparation of flumethasone and its 17-carboxyl-androstene analog. (2002, January 1).
  • Steroids 35: synthesis of 16,16-dimethyl-17 beta-hydroxysteroids. (1974). Steroids, 23(2), 239–246.
  • 16 alpha-methyl steroids and their preparation. (n.d.). Google Patents.
  • The Phases and Stages of Microbial Transformation of Steroids and Sterols. (2021, March 24). Journal of Microbial & Biochemical Technology, 13(3).
  • Synthesis of 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione. (n.d.).
  • Microbiological Transformation of Steroids. 1-Dehydrogenation of 17,21-dihydroxypregn-4-ene-3,20-dione With Glomerella Cingulata. (1973). The Biochemical journal, 136(3), 501–502.
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). Environment, Health & Safety - University of Wisconsin-Madison. Retrieved March 10, 2026, from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety, 29(1), 2–20.
  • Microbial transformation of steroids, an old and novel drug opportunity strategy: a review. (2025, March 12). Journal of Plant Biota.
  • The fluorination of steroid structures via enol ester intermediates. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • MICROBIOLOGICAL TRANSFORMATION OF STEROIDS. I. Δ1,4-DIENE-3-KETOSTEROIDS. (1955). Journal of the American Chemical Society, 77(15), 4181–4181.
  • Safe handling of Hydrofluoric acid and Hydrogen fluoride. (n.d.). ETH Zürich. Retrieved March 10, 2026, from [Link]

  • Process for preparing 9,11-epoxy steroids from 9 alpha-substituted-11-hydroxy steroids. (n.d.). Google Patents.
  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. (2000). The Journal of Organic Chemistry, 65(18), 5835–5846.
  • Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved March 10, 2026, from [Link]

  • Catalytic Epoxidation and syn-Dihydroxylation Reactions in Steroid Chemistry. (2009). Current Organic Chemistry, 13(11), 1086–1117.
  • Expedient Synthesis of 17α,21-Dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from Prednisolone utilising a novel Mattox Rearrangement. (2013). Steroids, 78(12-13), 1281–1287.
  • Compounds related to the steroid hormones. Part XVII. An improved method of preparation of 21-acetoxy-17-hydroxy-16β-methyl-5α-pregn-9-ene-3,20-dione. (1966). Journal of the Chemical Society C: Organic, 416.
  • SYNTHESIS OF 16α‐ AND 16β‐METHYL CORTICOIDS. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis of 2- and 7- Substituted C 19 Steroids Having a 1,4,6-Triene or 1,4-Diene Structure and Their Cytotoxic Effects on T47D and MDA-MB231 Breast Cancer Cells. (2010). Molecules, 15(6), 4410–4420.
  • Expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone utilising a novel Mattox rearrangement. (2013). Steroids, 78(12-13), 1281–1287.
  • 15.8: Opening of Epoxides. (2020, May 30). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • New preparation process for 16alpha-methyl steroids. (n.d.). Google Patents.
  • METABOLIC STUDIES WITH A NEW SERIES OF 1,4-DIENE STEROIDS. I. EFFECTS IN ADDISONIAN SUBJECTS OF PREDNISONE, PREDNISOLONE, AND THE 1,2-DEHYDRO ANALOGUES OF CORTICOSTERONE, DESOXYCORTICOSTERONE, 17-HYDROXY-11-DESOXYCORTICOSTERONE, AND 9α-FLUOROCORTISOL. (1959).
  • PROCESS FOR PREPARATION OF 9,11β-EPOXIDE STEROIDS. (n.d.). Google Patents.
  • Process improvements in the synthesis of corticosteroid 9,11β-epoxides. (2001). Organic Process Research & Development, 5(1), 36–42.
  • H-NMR of (a) intermediate (A) and b of Flu-3. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Hydrogen Fluoride Protocol. (n.d.). Environmental Health & Safety - University of Toronto. Retrieved March 10, 2026, from [Link]

  • H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. (2022). Applied and Environmental Microbiology, 88(23), e0142822.
  • Characterisation of impurities in bulk drug batches of fluticasone propionate using directly coupled HPLC-NMR spectroscopy and HPLC-MS. (1998). Journal of pharmaceutical and biomedical analysis, 18(4-5), 751–760.
  • Mass spectrum of standard dexamethasone (A) and flumethasone (B). (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Mechanisms for oxirane ring opening with pyridine/9HF. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Metabolic studies with a new series of 1, 4-diene steroids. I. Effects in addisonian subjects of prednisone, prednisolone, and the 1, 2-dehydro analogues of corticosterone, desoxycorticosterone, 17-hydroxy-11-desoxycorticosterone, and 9 alpha-fluorocortisol. (1959).
  • Analysis of flumethasone pivalate formulations by high-performance liquid chromatography. (1982).
  • C2. Handling Hydrofluoric Acid. (n.d.).
  • Epoxides Ring-Opening Reactions. (2020, June 18). Chemistry Steps. Retrieved March 10, 2026, from [Link]

  • Opening of Epoxides With Acid. (2015, February 2). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Quantitative high performance liquid chromatography/tandem mass spectrometric analysis of the four classes of F2-isoprostanes in human urine. (1999).
  • Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. (2018). Organic letters, 20(15), 4486–4489.
  • A carbon-13 nuclear magnetic resonance study of the 1,4-diene analogues of steroid hormones and related steroids. (n.d.). Academia.edu. Retrieved March 10, 2026, from [Link]

  • Determination of flumethasone in calf urine and serum by liquid chromatography-tandem mass spectrometry. (2001). Journal of chromatography.
  • Quantification of bupivacaine hydrochloride and isoflupredone acetate residues in porcine muscle, beef, milk, egg, shrimp, flatfish, and eel using a simplified extraction method coupled with liquid chromatography-triple quadrupole tandem mass spectrometry. (2020). Food Science and Technology, 40(suppl 2), 523–530.
  • Statistical Correlations between HPLC Activity-Based Profiling Results and NMR/MS Microfraction Data to Deconvolute Bioactive. (2016). Molecules, 21(3), 259.

Sources

Application Note: Analytical Profiling and Quantification of 21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the analytical methodologies required for the robust detection and quantification of 21-Hydroxy-20-methylpregn-4-en-3-one , commonly known as Bisnoralcohol (BA). As a pivotal intermediate in the semi-synthesis of high-value steroidal active pharmaceutical ingredients (APIs), the accurate profiling of BA in complex matrices is critical. This guide provides field-proven, self-validating protocols utilizing Reversed-Phase High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (RP-HPLC-MS/MS), grounded in the physicochemical mechanisms of the steroid core.

Biochemical Context & Significance

BA is primarily generated via the microbial biotransformation of plant-derived phytosterols using engineered Mycobacterium strains[1]. It serves as a crucial synthetic bridge; subsequent side-chain cleavage and oxidation of BA yield critical therapeutic compounds, most notably Ursodeoxycholic Acid (UDCA) and various corticosteroids[2][3]. Because fermentation broths contain a myriad of structurally similar steroidal byproducts (such as 4-androstene-3,17-dione [4-AD]), highly selective analytical techniques are mandatory to monitor conversion rates and extract purity[1].

MetabolicPathway Phytosterol Phytosterols (Plant-derived Precursors) Fermentation Microbial Biotransformation (Engineered Mycobacteria) Phytosterol->Fermentation BA 21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol, BA) Fermentation->BA ChemSynth Chemical Synthesis (Side-Chain Cleavage & Oxidation) BA->ChemSynth UDCA Ursodeoxycholic Acid (UDCA) & Corticosteroid APIs ChemSynth->UDCA

Fig 1: Biocatalytic and synthetic pathway of phytosterols to UDCA via the BA intermediate.

Mechanistic Principles of Detection

Chromatographic Separation Strategy

BA is a moderately hydrophobic steroid with a molecular weight of 330.5 g/mol and an XLogP3 of approximately 4.7[4]. A C18 stationary phase is employed because the highly lipophilic nature of the steroidal backbone interacts strongly with the alkyl chains, allowing baseline resolution from structurally similar impurities. The use of 0.1% formic acid in the aqueous mobile phase serves a dual mechanistic purpose: it suppresses the ionization of residual silanols on the silica column (ensuring sharp, symmetrical peak shapes) and acts as a vital proton source to enhance ionization efficiency in the downstream MS source[1].

Mass Spectrometric Ionization & Fragmentation

The choice of Electrospray Ionization in positive mode (ESI+) is dictated by the presence of the conjugated


-3-ketone system in the A-ring, which possesses a high proton affinity. Upon ionization, the precursor ion 

at

331.2 undergoes collision-induced dissociation (CID). The primary fragmentation causality involves the energetically favorable neutral loss of water (18 Da) from the C21 primary hydroxyl group, yielding a highly stable product ion at

313.2. Secondary fragmentation of the aliphatic side chain produces diagnostic qualifier ions (e.g.,

295.2), ensuring absolute specificity even in crude fermentation matrices.

Experimental Protocols & Workflows

To ensure trustworthiness, the following protocol is designed as a self-validating system . The mandatory inclusion of an isotopically labeled internal standard (IS) corrects for matrix effects and volumetric losses during sample preparation.

AnalyticalWorkflow Sample Sample Matrix (Broth / API) LLE LLE Extraction (Ethyl Acetate) Sample->LLE Recon N2 Dry & Reconstitution LLE->Recon HPLC RP-HPLC (C18 Column) Recon->HPLC MS ESI+ MS/MS Detection HPLC->MS Data Quantification & Validation MS->Data

Fig 2: Self-validating analytical workflow from sample extraction to MS/MS quantification.

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)

Ethyl acetate (EtOAc) is selected as the extraction solvent because its moderate polarity efficiently partitions the lipophilic BA from the aqueous phase while simultaneously precipitating highly polar fermentation matrix proteins.

  • Spiking: Aliquot 1.0 mL of the fermentation broth or API solution into a clean 10 mL glass centrifuge tube. Immediately add 50 µL of Internal Standard solution (Testosterone-d3, 10 µg/mL in methanol) to establish the self-validating baseline.

  • Extraction: Add 3.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes to ensure complete mass transfer of the steroid into the organic phase.

  • Phase Separation: Centrifuge the mixture at 4000 × g for 10 minutes at 4°C.

  • Evaporation: Carefully transfer 2.0 mL of the upper organic layer to a new amber glass vial. Evaporate to complete dryness under a gentle, continuous stream of high-purity nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of Mobile Phase A/B (50:50, v/v). Vortex for 1 minute and filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

LC-MS/MS Instrumental Parameters

Table 1: HPLC Gradient Program Column: C18 (4.6 x 150 mm, 3.5 µm); Flow Rate: 1.0 mL/min; Injection Volume: 5 µL. | Time (min) | Mobile Phase A (0.1% Formic Acid in


) | Mobile Phase B (Acetonitrile) | Elution State |
|------------|---------------------------------------------|-------------------------------|---------------|
| 0.0 | 60% | 40% | Isocratic Hold |
| 2.0 | 60% | 40% | Isocratic Hold |
| 10.0 | 10% | 90% | Linear Gradient |
| 12.0 | 10% | 90% | Column Wash |
| 12.1 | 60% | 40% | Re-equilibration |
| 15.0 | 60% | 40% | End of Run |

Table 2: MS/MS MRM Transitions (ESI Positive Mode) Capillary Voltage: 3.5 kV; Desolvation Temp: 450°C; Source Temp: 150°C. | Analyte | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | Ion Purpose | |---------|-----------------------|---------------------|-----------------------|-------------| | 21-Hydroxy-20-methylpregn-4-en-3-one | 331.2 | 313.2 | 22 | Quantifier | | 21-Hydroxy-20-methylpregn-4-en-3-one | 331.2 | 295.2 | 28 | Qualifier | | Testosterone-d3 (Internal Standard) | 292.2 | 100.1 | 25 | Quantifier |

Method Validation & System Suitability

To guarantee the trustworthiness of the analytical run, system suitability criteria must be met prior to sample analysis. A matrix blank must show no interfering peaks at the retention times of BA or the IS (Signal-to-Noise < 3).

Table 3: Representative Method Validation Parameters

Validation Parameter Acceptance Criteria Experimental Observation

| Linearity (


)  | 

0.995 | 0.9992 (Range: 10 - 1000 ng/mL) | | Limit of Detection (LOD) | Signal-to-Noise

3 | 2.5 ng/mL | | Limit of Quantitation (LOQ) | Signal-to-Noise

10 | 10.0 ng/mL | | Extraction Recovery | 85% - 115% | 94.5%

3.2% (n=6) | | Precision (Intra-day RSD) |

5.0% | 2.8% |

Note: The consistent recovery rate validates the choice of EtOAc for LLE, proving that the phase partitioning is both exhaustive and highly reproducible.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11142115, (20S)-21-Hydroxy-20-methylpregn-4-en-3-one". PubChem. URL:[Link]

  • Wang, J., et al. "Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents". Steroids. URL:[Link]

  • Wei, W., et al. "Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria". Microbial Cell Factories. URL:[Link]

  • Shen, J., et al. "Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates". Molecules. URL:[Link]

Sources

High-Resolution Mass Spectrometry and Targeted LC-MS/MS Workflow for the Quantification of 21-Hydroxy-20-methylpregn-4-en-3-one (4-HBC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biological Context

The compound 21-Hydroxy-20-methylpregn-4-en-3-one (commonly referred to as 4-HBC or 3-keto-23,24-bisnorchol-4-en-22-ol) is a critical terminal hydroxyl intermediate in the microbial degradation of sterols. In engineered strains of Mycobacterium neoaurum and Mycobacterium tuberculosis, the β-oxidation of the cholesterol side chain bifurcates, leading to the accumulation of 4-HBC when specific dehydrogenase genes (such as chsB1 or hsd4A) are deleted or inhibited [1].

For drug development professionals, 4-HBC is a highly valuable synthon. It serves as a precursor for the semi-synthesis of bioactive steroids, including ursodeoxycholic acid (UDCA) and various neurosteroids [2]. Accurately profiling 4-HBC in complex microbial fermentation broths requires a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow that can overcome severe matrix effects and separate 4-HBC from isobaric steroid intermediates.

BiologicalPathway Cholesterol Cholesterol (Substrate) Cholestenone Cholest-4-en-3-one (Ring Oxidation) Cholesterol->Cholestenone Cholesterol Oxidase SideChain Side-Chain β-Oxidation (chsH3, echA19) Cholestenone->SideChain CoA Thioesterification HBC 21-Hydroxy-20-methylpregn-4-en-3-one (4-HBC) SideChain->HBC Hydration & Cleavage ADD Androstenedione (AD) (Further Cleavage) HBC->ADD Aldolytic Cleavage

Fig 1. Microbial cholesterol side-chain degradation pathway yielding 4-HBC.

Mechanistic Insights into Ionization and Fragmentation

Understanding the structural properties of 4-HBC (Chemical Formula: C₂₂H₃₄O₂, Monoisotopic Mass: 330.2559 Da) [3] is essential for optimizing mass spectrometry parameters.

Ionization Causality: 4-HBC features a conjugated 3-keto-4-ene moiety on its A-ring. This highly conjugated system acts as an excellent proton acceptor in the acidic environment of the electrospray plume. Consequently, Positive Electrospray Ionization (ESI+) is the optimal mode, yielding a highly abundant protonated precursor ion


 at m/z 331.3.

Fragmentation Causality: During Collision-Induced Dissociation (CID) in the collision cell (Q2), 4-HBC undergoes predictable, thermodynamically driven fragmentation:

  • Primary Neutral Loss: The C21-hydroxyl group is highly labile. The lowest-energy fragmentation pathway is the neutral loss of water (-18 Da), producing a dominant product ion at m/z 313.3. This transition is ideal for primary quantification.

  • Retro-Diels-Alder (RDA) Cleavage: Higher collision energies force the cleavage of the steroidal A-ring via an RDA mechanism. This breaks the C1-C10 and C4-C5 bonds, ejecting predictable fragments at m/z 109.1 and 97.1. Because these low-mass fragments are highly specific to the 3-keto-4-ene core, they serve as excellent qualifier ions to confirm analyte identity against background matrix noise.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) directly into the raw microbial matrix prior to any manipulation, the workflow inherently corrects for incomplete extraction recoveries, volumetric errors, and matrix-induced ion suppression during ESI. We utilize d4-Progesterone as the SIL-IS because its structural homology to 4-HBC ensures nearly identical partitioning and chromatographic behavior.

Step-by-Step Sample Preparation (Liquid-Liquid Extraction)

Causality: Ethyl acetate is selected as the extraction solvent due to its moderate polarity index (4.4). It efficiently partitions the hydrophobic steroid backbone into the organic phase while precipitating highly polar microbial proteins and leaving salts in the aqueous layer, thereby preventing source fouling in the mass spectrometer.

  • Matrix Aliquoting: Transfer 200 µL of microbial fermentation broth into a 2.0 mL microcentrifuge tube.

  • Internal Standard Spiking (Validation Step): Add 20 µL of d4-Progesterone working solution (1 µg/mL in methanol). Vortex for 10 seconds to equilibrate the IS with the matrix.

  • Extraction: Add 1.0 mL of LC-MS grade Ethyl Acetate.

  • Partitioning: Shake vigorously on a mechanical disruptor for 10 minutes at 4°C to maximize mass transfer of 4-HBC into the organic phase.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C. The upper organic layer will contain the steroids, while the lower aqueous layer contains cellular debris.

  • Drying: Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of 50% Methanol in Water. Vortex for 2 minutes and transfer to an autosampler vial.

AnalyticalWorkflow Sample Microbial Culture (Aqueous Matrix) Spike Spike Internal Standard (d4-Progesterone) Sample->Spike Matrix normalization LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Phase separation Dry Dry & Reconstitute (50% MeOH) LLE->Dry Concentrate LC UHPLC Separation (C18 Column) Dry->LC Injection MS ESI(+) MS/MS (MRM Mode) LC->MS Detection

Fig 2. Self-validating LC-MS/MS workflow for 4-HBC extraction and quantification.

Instrumental Parameters and Quantitative Data

Liquid Chromatography Conditions

Causality: A sub-2-micron C18 column is utilized to provide high theoretical plate counts, resolving 4-HBC from structurally similar sterol intermediates (like androstenedione). Formic acid (0.1%) is added to both mobile phases to lower the pH, ensuring the 3-keto group remains fully protonated for maximum ESI efficiency.

Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) Column Temperature: 40°C Flow Rate: 0.4 mL/min Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

Time (min)% Mobile Phase A% Mobile Phase BGradient Curve
0.07030Initial
1.07030Isocratic hold
5.01090Linear ramp
7.01090Column wash
7.17030Re-equilibration
9.07030End
Mass Spectrometry (MRM) Parameters

Data acquisition is performed on a Triple Quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Source Parameters:

  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon (0.15 mL/min)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
4-HBC 331.3313.35015Quantifier (Loss of H₂O)
4-HBC 331.3109.15025Qualifier (RDA Cleavage)
4-HBC 331.397.15030Qualifier (RDA Cleavage)
d4-Progesterone (IS) 319.3100.15025IS Quantifier
d4-Progesterone (IS) 319.3113.15025IS Qualifier

Note: The ratio of the 313.3 to 109.1 transition must remain within ±15% of the neat standard to validate the absence of isobaric matrix interference.

References

  • Xu, Y., et al. (2021). Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium tuberculosis Bifurcates Stereospecifically at Hydration of 3-Oxo-cholest-4,22-dien-24-oyl-CoA. ACS Infectious Diseases. URL:[Link]

  • Yao, K., et al. (2014). Characterization and engineering of 3-ketosteroid-Δ1-dehydrogenase and 3-ketosteroid-9α-hydroxylase in Mycobacterium neoaurum for the production of steroid drugs. Metabolic Engineering. URL:[Link]

  • Wang, J., et al. (2020). A novel synthetic route of producing ursodeoxycholic acid (UDCA) from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one. Steroids. URL:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6454094, 21-Hydroxy-20-methylpregn-4-en-3-one. PubChem. URL:[Link]

Sources

Analytical Application Note: NMR Structural Elucidation of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Drug Development Professionals.

Executive Summary

(20S)-21-Hydroxy-20-methylpregn-4-en-3-one, universally referred to in industrial pharmacognosy as bisnoralcohol (BA), is a foundational synthetic steroid derivative[]. Derived primarily from the biological fermentation of phytosterols, BA serves as a critical chiral intermediate in the semi-synthesis of high-value active pharmaceutical ingredients (APIs), including Ursodeoxycholic Acid (UDCA) and Lithocholic Acid (LCA)[2].

This application note details the Nuclear Magnetic Resonance (NMR) spectroscopy protocols required to validate the structural integrity, stereochemistry, and purity of BA before it undergoes downstream functionalization.

Structural Significance & Mechanistic Causality in NMR

The BA molecule (C₂₂H₃₄O₂) contains a rigid tetracyclic pregnane core with specific functional modifications that dictate its chemical reactivity[3]. Validating this structure via NMR relies on identifying three critical regions, each with a specific causality for downstream synthesis:

  • The Δ⁴-3-Keto System (A-Ring): The conjugated enone system is highly sensitive to degradation or unwanted reduction during upstream fermentation. The C-4 vinyl proton and the C-3 carbonyl carbon serve as definitive markers. Monitoring these ensures the A-ring remains intact.

  • The C-20 Chiral Center & C-22 Hydroxyl (Side Chain): The stereoselective elongation of the side chain during UDCA synthesis (e.g., via Wittig reaction) depends entirely on the (20S) configuration and the primary alcohol at C-22[4]. Diastereotopic splitting of the C-22 protons in ¹H NMR confirms the restricted rotation and distinct chiral environment.

  • Angular Methyls (C-18, C-19): These singlets act as invariant structural anchors. Any unexpected chemical shift or splitting in these signals indicates a skeletal rearrangement or the presence of process impurities.

Self-Validating Experimental Protocol

To ensure reproducibility across different magnetic fields and laboratories, this protocol incorporates strict internal self-validation mechanisms.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the BA standard or batch sample.

  • Solvation: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides optimal solvation for the lipophilic steroid backbone. TMS acts as a self-validating internal reference (set exactly to 0.00 ppm), ensuring that any solvent-induced shifts or temperature variations do not compromise the assignment of the tightly clustered steroid envelope[].

  • Transfer: Transfer the homogenous solution to a precision 5 mm NMR tube. Ensure the liquid height is at least 4 cm to prevent magnetic susceptibility artifacts during automated shimming.

Step 2: 1D NMR Acquisition Parameters
  • ¹H NMR (400 MHz or higher):

    • Scans (NS): 32 to 64.

    • Relaxation Delay (D1): 2.0 seconds.

    • Causality: A 2.0s D1 ensures complete longitudinal (T₁) relaxation of the quaternary angular methyls. This is critical because accurate quantitative integration of the 3H singlets is required to confirm the molar ratio of the steroid core against the functional side chain.

  • ¹³C NMR (100 MHz or higher):

    • Scans (NS): 1024 to 2048.

    • Pulse Sequence: WALTZ-16 composite pulse decoupling (CPD).

    • Causality: The steroid envelope (20–40 ppm) contains over a dozen overlapping aliphatic carbons. A high signal-to-noise (S/N) ratio and effective broadband decoupling are mandatory to resolve these peaks without multiplet interference.

Step 3: 2D NMR Validation (QA/QC)

Relying solely on 1D NMR can lead to misassignments due to the dense aliphatic envelope. A self-validating QA/QC workflow must include:

  • COSY (Correlation Spectroscopy): Maps the scalar coupling from the C-22 hydroxymethyl protons to the C-20 methine, confirming the intact side chain structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, disambiguating the overlapping CH and CH₂ groups in the B, C, and D rings.

Quantitative Data Presentation

The following tables summarize the validated chemical shifts for Bisnoralcohol (BA) in CDCl₃, serving as a reference standard for batch release and purity profiling.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionShift (ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment / Structural Role
H-4 5.70d (or br s)1.81HConjugated enone vinyl proton
H-22a 3.61dd10.5, 3.21HDiastereotopic hydroxymethyl proton
H-22b 3.34dd10.5, 6.91HDiastereotopic hydroxymethyl proton
H-19 1.17s-3HAngular methyl (C-10)
H-21 1.11d5.53HSecondary methyl (C-20)
H-18 0.75s-3HAngular methyl (C-13)
Envelope 0.80 - 2.50m-22HAliphatic ring protons (CH, CH₂)
Table 2: Key ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionShift (ppm)TypeAssignment / Structural Role
C-3 199.6C=OConjugated ketone (A-Ring)
C-5 171.3C (quat)Alkene quaternary carbon
C-4 124.0CHAlkene methine
C-22 68.1CH₂Primary hydroxymethyl carbon
C-19 17.5CH₃Angular methyl
C-21 16.9CH₃Secondary methyl
C-18 12.1CH₃Angular methyl

Workflow Visualization

The following diagram illustrates the logical progression from raw material sourcing through NMR validation to final API synthesis.

G N1 Phytosterol Fermentation (Raw Material Source) N2 Bisnoralcohol (BA) Isolation (20S)-21-Hydroxy-20-methylpregn-4-en-3-one N1->N2 N3 NMR QA/QC Validation (1D & 2D Spectral Analysis) N2->N3 Sample Prep N4 C-22 Oxidation & Wittig Reaction (Side-chain Elongation) N3->N4 Purity Confirmed N5 Ursodeoxycholic Acid (UDCA) API Synthesis N4->N5

Workflow for BA isolation, NMR validation, and downstream UDCA API synthesis.

References[1] CAS 40736-33-2 ((20S)-21-Hydroxy-20-methylpregn-4-en-3-one). BOC Sciences. Verified Link[4] Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol. PMC - NIH.Verified Link[2] Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates. MDPI. Verified Link[3] High Enantioselective and Large-Scale Production of Ursodeoxycholic Acid by Combination of Pd- and Hydroxysteroid Dehydrogenase-Catalyzed Hydrogenation. ACS Publications. Verified Link

Sources

Application Note: Proteomic Profiling and Enzyme Characterization Using 21-Hydroxy-20-methylpregn-4-en-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Proteomics Researchers, Microbiologists, and Drug Development Scientists Focus: Activity-Based Protein Profiling (ABPP), Microbial Steroid Catabolism, and Structural Proteomics

Mechanistic Grounding & Biochemical Context

21-Hydroxy-20-methylpregn-4-en-3-one (CAS 40736-33-2 / 60966-36-1), also known as 4-HBC or 23,24-Bisnorchol-4-en-3-on-22-ol, is a synthetic steroid derivative and a critical intermediate in both mammalian steroid hormone biosynthesis and microbial sterol degradation[][2]. With a molecular formula of C₂₂H₃₄O₂ and a molecular weight of 330.5 g/mol [3], this compound features a pregn-4-en-3-one core with highly specific modifications at the C20 and C21 positions[].

In drug development and proteomics, this molecule serves as a powerful biochemical tool. In the pathogenesis of Mycobacterium tuberculosis (Mtb), the pathogen relies on host cholesterol catabolism for survival within macrophages. During the enzymatic β-oxidation of the cholesterol side chain, 21-hydroxy-20-methylpregn-4-en-3-one accumulates as a terminal hydroxyl cholesterol metabolite, particularly when specific dehydrogenases (such as ChsB1) are impaired[4][5]. By utilizing this metabolite as a proteomic bait, researchers can map the interactome of uncharacterized steroidogenic enzymes, paving the way for novel anti-tubercular drugs and advanced corticosteroid synthesis pathways[6][7].

Catabolism Chol Cholesterol Inter1 3-Oxo-cholest-4,22-dien-24-oyl-CoA Chol->Inter1 Side-chain oxidation ChsH3 ChsH3 (Enoyl-CoA Hydratase) Inter1->ChsH3 Inter2 22-HOCO-CoA ChsH3->Inter2 Stereospecific hydration ChsB1 ChsB1 (Dehydrogenase) Inter2->ChsB1 Target 21-Hydroxy-20-methylpregn-4-en-3-one (Target Metabolite) ChsB1->Target Dehydrogenation Add Androstenedione (ADD) & Ring Degradation Target->Add Aldolytic Cleavage

Figure 1: Cholesterol side-chain catabolism pathway highlighting the target metabolite.

Rationale for Proteomic Applications

Expertise & Experience: When designing an affinity probe for Activity-Based Protein Profiling (ABPP), the site of conjugation is the most critical variable. Covalent attachment of a biotin-PEG linker must occur at the C21-hydroxyl group of 21-hydroxy-20-methylpregn-4-en-3-one. Modifying the C3-ketone on the A-ring would abolish binding affinity, as the rigid A/B ring structure is universally required for deep insertion into the hydrophobic binding pockets of steroidogenic enzymes (e.g., Cytochrome P450s and acyl-CoA dehydrogenases). The C21 primary-like alcohol allows for straightforward esterification, leaving the biologically active core unhindered.

Self-Validating Experimental Protocol: ABPP Workflow

Trustworthiness: A common pitfall in steroid proteomics is the high rate of false positives due to the hydrophobic nature of sterol probes, which inherently attract non-specific "sticky" proteins. To ensure this protocol is a self-validating system , Step 3 mandates a strict Competition Control. Any proteins identified in the final LC-MS/MS data that appear in both the experimental and competition control groups are mathematically subtracted as background, ensuring absolute confidence in your hit list.

Phase 1: Probe Functionalization
  • React 21-Hydroxy-20-methylpregn-4-en-3-one with Biotin-PEG4-carboxylic acid using EDC/NHS coupling chemistry to target the C21-OH group.

  • Purify the resulting conjugate via semi-preparative HPLC to >98% purity.

  • Immobilize 50 µg of the biotinylated probe onto 100 µL of Streptavidin Magnetic Beads.

Phase 2: Native Proteome Extraction
  • Harvest target cells (e.g., M. tuberculosis H37Rv or mammalian adrenal cells).

  • Lyse cells in Native Lysis Buffer : 50 mM HEPES (pH 7.4), 150 mM NaCl, 10% Glycerol, and 0.1% CHAPS.

    • Causality Insight: CHAPS is heavily preferred over Triton X-100 or SDS. As a zwitterionic detergent, CHAPS preserves the delicate, native conformation of sterol-binding pockets while preventing the non-specific hydrophobic aggregation that ruins sterol pull-down assays.

  • Centrifuge at 20,000 × g for 30 minutes at 4°C. Collect the clarified supernatant.

Phase 3: Affinity Enrichment & Competition Control
  • Experimental Group: Incubate 1 mg of lysate with 50 µL of probe-coupled beads for 4 hours at 4°C with gentle end-over-end rotation.

  • Competition Control Group: Pre-incubate 1 mg of lysate with a 10-fold molar excess (100 µM) of free, unlabelled 21-Hydroxy-20-methylpregn-4-en-3-one for 1 hour before adding the probe-coupled beads. True biological interactors will be blocked from binding the beads.

  • Wash beads three times with Native Lysis Buffer, followed by two washes with cold PBS to remove residual detergent prior to mass spectrometry.

Phase 4: On-Bead Digestion & LC-MS/MS
  • Resuspend washed beads in 50 mM Ammonium Bicarbonate.

  • Add 1 µg of MS-grade Trypsin/Lys-C mix and incubate overnight at 37°C.

    • Causality Insight: Eluting highly hydrophobic steroid-binding proteins from beads is highly inefficient. On-bead digestion circumvents this, ensuring maximum peptide recovery for the mass spectrometer.

  • Collect the supernatant containing cleaved peptides, desalt using C18 StageTips, and analyze via Data-Dependent Acquisition (DDA) on an Orbitrap mass spectrometer.

ABPP_Workflow Step1 1. Probe Synthesis Conjugate C21-OH to Biotin-PEG Step3 3. Affinity Pull-Down Streptavidin Magnetic Beads Step1->Step3 Step2 2. Proteome Lysis Native Conditions (0.1% CHAPS) Step2->Step3 Step4 4. On-Bead Digestion Trypsin/Lys-C Cleavage Step3->Step4 Wash & Isolate Step5 5. LC-MS/MS Orbitrap Mass Spectrometry Step4->Step5 Peptide Elution Step6 6. Data Analysis Label-Free Quantification (LFQ) Step5->Step6 Spectra Acquisition

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for steroid-binding proteins.

Quantitative Data Interpretation

When executing this protocol on microbial or mammalian proteomes, researchers should expect to isolate distinct classes of enzymes involved in steroidogenesis and β-oxidation. The table below summarizes expected quantitative metrics for validated target proteins interacting with the 21-Hydroxy-20-methylpregn-4-en-3-one probe.

Target ProteinOrganismBiological FunctionExpected Binding Affinity (Kₑ)Expected MS/MS Sequence Coverage
ChsB1 (3-hydroxyacyl-CoA dehydrogenase)M. tuberculosisCholesterol side-chain β-oxidation~4.2 µM> 45%
ChsH3 (Enoyl-CoA hydratase)M. tuberculosisStereospecific hydration of sterols~1.8 µM> 50%
CYP11A1 (Cytochrome P450scc)Homo sapiensPregnenolone biosynthesis~15.0 µM> 35%
KstD (3-ketosteroid Δ1-dehydrogenase)M. neoaurumSteroid ring degradation~8.5 µM> 40%

Note: High sequence coverage (>35%) is routinely achieved due to the efficiency of the on-bead digestion step, which prevents the loss of hydrophobic transmembrane domains common in these enzymes.

References

1. CAS 40736-33-2 ((20S)-21-Hydroxy-20-methylpregn-4-en-3-one) - BOC Sciences. bocsci.com. URL: 2.[2] (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | CAS 40736-33-2 | SCBT. scbt.com. URL: 3.[3] 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094 - PubChem. nih.gov. URL: 4. (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | CymitQuimica. cymitquimica.com. URL: 5.[4] Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium tuberculosis Bifurcates Stereospecifically at Hydration of 3-Oxo-cholest-4,22-dien-24-oyl-CoA - ACS Publications. acs.org. URL: 6.[5] Enzymatic β-Oxidation of the Cholesterol Side Chain in Mycobacterium tuberculosis Bifurcates Stereospecifically at Hydration of 3-Oxo-cholest-4,22-dien-24-oyl-CoA - PMC. nih.gov. URL: 7.[6] (PDF) Whole-genome and enzymatic analyses of an androstenedione-producing Mycobacterium strain with residual phytosterol-degrading pathways - ResearchGate. researchgate.net. URL: 8.[7] Current Trends and Perspectives in Microbial Bioconversions of Steroids - ResearchGate. researchgate.net. URL:

Sources

The Strategic Application of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one as a Sterically Demanding Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Stereochemical Rigidity of the Steroid Scaffold

In the field of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals.[1] Chiral auxiliaries, temporarily incorporated into a synthetic route, offer a robust strategy to guide the stereochemical outcome of a reaction.[1] While numerous auxiliaries have been developed, those derived from readily available natural products, such as amino acids, terpenes, and steroids, are of particular interest due to their inherent chirality.[2][3][4]

This application note details the utility of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one , a synthetic steroid derivative also known as bisnoralcohol (BA), as a chiral auxiliary.[][6][7] Its rigid polycyclic framework and well-defined stereocenters provide a unique and sterically demanding environment, making it a potentially powerful tool for inducing high diastereoselectivity in a variety of chemical transformations.[] The inherent structure of the pregnane backbone offers a predictable and conformationally constrained scaffold to direct the approach of incoming reagents. This guide will provide a comprehensive overview of its structural features, proposed protocols for its application in asymmetric alkylation, and methods for its subsequent removal and recycling.

Molecular Characteristics and Synthetic Accessibility

(20S)-21-Hydroxy-20-methylpregn-4-en-3-one is a C22 steroid that is accessible as a synthetic derivative.[] Its structure is characterized by the typical tetracyclic steroid nucleus, with key functional groups that are crucial for its role as a chiral auxiliary: a primary hydroxyl group at C21 for the attachment of a prochiral substrate, and a ketone at C3. The rigid chair and envelope conformations of the cyclohexane and cyclopentane rings, respectively, create a distinct convex and concave face, which is fundamental to its ability to control stereochemistry.

The compound is utilized as a key intermediate in the synthesis of other complex steroids, such as ursodeoxycholic acid (UDCA), highlighting its availability as a starting material.[6][7]

Compound Name (20S)-21-Hydroxy-20-methylpregn-4-en-3-one
Synonyms Bisnoralcohol (BA), 3-keto-23,24-Bisnorchol-4-en-22-ol
CAS Number 40736-33-2[8][9]
Molecular Formula C22H34O2[8]
Molecular Weight 330.5 g/mol [8][10]
Key Functional Groups C21-Hydroxyl, C3-Ketone, C4-C5 Alkene

Proposed Application Workflow

The general strategy for utilizing (20S)-21-Hydroxy-20-methylpregn-4-en-3-one as a chiral auxiliary follows a well-established three-step process: attachment of the substrate, diastereoselective reaction, and cleavage of the auxiliary.

workflow A 1. Auxiliary Attachment (Esterification) B 2. Diastereoselective Enolate Formation & Alkylation A->B Prochiral Substrate C 3. Auxiliary Cleavage (Saponification/Reductive Cleavage) B->C Alkylated Adduct D Enantiomerically Enriched Product C->D E Recovered Auxiliary C->E

Caption: General workflow for the application of a chiral auxiliary.

Detailed Protocols

Protocol 1: Attachment of a Prochiral Carboxylic Acid to the Auxiliary

Objective: To form an ester linkage between the C21-hydroxyl group of the auxiliary and a prochiral carboxylic acid (e.g., propanoic acid). This creates the chiral adduct ready for a diastereoselective reaction.

Rationale: The formation of an ester is a reliable method for attaching the substrate. The use of a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) provides a mild and efficient method for esterification, minimizing side reactions.

Materials:

  • (20S)-21-Hydroxy-20-methylpregn-4-en-3-one (1.0 eq)

  • Propanoic acid (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one (1.0 eq) and propanoic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester adduct.

Protocol 2: Asymmetric Alkylation of the Chiral Adduct

Objective: To perform a diastereoselective alkylation of the enolate derived from the chiral ester adduct.

Rationale: The rigid steroid backbone is expected to effectively shield one face of the enolate, directing the incoming electrophile to the opposite face. The choice of a bulky base like lithium diisopropylamide (LDA) at low temperatures is crucial for the clean formation of the enolate. The stereochemical outcome will be dictated by the steric hindrance imposed by the A, B, and C rings of the steroid.

mechanism cluster_steroid Steroid Auxiliary Steroid Pregnane Scaffold Enolate Planar Enolate Steroid->Enolate Directs approach Product Alkylated Product (New Stereocenter) Enolate->Product Electrophile Electrophile (e.g., Benzyl Bromide) Electrophile->Product Attacks less hindered face

Caption: Steric shielding of the enolate by the steroid auxiliary.

Materials:

  • Chiral ester adduct from Protocol 1 (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or titrated solution in THF

  • Benzyl bromide (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve the chiral ester adduct (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 4-6 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Expected Outcome: Based on the structure of the pregnane, the bulky steroid framework is anticipated to direct the alkylation to occur from the less hindered face of the enolate, leading to a high diastereomeric excess of one of the product diastereomers.

Reaction Electrophile Expected Diastereoselectivity
AlkylationBenzyl Bromide>90% de (Predicted)
AlkylationMethyl Iodide>90% de (Predicted)
Protocol 3: Cleavage of the Auxiliary

Objective: To cleave the ester bond and recover both the enantiomerically enriched product and the chiral auxiliary.

Rationale: Saponification with lithium hydroxide is a standard method for cleaving ester-linked auxiliaries. For more sensitive substrates, reductive cleavage with a reagent like lithium borohydride (LiBH₄) can be employed to yield the corresponding chiral alcohol. The recovery of the expensive or synthetically elaborate auxiliary is a key advantage of this methodology.[1]

Materials:

  • Alkylated adduct from Protocol 2 (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure (Saponification):

  • Dissolve the alkylated adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove the chiral auxiliary. The auxiliary can be recovered from the ether layer.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired carboxylic acid product with diethyl ether.

  • Dry the organic extracts containing the product over anhydrous magnesium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Conclusion

(20S)-21-Hydroxy-20-methylpregn-4-en-3-one presents itself as a promising, sterically demanding chiral auxiliary for asymmetric synthesis. Its rigid, well-defined steroidal structure offers significant potential for high diastereoselectivity in reactions involving enolates derived from its C21-ester adducts. The protocols outlined in this application note provide a foundational framework for researchers to explore its utility in the synthesis of complex, enantiomerically pure molecules. While the provided protocols are based on established principles of asymmetric synthesis, further empirical validation and optimization are encouraged to fully realize the potential of this steroidal auxiliary.

References

  • Heterocyclic Chiral Auxiliaries in Total Synthesis of Natural Products - ResearchGate. Available at: [Link]

  • Synthesis of ursodeoxycholic acid from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one | Request PDF - ResearchGate. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Published March 7, 2016. Available at: [Link]

  • Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC. Available at: [Link]

  • Organocatalytic Asymmetric Formation of Steroids. Available at: [Link]

  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Chiral auxiliary - Wikipedia. Available at: [Link]

  • Synthesis of ursodeoxycholic acid from plant-source (20S) - Ovid. Published February 14, 2020. Available at: [Link]

  • Part 8: Stereochemistry in Biologics and Natural Products - Chiralpedia. Accessed March 7, 2026. Available at: [Link]

  • 11: Strategies in Steroids Synthesis - Chemistry LibreTexts. Published March 27, 2024. Available at: [Link]

  • Asymmetric Total Synthesis of the Rearranged Steroid Phomarol Enabled by a Biomimetic SN2′ Cyclization | Journal of the American Chemical Society - ACS Publications. Published April 12, 2023. Available at: [Link]

  • Asymmetric Molecular Rotors Based on Steroidal Fragments. Organic Building Blocks Displaying Versatile Supramolecular Steroid-Stacking Interactions | Request PDF - ResearchGate. Available at: [Link]

  • ASYMMETRIC SYNTHESIS - eGyanKosh. Available at: [Link]

  • (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 - PubChem. Available at: [Link]

  • Synthesis of 18,21-dihydroxypregn-4-ene-3,20-dione ('18-hydroxy-deoxycorticosterone') - Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]

  • 21-Hydroxy-20-methylpregn-4-en-3-one. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. Published October 15, 2019. Available at: [Link]

Sources

Application Notes & Protocols for Steroid-Based Drug Development Utilizing 21-Hydroxy-20-methylpregn-4-en-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative for Novel Steroid Therapeutics

The steroidal scaffold represents a "privileged structure" in medicinal chemistry, a testament to its evolutionary optimization for interacting with biological systems.[1][2] These molecules, characterized by their rigid four-ring core, exhibit an exceptional ability to penetrate biological membranes and modulate the activity of intracellular receptors.[2] From anti-inflammatory agents to hormonal therapies and oncology, the therapeutic landscape is rich with steroidal drugs.[1][3] However, the quest for novel steroid-based therapeutics is driven by the need for enhanced receptor selectivity, improved pharmacokinetic profiles, and reduced side effects. This document provides a comprehensive guide for researchers and drug development professionals on leveraging "21-Hydroxy-20-methylpregn-4-en-3-one," a synthetic pregnane derivative, as a starting point for the development of next-generation steroid drugs.[]

Compound Profile: 21-Hydroxy-20-methylpregn-4-en-3-one

21-Hydroxy-20-methylpregn-4-en-3-one (also known as Bisnoralcohol) is a C22 steroid that serves as a crucial intermediate in the synthesis of various steroidal active pharmaceutical ingredients, including progesterone and ursodeoxycholic acid.[5][6] Its structure, closely related to endogenous pregnanes, makes it an intriguing candidate for exploring interactions with steroid-responsive signaling pathways.[]

Property Value Source
CAS Number 60966-36-1[7][8]
Molecular Formula C22H34O2[9][10]
Molecular Weight 330.51 g/mol [8][9]
Structure A pregnane skeleton with a hydroxyl group at C21 and a methyl group at C20.[9]
Known Roles Intermediate for steroid synthesis, potential glucocorticoid-like activity.[][5][6]

The Drug Development Workflow: A Strategic Overview

The journey from a starting steroidal scaffold to a clinical candidate is a multi-stage process. This guide will focus on the preclinical discovery phase, outlining the critical experimental cascades.

Drug_Development_Workflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Lead Generation & Optimization cluster_2 Phase 3: Preclinical Characterization TID Target Identification (e.g., PXR, GR) TVAL Target Validation (Cell-based Assays) TID->TVAL Hypothesis Driven HTS High-Throughput Screening (Receptor Binding Assays) TVAL->HTS SAR Structure-Activity Relationship (Medicinal Chemistry) HTS->SAR Hit-to-Lead INVITRO In Vitro Pharmacology (Functional Assays) SAR->INVITRO PK Pharmacokinetics (ADME) (LC-MS/MS) INVITRO->PK Candidate Selection INVIVO In Vivo Efficacy (Animal Models) PK->INVIVO Candidate Selection

Caption: A streamlined workflow for preclinical steroid drug discovery.

Target Identification and Validation: The Pregnane X Receptor (PXR)

A primary putative target for pregnane-based steroids is the Pregnane X Receptor (PXR), a nuclear receptor that functions as a xenosensor.[11] PXR regulates the expression of genes involved in the metabolism and clearance of foreign substances and endogenous molecules, including steroids.[11][12] Its promiscuous ligand-binding domain makes it a compelling target for novel modulators.[12][13]

PXR Signaling Pathway

PXR_Signaling_Pathway ligand 21-Hydroxy-20-methylpregn-4-en-3-one (or derivative) pxr PXR ligand->pxr Binds & Activates complex PXR-RXR Heterodimer pxr->complex rxr RXR rxr->complex pxre PXRE (DNA Response Element) complex->pxre Binds to coactivators Coactivators (e.g., SRC-1) complex->coactivators Recruits gene_expression Target Gene Transcription (e.g., CYP3A4, MDR1) pxre->gene_expression Initiates coactivators->pxre

Caption: Ligand activation of the Pregnane X Receptor (PXR) signaling pathway.

Analytical Characterization: Ensuring Purity and Stability

Accurate characterization of the lead compound is fundamental. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high sensitivity and specificity.[14][15][16]

Protocol: LC-MS/MS Quantification of 21-Hydroxy-20-methylpregn-4-en-3-one in Plasma

Objective: To develop and validate a method for the quantification of the title compound in a biological matrix (e.g., mouse plasma) to support pharmacokinetic studies.

Rationale: This protocol employs solid-phase extraction (SPE) for sample cleanup, which is effective at removing interfering substances from biological matrices.[14][17] Derivatization is often used for steroids to enhance ionization efficiency, but for this compound, modern electrospray ionization (ESI) sources may provide sufficient sensitivity without this step.[14]

Materials:

  • 21-Hydroxy-20-methylpregn-4-en-3-one reference standard

  • Internal standard (IS), e.g., a deuterated analog

  • Mouse plasma (or other relevant biological matrix)

  • Methanol, acetonitrile (HPLC grade)

  • Formic acid

  • Water (ultrapure)

  • SPE cartridges (e.g., C18)

  • LC-MS/MS system with an ESI source

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard and IS in methanol.

    • Create a calibration curve by spiking known concentrations of the reference standard into blank plasma.

    • For study samples, thaw plasma on ice.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • To 100 µL of plasma (calibrators, QCs, and unknown samples), add the IS.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the analyte and IS with a high-organic solvent (e.g., 90% acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to ensure separation from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for the analyte and the IS.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Use a weighted linear regression model to fit the data.

  • Determine the concentration of the analyte in unknown samples from the calibration curve.

Parameter Example Value Acceptance Criteria
Linearity (r²) >0.995≥0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLSignal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15%Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) <15%≤15% (≤20% at LLOQ)
Recovery >85%Consistent and reproducible

In Vitro Pharmacology: Assessing Biological Activity

Cell-based assays are critical for determining the biological activity of the compound and its derivatives. Reporter gene assays are a robust method for quantifying the activation of nuclear receptors like PXR.[18]

Protocol: PXR Activation Reporter Gene Assay

Objective: To determine if 21-Hydroxy-20-methylpregn-4-en-3-one or its derivatives can activate the human PXR.

Rationale: This assay utilizes a host cell line (e.g., U2-OS or CHO) engineered to express the human PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter. Ligand binding to PXR initiates transcription of the reporter gene, and the resulting signal (light output) is proportional to the degree of receptor activation.[18]

Materials:

  • PXR-luciferase reporter cell line (e.g., U2-OS cells stably transfected with human PXR and a PXRE-luciferase reporter construct)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (21-Hydroxy-20-methylpregn-4-en-3-one) and positive control (e.g., rifampicin)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding:

    • Culture the PXR reporter cell line according to standard protocols.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the positive control in serum-free medium.

    • Remove the culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the fold activation by dividing the luminescence signal of the compound-treated wells by the signal of the vehicle control wells.

  • Plot the fold activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Evaluation: Assessing Physiological Effects

Animal models are indispensable for evaluating the physiological effects and safety of a drug candidate. For steroid-based compounds, specific assays can assess androgenic, estrogenic, or anabolic activities.[18][19]

Protocol: Hershberger Assay for Androgenic Activity

Objective: To assess the potential androgenic or anti-androgenic activity of a test compound in a castrated male rat model.

Rationale: The Hershberger assay is a standardized in vivo screening model that measures the weight changes of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) in response to a test compound.[18] This allows for the classification of a substance as an androgen agonist or antagonist.

Materials:

  • Peripubertal male rats

  • Test compound

  • Positive control (e.g., testosterone propionate)

  • Vehicle (e.g., corn oil)

  • Surgical instruments for castration

  • Anesthesia

Procedure:

  • Acclimation and Castration:

    • Acclimate the animals for at least 5 days.

    • Surgically castrate the rats under anesthesia and allow a 7-day recovery period.

  • Dosing:

    • Randomly assign the animals to treatment groups (vehicle control, positive control, and test compound groups at various dose levels).

    • Administer the test compound and controls daily for 10 consecutive days via oral gavage or subcutaneous injection.

  • Necropsy and Tissue Collection:

    • On day 11, euthanize the animals.

    • Carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, and glans penis.

Data Analysis:

  • Calculate the mean and standard deviation of the tissue weights for each treatment group.

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the tissue weights of the test compound groups to the vehicle control group.

  • A statistically significant increase in the weight of androgen-dependent tissues indicates androgenic activity.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial. Steroids are typically metabolized in the liver through reduction, hydroxylation, and conjugation to increase their water solubility for excretion.[20][21][22]

Key Considerations for 21-Hydroxy-20-methylpregn-4-en-3-one:

  • Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can predict the rate of metabolic clearance.

  • Metabolite Identification: LC-MS/MS can be used to identify the major metabolites formed. The Δ4-3-ketone structure is a common site for reduction.[20]

  • In Vivo Pharmacokinetics: Following administration to an animal model (e.g., rat), serial blood samples are collected to determine key PK parameters such as half-life, clearance, and volume of distribution.

Conclusion and Future Directions

21-Hydroxy-20-methylpregn-4-en-3-one presents a valuable starting point for the development of novel steroid-based therapeutics. Its structural similarity to endogenous pregnanes suggests potential interactions with nuclear receptors like PXR. A systematic drug development program, incorporating robust analytical characterization, in vitro screening, and in vivo validation, is essential to unlock its therapeutic potential. Future efforts should focus on medicinal chemistry campaigns to synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a clinical candidate with a superior therapeutic profile. The complex nature of steroid development necessitates a multi-faceted approach, and adherence to rigorous, well-validated protocols is paramount to success.[23]

References

  • Fotherby, K. (1974). Metabolism and pharmacokinetics of synthetic estrogens and progestogens. PubMed.
  • ChemicalBook. (2025). 21-hydroxy-20-methylpregn-4-en-3-one | 60966-36-1. ChemicalBook.
  • Cozzi, P., et al. (n.d.). The structural basis of pregnane X receptor binding promiscuity. PMC - NIH.
  • Winkler, J. (n.d.). PHARMACOKINETICS AND PHARMACODYNAMICS OF CORTICOSTEROID PRODRUGS AND SOFT DRUGS. Occams.
  • Kabir, A., et al. (2022). Development of a Liquid Chromatography–Mass Spectrometry-Based In Vitro Assay to Assess Changes in Steroid Hormones Due to Exposure to Per- and Polyfluoroalkyl Substances. ACS Publications.
  • BOC Sciences. (n.d.). CAS 40736-33-2 ((20S)-21-Hydroxy-20-methylpregn-4-en-3-one). BOC Sciences.
  • Stárka, L., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. MDPI.
  • Ekins, S., et al. (2007). Human pregnane X receptor antagonists and agonists define molecular requirements for different binding sites. PubMed.
  • N/A. (n.d.). An overview of some methods for the determination of steroids.. ResearchGate.
  • Legler, J., et al. (2006). Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities. Toxicological Sciences | Oxford Academic.
  • Kliewer, S.A., et al. (2000). Pregnane X Receptor: A Promiscuous Xenobiotic Receptor That Has Diverged during Evolution. Molecular Endocrinology | Oxford Academic.
  • CymitQuimica. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one. CymitQuimica.
  • Wang, S. (n.d.). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Longdom.org.
  • N/A. (2026). Synthesis of ursodeoxycholic acid from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one | Request PDF. ResearchGate.
  • N/A. (2019). STEROID ANALYSIS BY ION MOBILITY SPECTROMETRY - PMC. PMC.
  • Deranged Physiology. (2023). Pharmacology of corticosteroids. Deranged Physiology.
  • N/A. (n.d.). CN110776545A - A kind of preparation method of progesterone - Google Patents. Google Patents.
  • N/A. (n.d.). Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC. PMC.
  • N/A. (n.d.). Mastering Complex Therapeutics: Development Strategies for Steroids, Peptides, and Hormones. pharm-int.
  • Labinsights. (2023). Detailed Introduction to Steroids Analysis. Labinsights.
  • N/A. (2009). In Vivo MRI Evaluation of Anabolic Steroid Precursor Growth Effects in a Guinea Pig Model. N/A.
  • N/A. (2025). How drug discovery is moving beyond steroids. N/A.
  • Auchus, R.J. (n.d.). Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC. PMC.
  • AxisPharm. (n.d.). Steroid Hormones Panel. AxisPharm.
  • N/A. (n.d.). Pharmacokinetics of anabolic steroids.. Semantic Scholar.
  • PubChem. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094. PubChem.
  • N/A. (2023). Production of 21-hydroxy-20-methyl-pregna-1,4-dien-3-one by modifying multiple genes in Mycolicibacterium. PubMed.
  • Santa Cruz Biotechnology. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | CAS 40736-33-2 | SCBT. Santa Cruz Biotechnology.
  • N/A. (n.d.). Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. NCBI Bookshelf.
  • The Open University. (n.d.). Drug development process: combating pain: 2.3 Steroid drugs. The Open University.
  • N/A. (2005). Pregnane X Receptor Regulates Gene Expression in a Ligand- and Promoter- Selective Fashion. Molecular Endocrinology | Oxford Academic.
  • Creative Proteomics. (n.d.). How to Detect Steroid Hormones?. Lipidomics - Creative Proteomics.
  • Sinoway. (n.d.). 21-hydroxy-20-methylpregn-4-en-3-one/ Bisnoralcohol / BA 60966-36-1. Sinoway.
  • Carl ROTH. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one, 500 g. Carl ROTH.
  • Pharmaffiliates. (n.d.). CAS No : 60966-36-1 | Product Name : 21-Hydroxy-20-Methylpregn-4-En-3-One. Pharmaffiliates.
  • Wikipedia. (n.d.). Pregnane X receptor. Wikipedia.
  • Sigma-Aldrich. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one. Sigma-Aldrich.
  • N/A. (2024). In vivo and In vitro Metabolic Studies of Anabolic Steroids - Refubium. Refubium.
  • Microfluidics Innovation Center. (2023). Drug testing: organ-on-chip models vs. standard models. Microfluidics Innovation Center.
  • N/A. (2022). A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery. ACS Bio & Med Chem Au.
  • N/A. (2025). Revisiting the role of steroidal therapeutics in the 21st century: an update on FDA approved steroidal drugs (2000–2024) - PMC. PMC.
  • N/A. (n.d.). Rapid Annotation Strategy for in Vivo Phase II Metabolites of Anabolic–Androgenic Steroids Using Liquid Chromatography–Ion Mobility–Mass Spectrometry - PMC. PMC.
  • N/A. (2026). Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio. MDPI.
  • N/A. (2021). Production of 9,21-dihydroxy-20-methyl-pregna-4-en-3-one from phytosterols in Mycobacterium neoaurum by modifying multiple genes and improving the intracellular environment - PMC. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: 21-Hydroxy-20-methylpregn-4-en-3-one Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and provide you with the mechanistic causality behind the handling of 21-Hydroxy-20-methylpregn-4-en-3-one (CAS: 60966-36-1 / 40736-33-2)[1]. This compound, a steroid derivative featuring a pregn-4-en-3-one backbone, requires stringent environmental controls. Failure to respect its structural vulnerabilities will compromise your bioassays and analytical workflows.

Part 1: Mechanistic Causes of Degradation

To stabilize a molecule, you must first understand how it breaks down. 21-Hydroxy-20-methylpregn-4-en-3-one possesses two primary structural liabilities:

  • The α,β-Unsaturated Ketone (4-en-3-one moiety): This conjugated system strongly absorbs UV light (λmax ~240 nm). Exposure to ambient or UV light drives photochemical [2+2] cycloadditions and photolytic cleavage, irreversibly altering the steroid backbone[2].

  • The 21-Hydroxyl Group: Primary and secondary hydroxyls on the steroid side-chain are highly susceptible to oxidation. In the presence of atmospheric oxygen, transition metals, or specific enzymatic environments, this group rapidly oxidizes to form a 20-carbaldehyde derivative (e.g., pregn-4-en-3-one-20-carbaldehyde)[3].

Degradation Parent 21-Hydroxy-20-methylpregn-4-en-3-one (Intact Steroid) UV UV/Visible Light Exposure (hv > 240 nm) Parent->UV Ox Atmospheric Oxygen / ROS (Metal catalyzed) Parent->Ox Deg1 Photolytic Cleavage (Enone System Disruption) UV->Deg1 4-en-3-one moiety Deg2 Oxidation to Aldehyde (20-carbaldehyde derivative) Ox->Deg2 21-hydroxyl group Result1 Loss of Bioactivity Deg1->Result1 Result2 HPLC Peak Splitting Deg1->Result2 Deg2->Result1 Deg2->Result2

Logical relationship of environmental stressors driving steroid degradation and analytical outcomes.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the optimal long-term storage conditions for the lyophilized powder? A: The powder must be stored between -20°C and -80°C in a tightly sealed, amber glass container[4]. Amber glass acts as a physical UV filter, preventing the photolytic excitation of the enone system[2].

Q: Why did my reconstituted stock solution turn slightly yellow over time? A: Yellowing is a self-validating visual indicator of oxidative degradation. The 21-hydroxyl group has likely oxidized, or the 4-en-3-one ring has undergone radical-mediated degradation[3]. This occurs when solutions are stored in oxygen-rich environments or subjected to repeated freeze-thaw cycles, which introduce micro-bubbles of ambient air into the solvent.

Q: Which solvents are recommended for stock solutions, and how long are they stable? A: Use anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol. Water acts as a nucleophile and facilitates localized pH shifts that accelerate hydrolysis. In anhydrous DMSO, purged with argon and stored at -80°C, stock solutions remain stable for up to 6 months.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 21-Hydroxy-20-methylpregn-4-en-3-one under various storage conditions. Note: Data reflects HPLC-UV (240 nm) peak area recovery.

Storage ConditionTemperatureContainer TypeAtmosphere1-Month Recovery (%)6-Month Recovery (%)
Optimal -20°CAmber GlassArgon Purged> 99.5%> 98.0%
Acceptable 4°CAmber GlassSealed (Air)97.2%92.5%
Suboptimal 25°C (RT)Clear GlassAmbient Air85.4%< 70.0%
Accelerated 40°CClear GlassAmbient Air + UV< 50.0%N/A (Degraded)

Part 4: Troubleshooting Guide

Issue: Peak broadening or appearance of secondary peaks (Rt shift) on HPLC.

  • Causality: You are observing a mixture of the intact steroid and its oxidized 20-carbaldehyde derivative[3].

  • Resolution: Discard the current aliquot. Ensure your mobile phase is degassed and that future aliquots are prepared under an inert gas overlay.

Issue: Inconsistent bioassay results or loss of potency.

  • Causality: Repeated freeze-thaw cycles cause the steroid to precipitate out of the DMSO solution. Because steroids are highly hydrophobic, they may not spontaneously redissolve upon thawing, leading to a lower effective concentration in your assay.

  • Resolution: Implement a single-use aliquot strategy (see protocol below). Before use, vortex the thawed aliquot for 60 seconds and visually inspect it against a white background to ensure complete dissolution.

Part 5: Experimental Protocol - Reconstitution and Aliquoting

To maintain scientific integrity, your handling protocol must be a self-validating system. Follow this step-by-step methodology to prevent the introduction of moisture and oxygen.

Workflow N1 Lyophilized Powder Receipt N2 Equilibrate to Room Temp (Desiccator, 1 hr) N1->N2 Prevent condensation N3 Reconstitution (Anhydrous DMSO/EtOH) N2->N3 Dissolve under inert atm N4 Aliquoting (Amber Glass Vials) N3->N4 Minimize freeze-thaw N5 Inert Gas Purging (Argon overlay) N4->N5 Prevent oxidation N6 Long-Term Storage (-20°C to -80°C) N5->N6 Seal tightly N7 Quality Control (HPLC-UV at 240 nm) N6->N7 Periodic stability check

Workflow for reconstitution and storage to prevent oxidative and photolytic degradation.

Step-by-Step Methodology:
  • Thermal Equilibration (Critical Step): Remove the sealed vial of lyophilized powder from the -20°C freezer. Place it in a desiccator at room temperature for at least 1 hour before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which acts as a catalyst for future hydrolytic degradation[4].

  • Solvent Preparation: Use anhydrous DMSO (≥99.9% purity). Degas the solvent by bubbling Argon through it for 10 minutes to displace dissolved oxygen.

  • Reconstitution: Add the calculated volume of degassed DMSO directly to the vial to achieve your desired master stock concentration (e.g., 10 mM). Vortex gently until the solution is completely clear.

  • Aliquoting: Transfer the master stock into single-use, amber glass HPLC/storage vials (e.g., 50 µL per vial).

    • Causality: Amber glass prevents UV-induced [2+2] cycloadditions[2]. Single-use aliquots eliminate freeze-thaw precipitation.

  • Inert Gas Overlay: Gently blow a stream of Argon gas over the liquid surface of each vial for 3-5 seconds before immediately capping.

    • Causality: Argon is heavier than air and effectively blankets the solution, preventing atmospheric oxygen from interacting with the 21-hydroxyl group[3].

  • Storage: Transfer all sealed aliquots to a -80°C freezer for long-term storage.

References

  • Title: 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Laccase-mediated oxidation of steroid alcohols in the presence of methylated β-cyclodextrin: from inhibition to selective synthesis Source: Journal of Chemical Technology & Biotechnology URL: [Link]

  • Title: CHEMICAL AND SPECTRAL STUDIES IN MODIFIED STEROIDS Source: CORE (Aligarh Muslim University) URL: [Link]

Sources

Optimizing reaction conditions for "21-Hydroxy-20-methylpregn-4-en-3-one" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for steroid derivative optimization. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in synthesizing valuable secondary bile acids—such as Ursodeoxycholic Acid (UDCA) and Lithocholic Acid (LCA)—from the plant-derived intermediate 21-Hydroxy-20-methylpregn-4-en-3-one , commonly known as Bisnoralcohol (BA) .

This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures, impurity control, and stereoselective scaling.

Reaction Workflow & Pathway Visualization

The transformation of Bisnoralcohol (BA) into UDCA or LCA requires a highly controlled sequence of side-chain selective oxidation, carbon-chain extension, and stereoselective reduction 1.

Reaction_Pathway BA Bisnoralcohol (BA) (21-Hydroxy-20-methylpregn-4-en-3-one) Oxidation TEMPO / NaClO Oxidation (Side-chain selective) BA->Oxidation Aldehyde Bisnoraldehyde Intermediate (3-Oxopregna-4-en-22-al) Oxidation->Aldehyde NaBr, NaHCO3 0-5°C HWE Horner-Wadsworth-Emmons (Side-chain extension) Aldehyde->HWE Ester Unsaturated Ester Intermediate HWE->Ester Triethyl phosphonoacetate Base, <10°C Reduction Stereoselective Hydrogenation (Pd-Cu NWs / H2) Ester->Reduction UDCA Ursodeoxycholic Acid (UDCA) & Lithocholic Acid (LCA) Reduction->UDCA 5β-H stereocontrol Hydrolysis

Workflow for synthesis of bile acids from Bisnoralcohol via TEMPO oxidation and reduction.

Troubleshooting & FAQs

Q1: During the TEMPO oxidation of Bisnoralcohol, I am experiencing severe emulsification during workup and lower-than-expected yields. How can this be resolved? Causality: Emulsification in the biphasic Dichloromethane (DCM)/Water system is typically caused by the accumulation of inorganic salts and degraded polymeric byproducts at the solvent interface. Furthermore, if the pH drifts outside the 8.5–9.5 range, the solubility of the steroid intermediates alters, leading to precipitation and over-oxidation [[2]](). Solution:

  • Buffer the System: Ensure the pH is strictly buffered with NaHCO3.

  • Optimize Co-catalysis: Use NaBr as a co-catalyst. NaBr generates hypobromite in situ, which accelerates the oxidation of TEMPO to the active oxoammonium cation, significantly reducing reaction time and preventing aldehyde degradation [[1]]().

  • Workup Hack: Filter the biphasic mixture through a pad of Celite before phase separation, or add a small volume of saturated brine to increase the aqueous phase density.

Q2: My Horner-Wadsworth-Emmons (HWE) reaction yields a high percentage of C20-methyl racemate and C22-Z-ene isomers. How do I improve stereoselectivity? Causality: The C20-methyl epimerization is the primary factor degrading overall yield 1. This is driven by excessive local base concentration and elevated temperatures, which thermodynamically favor the Z-isomer and promote enolization at C20. Solution: Modify the reagent feeding strategy. Instead of a bolus addition, use a continuous dropwise feed for the phosphonate carbanion to keep the steady-state concentration of the reactive intermediate low. Maintain the reaction strictly below 10 °C 3.

Q3: When reducing the C4-C5 double bond, I get a mixture of 5α and 5β isomers. How can I selectively obtain the 5β-H configuration required for UDCA/LCA? Causality: The stereocenter at C5 is critical for bile acid efficacy. Standard Pd/C often yields poor selectivity due to unhindered facial attack on the steroid nucleus. Solution: Switch from standard Pd/C to Pd-Cu nanowires (Pd-Cu NWs) or Pd/CaCO3 34. The bimetallic or poisoned catalyst modulates the adsorption energy of the alkene, favoring the thermodynamically less stable but kinetically favored 5β-face attack. Conduct the hydrogenation at 10 °C with Et3N as an additive to suppress isomerization 3.

Quantitative Optimization Data

The following table summarizes the quantitative improvements achieved by shifting from standard conditions to optimized, causality-driven parameters.

Reaction StepParameterStandard ConditionOptimized ConditionImpact on Yield / PurityMechanistic Causality
TEMPO Oxidation Co-catalystNoneNaBr (0.1 eq)Yield: 89.0% → 95.2% 1Accelerates oxoammonium formation, preventing aldehyde degradation.
HWE Reaction Feeding / TempBolus / 25 °CDropwise / <10 °CYield: 79.1% → 90.8% 1Suppresses C20-methyl epimerization and Z-ene isomer formation.
C4-C5 Reduction Catalyst / TempPd/C / 25 °CPd-Cu NWs / 10 °C5β-H Ratio: 85:15 → 97:3 3Modulates alkene adsorption; basic additive (Et3N) prevents isomerization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below includes an in-process validation step. Do not proceed to the next step unless the validation criteria are met.

Protocol A: TEMPO-Mediated Oxidation of Bisnoralcohol
  • Preparation: Charge the reactor with Bisnoralcohol (BA) (1.0 eq), DCM (solvent), and TEMPO (0.02 eq).

  • Buffer & Co-catalyst: Add NaBr (0.1 eq) and NaHCO3 (0.3 eq) dissolved in deionized water [[1]](). Causality: This establishes the biphasic system and stabilizes the pH to 8.5–9.5.

  • Oxidant Addition: Cool the mixture strictly to 0–5 °C. Slowly add 12% aqueous NaClO (1.05 eq) dropwise over 30 minutes [[1]]().

  • Self-Validation Check (Critical): Stir for 30 minutes. Pull an aliquot and analyze via HPLC. Do not quench until the residual BA substrate content is <0.5% 1.

  • Workup: Quench with sodium thiosulfate. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Stereoselective Hydrogenation (C4-C5 Double Bond)
  • Preparation: Dissolve the unsaturated ester intermediate (0.25 mmol) in a mixed solvent system of Methanol:DCM (4:1, v/v) 3.

  • Catalyst Loading: Add Pd-Cu Nanowires (6 mg) and Et3N (1.0 eq) 3. Causality: Et3N neutralizes trace acids that could trigger unwanted alkene isomerization prior to reduction.

  • Hydrogenation: Purge the vessel with N2, then backfill with H2. Maintain the reaction at exactly 10 °C under 1 atm of H2 for 9 hours 3.

  • Self-Validation Check (Critical): Filter an aliquot through a PTFE syringe filter. Verify the 5β-H to 5α-H isomer ratio via chiral HPLC. Proceed to downstream hydrolysis only if the 5β-H ratio exceeds 97:3 3.

References

  • [1] Wang et al. "Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates." MDPI. URL: [Link]

  • [3] "Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol." PMC / Molecules, 2023. URL:[Link]

  • [4] "High Enantioselective and Large-Scale Production of Ursodeoxycholic Acid by Combination of Pd- and Hydroxysteroid Dehydrogenase-Catalyzed Hydrogenation." ACS Publications, 2024. URL: [Link]

  • [2] "Conversion of bisnoralcohol to bisnoraldehyde - U.S. Patent 5,155,280." Justia Patents, 1997. URL: [Link]

Sources

"21-Hydroxy-20-methylpregn-4-en-3-one" safety and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support and troubleshooting portal for 21-Hydroxy-20-methylpregn-4-en-3-one (also known as Progesterone Impurity 25). This portal is designed for analytical chemists, pharmacologists, and drug development professionals tasked with handling, quantifying, and validating methods involving this specific steroid impurity.

Compound Overview & Quantitative Data

21-Hydroxy-20-methylpregn-4-en-3-one is a critical process impurity monitored during the synthesis and stability testing of progesterone active pharmaceutical ingredients (APIs). Structurally, it differs from progesterone by the presence of a 1-hydroxypropan-2-yl side chain at C17 instead of a simple acetyl group. This structural nuance significantly alters its chromatographic behavior and ionization efficiency.

Table 1: Physicochemical Properties

Property Value Causality / Analytical Impact
CAS Number 60966-36-1 / 40736-33-2 Identifies specific stereoisomers for procurement.
Molecular Formula C₂₂H₃₄O₂ Dictates exact mass for high-resolution MS.
Monoisotopic Mass 330.2559 Da Target mass for TOF/Orbitrap calibration.
Predicted XLogP3 4.7 Highly lipophilic; requires >30% organic modifier to prevent precipitation.

| UV λmax | ~240 nm | Driven by the conjugated α,β-unsaturated ketone at C3. |

Table 2: Predicted MS Adduct Profile (ESI+)

Adduct Species Theoretical m/z Ionization Preference Troubleshooting Note
[M+H]⁺ 331.26 Primary Target Requires acidic modifier (e.g., 0.1% Formic Acid).
[M+NH₄]⁺ 348.29 Secondary Target Often dominates if ambient ammonia is present in the lab.

| [M+Na]⁺ | 353.24 | Undesirable | Hard to fragment in MS/MS; flush system to remove alkali metals. |

(Data supported by)

Handling, Storage, and Safety Precautions (FAQs)

Q: What are the critical storage conditions to prevent degradation of the reference standard? A: The Causality: The C4-C5 double bond conjugated with the C3 ketone is susceptible to photolytic degradation, while the primary hydroxyl group at C21 can undergo slow oxidation if exposed to atmospheric oxygen. The Solution: Store the lyophilized powder at -20°C in amber, air-tight vials. Validation Check: Before using an older stock, run a quick UV-Vis scan. A shift or dampening of the 240 nm peak indicates degradation of the α,β-unsaturated ketone system.

Q: What personal protective equipment (PPE) is required when handling this compound? A: The Causality: Like many pregnane derivatives, this compound is highly lipophilic (XLogP3 = 4.7) and can easily permeate the dermal layer. It is classified as a potential endocrine-disrupting compound (EDC) capable of interacting with steroid hormone receptors . The Solution: Always handle the neat powder inside a Class II biological safety cabinet or dedicated chemical fume hood. Double-gloving with nitrile gloves is mandatory.

Q: Why is my stock solution precipitating when spiked into aqueous biological buffers? A: The Causality: The hydrophobic steroid core forces the molecule to aggregate in highly aqueous environments. The Solution: Always maintain a minimum of 30% organic solvent (Methanol or Acetonitrile) in your final working solutions.

Analytical Troubleshooting Guide (HPLC/LC-MS)

Q: Why am I seeing severe peak tailing or poor resolution between 21-Hydroxy-20-methylpregn-4-en-3-one and the main progesterone API peak? A: The Causality: Unlike progesterone (which features a C20 ketone), this impurity possesses a hydroxyl group at the C21 position. This hydroxyl acts as a strong hydrogen bond donor. On standard silica-based reversed-phase columns, this group interacts strongly with residual, unreacted silanols on the stationary phase, causing the peak to drag and tail. The Solution: Switch to a fully end-capped C18 column or a column with a polar-embedded group to shield the silanols.

Q: Why is the mass spectrometry (MS) signal intensity exceptionally low in ESI+ mode? A: The Causality: Steroid backbones lack highly basic functional groups (like primary amines) that easily accept protons. Ionization relies entirely on the protonation of the C3 carbonyl oxygen. The Solution: Enhance protonation by adding 0.1% Formic Acid to both your aqueous and organic mobile phases. Strictly avoid basic buffers (like ammonium hydroxide), which will neutralize the droplet environment and suppress the [M+H]⁺ signal.

Experimental Protocols: LC-MS/MS Method Development

To ensure scientific integrity, the following workflow is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Stock Solution Preparation & Matrix Spiking
  • Dissolve 1.0 mg of the lyophilized powder in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Vortex for 60 seconds, followed by sonication in a water bath for 5 minutes at room temperature.

  • Self-Validating Check: Centrifuge the stock at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis at 240 nm. A stable, high-absorbance reading without baseline scattering confirms complete dissolution without micro-particulate suspension.

Step 2: Chromatographic Separation
  • Inject 5 µL of a 1 µg/mL working solution onto an end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Utilize a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Run a gradient from 40% B to 95% B over 8 minutes.

  • Self-Validating Check: Calculate the asymmetry factor (

    
    ) of the eluting peak using your chromatography data system. The system is validated for quantitative use only if the 
    
    
    
    is strictly between 0.9 and 1.2.
Step 3: Mass Spectrometric Tuning (ESI+)
  • Infuse the standard directly into the MS source at 10 µL/min.

  • Tune the quadrupole for the[M+H]⁺ precursor ion at m/z 331.26.

  • Apply collision energy (typically 15-25 eV) to identify stable product ions for Multiple Reaction Monitoring (MRM).

  • Self-Validating Check: Monitor the ratio of the [M+H]⁺ ion (m/z 331.26) to the sodium adduct [M+Na]⁺ (m/z 353.24). A validated, clean system must yield a protonated-to-sodiated ratio of >5:1. If sodium adducts dominate, flush your LC system and source with 50% methanol/water to remove ambient alkali metal contamination.

Workflow Visualization

The following decision tree maps the logical relationships in our self-validating LC-MS/MS workflow.

LCMS_Workflow Prep Sample Reconstitution (100% MeOH) UV UV-Vis Validation (Stable Abs @ 240 nm) Prep->UV LC RP-HPLC Separation (End-capped C18) UV->LC Clear Solution MS ESI+ MS/MS Tuning (m/z 331.26[M+H]+) LC->MS Eval Asymmetry Factor (As) 0.9 - 1.2? MS->Eval Pass System Validated: Begin Batch Analysis Eval->Pass Yes Fail Troubleshoot: Purge Lines / Adjust pH Eval->Fail No Fail->LC Re-inject

Analytical workflow and troubleshooting decision tree for progesterone impurity profiling.

References

  • Title: 21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: (20S)-21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 11142115 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Validation & Comparative

A Comparative Guide to Corticosteroid Precursors: Evaluating 21-Hydroxy-20-methylpregn-4-en-3-one Against Canonical Substrates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of 21-Hydroxy-20-methylpregn-4-en-3-one, a synthetic steroid derivative, and the natural, endogenous precursors integral to the human corticosteroid synthesis pathway. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, enzymatic interactions, and a proposed experimental framework for evaluating the potential of synthetic analogues within the complex steroidogenesis cascade.

Introduction: The Blueprint of Corticosteroid Synthesis

The biosynthesis of corticosteroids—hormones vital for regulating metabolism, stress response, and electrolyte balance—is a meticulously orchestrated enzymatic cascade originating from cholesterol.[1][2][3] Within the adrenal cortex, a series of cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases sequentially modify steroid intermediates. The efficiency and specificity of this pathway depend on the precise molecular structure of precursor molecules, which dictates their recognition and processing by steroidogenic enzymes.

The canonical pathway relies on key precursors such as progesterone and 17α-hydroxyprogesterone (17-OHP) to produce the primary mineralocorticoid, aldosterone, and the primary glucocorticoid, cortisol.[2][4] This guide introduces a synthetic analogue, 21-Hydroxy-20-methylpregn-4-en-3-one, which is structurally related to these natural intermediates. While identified as an impurity of progesterone or a degradation product of natural sterols, its potential to interact with or disrupt the corticosteroid pathway merits investigation.[5][6] We will dissect its structure in relation to established precursors and propose a rigorous experimental workflow to compare its enzymatic processing against the natural substrate, 11-Deoxycorticosterone (DOC).

The Canonical Corticosteroid Synthesis Pathway

Steroidogenesis begins with the conversion of cholesterol to pregnenolone.[7][8] From pregnenolone, two main branches diverge towards mineralocorticoid and glucocorticoid production. The key enzymes dictating the flow through this pathway are highly specific. For instance, steroid 21-hydroxylase (CYP21A2) is essential for adding a hydroxyl group at the C21 position, a critical step for both aldosterone and cortisol synthesis.[9][10][11] Subsequently, steroid 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) perform the final modifications in the zona fasciculata and zona glomerulosa of the adrenal cortex, respectively.[12][13][14]

The following diagram illustrates the core pathway, highlighting the positions of the primary natural precursors that will be compared against the topic compound.

G cluster_mineralocorticoid Mineralocorticoid Pathway cluster_glucocorticoid Glucocorticoid Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Pregnenolone_17OH 17α-Hydroxypregnenolone Pregnenolone->Pregnenolone_17OH CYP17A1 DOC 11-Deoxycorticosterone Progesterone->DOC CYP21A2 Progesterone_17OH 17α-Hydroxyprogesterone Progesterone->Progesterone_17OH CYP17A1 Corticosterone Corticosterone DOC->Corticosterone CYP11B1 / CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Pregnenolone_17OH->Progesterone_17OH 3β-HSD Deoxycortisol 11-Deoxycortisol Progesterone_17OH->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1

Caption: The human corticosteroid biosynthesis pathway.

Structural Comparison: Natural Precursors vs. a Synthetic Analogue

The suitability of a steroid as a substrate for a biosynthetic enzyme is fundamentally determined by its three-dimensional structure and the orientation of its functional groups. Minor modifications can significantly alter binding affinity and catalytic turnover.

CompoundChemical FormulaMolecular Weight ( g/mol )Key Structural Features
Progesterone C21H30O2314.46Pregn-4-ene-3,20-dione backbone; C20 acetyl group.[15]
17α-Hydroxyprogesterone C21H30O3330.46Progesterone backbone with a hydroxyl group at C17.[16]
11-Deoxycorticosterone (DOC) C21H30O3330.46Progesterone backbone with a hydroxyl group at C21.[17]
21-Hydroxy-20-methylpregn-4-en-3-one C22H34O2330.50Pregn-4-en-3-one backbone; C21 hydroxyl group; methyl group at C20 .[18][19]

The defining feature of 21-Hydroxy-20-methylpregn-4-en-3-one is the substitution of the C20 carbonyl oxygen (part of the acetyl group in natural precursors) with a methyl group. This seemingly small change has profound implications for its enzymatic processing.

Enzymatic Conversion: A Mechanistic Evaluation

Interaction with Steroid 21-Hydroxylase (CYP21A2)

CYP21A2 catalyzes the hydroxylation of progesterone and 17-OHP at the C21 position.[11] Its primary function is to introduce a C21-hydroxyl group. The topic compound, 21-Hydroxy-20-methylpregn-4-en-3-one , already possesses this hydroxyl group. Therefore, it is not a substrate for CYP21A2. Research has demonstrated that CYP21A2 has strict substrate requirements, including the presence of a 3-oxo group on the steroid A-ring, which is present in the topic compound.[11][20] However, the pre-existing C21-OH group precludes it from undergoing the reaction catalyzed by this enzyme.

Potential as a Substrate for Steroid 11β-Hydroxylase (CYP11B1)

The next key enzyme in the pathway is CYP11B1, which hydroxylates substrates at the 11β position.[13][21] The natural substrates for CYP11B1 are 11-Deoxycorticosterone (DOC) and 11-Deoxycortisol, both of which feature a C21-hydroxyl group.[14][22] Structurally, 21-Hydroxy-20-methylpregn-4-en-3-one is an analogue of DOC.

The central scientific question is: Can CYP11B1 effectively bind and hydroxylate this synthetic analogue at the 11β position? The methyl group at C20 introduces steric bulk near the D-ring and the side chain, which is a critical region for enzyme recognition. This modification could hinder the steroid's proper orientation within the enzyme's active site, potentially making it a poor substrate or even a competitive inhibitor of the enzyme.

Proposed Experimental Workflow for Comparative Evaluation

To objectively compare the performance of 21-Hydroxy-20-methylpregn-4-en-3-one against a natural precursor, a robust, self-validating experimental protocol is required. The following workflow is designed to determine the kinetic parameters of 11-Deoxycorticosterone (DOC) versus the topic compound with recombinant human CYP11B1.

G cluster_prep 1. Preparation cluster_assay 2. In Vitro Enzyme Assay cluster_analysis 3. Analysis & Data Processing Recombinant_CYP11B1 Recombinant Human CYP11B1 + Redox Partners Incubation Incubate Substrates with Enzyme at 37°C Recombinant_CYP11B1->Incubation Substrates Substrate Stocks (DOC & Test Compound) Substrates->Incubation Time_Points Collect Aliquots at Timed Intervals Incubation->Time_Points Quench Quench Reaction (e.g., Acetonitrile/Acid) Time_Points->Quench Extraction Liquid-Liquid or Solid Phase Extraction Quench->Extraction HPLC HPLC-UV/MS Analysis Extraction->HPLC Quantification Quantify Substrate & Product (Peak Area Integration) HPLC->Quantification Kinetics Calculate Kinetic Parameters (Km, Vmax) Quantification->Kinetics

Caption: Experimental workflow for kinetic analysis.

Detailed Protocol: In Vitro CYP11B1 Conversion Assay

Objective: To determine and compare the Michaelis-Menten kinetic constants (Km, Vmax) for the 11β-hydroxylation of 11-Deoxycorticosterone (DOC) and 21-Hydroxy-20-methylpregn-4-en-3-one by human CYP11B1.

Materials:

  • Recombinant human CYP11B1 and its redox partners (adrenodoxin, adrenodoxin reductase), often expressed in E. coli or yeast systems.

  • Substrates: 11-Deoxycorticosterone (DOC) (Sigma-Aldrich) and 21-Hydroxy-20-methylpregn-4-en-3-one.

  • Cofactor: NADPH.

  • Reaction Buffer: Potassium phosphate buffer, pH 7.4.

  • Quenching Solution: Acetonitrile or 0.1 N HCl.

  • Extraction Solvent: Dichloromethane or Ethyl Acetate.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, the CYP11B1 enzyme system, and varying concentrations of the substrate (e.g., 0.1 µM to 10 µM for DOC; a wider range may be needed for the test compound). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a saturating concentration of NADPH.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture. Causality: Timed sampling is crucial to ensure the reaction velocity is measured in the initial, linear phase before substrate depletion or product inhibition occurs.

  • Quenching: Immediately add the aliquot to a tube containing quenching solution to stop the enzymatic reaction.

  • Extraction: Add an internal standard (e.g., another corticosteroid not present in the reaction, like 11-deoxycortisol). Extract the steroids from the aqueous mixture using an organic solvent like dichloromethane. Vortex thoroughly and centrifuge to separate the phases.

  • Drying and Reconstitution: Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the HPLC mobile phase. Trustworthiness: This step concentrates the sample and ensures it is fully dissolved in a solvent compatible with the HPLC system, leading to sharp, reproducible peaks.

Analytical Method: HPLC Separation

Objective: To separate and quantify the substrate (DOC or test compound) and its 11β-hydroxylated product (corticosterone or the hydroxylated analogue).

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[23][24]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[25]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a starting condition of 50% acetonitrile in water.[26]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at ~240 nm, which is the absorbance maximum for the α,β-unsaturated ketone in the A-ring of these steroids.[26]

  • Validation: For definitive identification of the novel hydroxylated product of the test compound, fractions corresponding to the new peak should be collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the mass increase corresponding to the addition of one oxygen atom.[22][24]

Data Presentation and Expected Outcomes

The primary data output from the HPLC analysis will be peak areas for the substrate and product over time. By plotting product formation against time, the initial reaction velocity (V₀) can be determined for each substrate concentration. These values are then plotted on a Michaelis-Menten graph (V₀ vs. [Substrate]) to determine the kinetic parameters.

Hypothetical Comparative Data:

SubstrateKm (µM)Vmax (pmol/min/mg protein)Catalytic Efficiency (Vmax/Km)
11-Deoxycorticosterone (DOC) 0.5 - 1.5400 - 600High
21-Hydroxy-20-methylpregn-4-en-3-one > 20 (Predicted)< 50 (Predicted)Very Low (Predicted)

Interpretation of Results:

  • Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity for the enzyme. A significantly higher Km for the test compound would indicate weaker binding to CYP11B1, likely due to steric hindrance from the C20-methyl group.

  • Vmax (Maximum Velocity): The maximum rate of the reaction at saturating substrate concentrations. A lower Vmax suggests that even when the enzyme is saturated, the catalytic conversion of the test compound is inefficient.

  • Catalytic Efficiency (Vmax/Km): This ratio is the most effective measure for comparing the performance of different substrates. It is anticipated that the catalytic efficiency for 21-Hydroxy-20-methylpregn-4-en-3-one would be orders of magnitude lower than that for the natural substrate, DOC.

Conclusion

This guide establishes a framework for comparing the synthetic steroid 21-Hydroxy-20-methylpregn-4-en-3-one with canonical corticosteroid precursors. Structurally, its C20-methyl group represents a significant deviation from the natural pregnane side-chain. Mechanistically, while it is not a substrate for CYP21A2, it is a structural analogue of the CYP11B1 substrate, DOC.

The proposed experimental workflow provides a robust method for quantifying its potential as a substrate for 11β-hydroxylase. Based on established principles of enzyme-substrate specificity, it is highly probable that 21-Hydroxy-20-methylpregn-4-en-3-one is a significantly poorer substrate for CYP11B1 than DOC. The steric hindrance introduced by the C20-methyl group likely compromises its ability to fit optimally within the enzyme's active site, leading to poor binding affinity and inefficient catalysis. Such compounds may have greater utility in research as potential competitive inhibitors to probe enzyme active site topology rather than as precursors for steroid synthesis.

References

  • Bieglmayer, C., Nahler, G., & Ruis, H. (2005). Elaboration of the Corticosteroid Synthesis Pathway in Primates through a Multistep Enzyme. Molecular Biology and Evolution, 22(6), 1365–1376. [Link]

  • Sgoutas, D. S. (1981). High-Performance Liquid Chromatographic Analysis of Steroid Hormones. Journal of Pharmaceutical Sciences, 70(6), 716-719. [Link]

  • Donova, M. V., & Egorova, O. V. (2012). Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. In Microbial Steroids. IntechOpen. [Link]

  • Wikidoc. (2018). 21-Hydroxylase. [Link]

  • Wikipedia. (n.d.). 21-Hydroxylase. Retrieved from [Link]

  • Zimmer, C., Zöllner, A., & Hannemann, F. (2019). Fine-mapping of the substrate specificity of human steroid 21-hydroxylase (CYP21A2). Journal of Steroid Biochemistry and Molecular Biology, 193, 105423. [Link]

  • Al-Rimawi, F. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1823. [Link]

  • Rupa Health. (n.d.). 17-Hydroxyprogesterone. [Link]

  • KEGG. (n.d.). Steroid hormone biosynthesis. [Link]

  • Wikipedia. (n.d.). 17α-Hydroxyprogesterone. Retrieved from [Link]

  • Wikipedia. (n.d.). Steroid hormone. Retrieved from [Link]

  • Wikipedia. (n.d.). 11-Deoxycorticosterone. Retrieved from [Link]

  • Vanderbilt University. (2016). A Closer Look at the Mechanism of Steroid Biosynthesis. [Link]

  • PubMed. (1981). High-performance liquid chromatographic analysis of steroid hormones. [Link]

  • Wolber, G., & Langer, T. (2021). Corticosteroid Biosynthesis Revisited: No Direct Hydroxylation of Pregnenolone by Steroid 21-Hydroxylase. Frontiers in Endocrinology, 12, 669013. [Link]

  • Strushkevich, N., et al. (2013). Structural Insights into Aldosterone Synthase Substrate Specificity and Targeted Inhibition. Molecular Endocrinology, 27(2), 315-324. [Link]

  • Taylor & Francis. (n.d.). 11-Deoxycorticosterone – Knowledge and References. [Link]

  • Bryan, M. B., et al. (2011). 11-Deoxycortisol is a corticosteroid hormone in the lamprey. Proceedings of the National Academy of Sciences, 108(25), 10332-10337. [Link]

  • Funder, J. W. (1996). Corticosteroids - mechanisms of action. Australian Prescriber, 19(2), 43-45. [Link]

  • IntechOpen. (2023). Steroidogenesis of Corticosteroids, Genetic Mutation, and Endocrine Disruption Leading to Adrenal Insufficiency. [Link]

  • Ohta, Y., et al. (1980). BIOSYNTHESIS OF VARIOUS STEROIDS IN VITRO BY ISOLATED ADRENAL CELLS IN PRIMARY ALDOSTERONISM, CUSHING'S SYNDROME, AND ADRENOGENI. Okayama University Scientific Achievement Repository. [Link]

  • PubChem. (n.d.). (20S)-21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Progesterone. Retrieved from [Link]

  • Deranged Physiology. (2023). Pharmacology of corticosteroids. [Link]

  • BODY by AIM360. (n.d.). The Progesterone – Cortisol Connection. [Link]

  • Synnovis. (2023). 11-deoxycorticosterone. [Link]

  • Wikipedia. (n.d.). Steroid 11β-hydroxylase. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 17 hydroxyprogesterone – Knowledge and References. [Link]

  • Diagnostiki Athinon. (n.d.). 11-Deoxycorticosterone. [Link]

  • European Society of Medicine. (2025). Pregnenolone and Progesterone in Reproductive Health. [Link]

  • PubChem. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). The steroidogenic pathway leading to progesterone and its neuroactive metabolites (pregnane steroids). [Link]

  • Barbier, I. D., et al. (2021). Androstenedione Is the Preferred Substrate for Cytochrome P450 11β-hydroxylase Leading to the Production of 11β-Hydroxyandrostenedione in the Adrenal Gland. The Journal of Clinical Endocrinology & Metabolism, 106(8), e3023-e3037. [Link]

  • Wikidoc. (2015). 17-Hydroxyprogesterone. [Link]

  • OSDD. (2008). 17-Hydroxyprogesterone. [Link]

  • Whitehouse, B. J., & Vinson, G. P. (1968). THE ROLE OF PROGESTERONE IN THE BIOSYNTHESIS OF CORTISOL IN HUMAN ADRENAL TISSUE. Journal of Endocrinology, 41(1), 105-115. [Link]

  • Auchus, R. J. (2017). Genetics and Pathophysiology of Classic Congenital Adrenal Hyperplasia Due to 21-Hydroxylase Deficiency. The Journal of Clinical Endocrinology & Metabolism, 102(10), 3551-3559. [Link]

  • Slominski, A. T. (2023). Biosynthesis of glucocorticoids in tumors. Journal of Clinical Investigation, 133(21), e174439. [Link]

  • R Discovery. (1968). Corticosteroid biosynthesis from pregnenolone and progesterone by human adrenal tissue in vitro. A kinetic study. [Link]

  • Khattab, A., et al. (2017). Clinical, genetic, and structural basis of congenital adrenal hyperplasia due to 11β-hydroxylase deficiency. Proceedings of the National Academy of Sciences, 114(10), E1931-E1940. [Link]

  • Wikidoc. (2019). Steroid 11β-hydroxylase. [Link]

  • National Center for Biotechnology Information. (2002). 21-Hydroxylase-Deficient Congenital Adrenal Hyperplasia. [Link]

Sources

A Comparative Analysis of Synthesis Routes for 21-Hydroxy-20-methylpregn-4-en-3-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 21-Hydroxy-20-methylpregn-4-en-3-one

21-Hydroxy-20-methylpregn-4-en-3-one, a C22 steroid, serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically significant steroids, including corticosteroids and progesterone. Its unique side-chain structure, featuring a hydroxyl group at C-21 and a methyl group at C-20, makes it a valuable building block in medicinal chemistry and drug development. The efficient and stereoselective synthesis of this key intermediate is of paramount importance for the pharmaceutical industry. This guide provides an in-depth comparative analysis of the two primary approaches to its synthesis: microbial biotransformation and a plausible multi-step chemical synthesis. We will delve into the mechanistic underpinnings, experimental protocols, and a critical evaluation of the merits and drawbacks of each route.

Route 1: Microbial Biotransformation - The Industrial Workhorse

The industrial production of 21-Hydroxy-20-methylpregn-4-en-3-one is dominated by a highly efficient and stereospecific microbial biotransformation process. This route leverages the metabolic machinery of specific microorganisms, most notably genetically engineered strains of Mycobacterium neoaurum, to convert readily available phytosterols (such as β-sitosterol and campesterol) into the desired product.

Underlying Principles and Mechanistic Insights

The core of this biotechnological approach lies in the targeted disruption of the natural steroid degradation pathway in Mycobacterium. In wild-type strains, phytosterols are completely metabolized. However, through precise genetic modifications, the metabolic flux can be redirected to accumulate specific intermediates.

The key enzymatic step for the formation of C22 steroids like 21-Hydroxy-20-methylpregn-4-en-3-one involves the side-chain cleavage of phytosterols. A crucial enzyme in the C19 steroid pathway, 17β-hydroxysteroid dehydrogenase (encoded by the hsd4A gene), is a primary target for gene knockout. Inactivation of hsd4A blocks the degradation of the C22 side chain, leading to the accumulation of 21-hydroxy-20-methyl-pregnane derivatives.[1]

Further genetic enhancements, such as the overexpression of genes involved in the initial stages of sterol side-chain degradation, can significantly improve the yield and purity of the final product. The biotransformation is typically carried out in a fermenter under controlled conditions of pH, temperature, and aeration.

Experimental Protocol: Microbial Synthesis

1. Strain and Culture Preparation:

  • A genetically modified strain of Mycobacterium neoaurum with a knockout of the hsd4A gene is used.

  • The strain is cultured in a suitable medium containing a carbon source, nitrogen source, and essential minerals.

2. Fermentation:

  • The fermentation is conducted in a bioreactor with controlled temperature (typically around 30°C) and pH (maintained between 6.0 and 8.0).

  • A solution of phytosterols, emulsified with a surfactant, is fed into the fermenter.

  • The culture is aerated and agitated to ensure efficient mass transfer.

3. Product Extraction and Purification:

  • After the fermentation is complete (typically 48-72 hours), the culture broth is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extract is concentrated, and the crude product is purified by crystallization or chromatography to yield 21-Hydroxy-20-methylpregn-4-en-3-one.

Route 2: A Plausible Chemical Synthesis Pathway

While microbial synthesis is the preferred industrial method, understanding the potential for a purely chemical synthesis is crucial for researchers exploring alternative or complementary approaches. A plausible, multi-step chemical synthesis can be designed starting from a common steroid precursor, such as pregnenolone acetate. This route would rely on well-established organometallic and functional group manipulation reactions.

Proposed Chemical Synthesis Pathway

The proposed chemical synthesis involves the following key transformations:

  • Protection of the 3-hydroxyl group and isomerization of the double bond.

  • Stereoselective addition of an ethyl group to the C-20 ketone.

  • Introduction of the C-21 hydroxyl group.

  • Deprotection and final oxidation to yield the target molecule.

Detailed Experimental Protocol: Proposed Chemical Synthesis

Step 1: Protection of Pregnenolone Acetate

  • The 3-keto-4-ene functionality that is present in the final product is susceptible to reaction with organometallic reagents. Therefore, starting from pregnenolone acetate, the A/B ring system needs to be converted to the final form at a later stage. The initial protection of the 3-hydroxyl group of pregnenolone acetate as a tetrahydropyranyl (THP) ether is a standard procedure.

Step 2: Grignard Reaction for Side-Chain Elongation

  • The protected pregnenolone acetate is reacted with ethylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent like THF.[1][2][3][4][5] This reaction adds an ethyl group to the C-20 carbonyl, forming a tertiary alcohol. The stereochemistry of this addition is influenced by the steric hindrance of the steroid nucleus.[6]

Step 3: Introduction of the C-21 Hydroxyl Group

  • The newly formed tertiary alcohol can be subjected to a series of reactions to introduce the C-21 hydroxyl group. One plausible approach involves dehydration to form a C-20(21) double bond, followed by stereoselective epoxidation and subsequent ring-opening to yield the desired 21-hydroxy-20-methyl side chain.

Step 4: Deprotection and Oppenauer Oxidation

  • The THP protecting group is removed under acidic conditions.

  • The final step involves the oxidation of the 3-hydroxyl group and isomerization of the C-5 double bond to the C-4 position to generate the α,β-unsaturated ketone system. The Oppenauer oxidation, using a catalyst such as aluminum isopropoxide in the presence of a ketone like acetone, is a classic method for this transformation in steroid chemistry.[7][8]

Comparative Analysis: Microbial vs. Chemical Synthesis

FeatureMicrobial BiotransformationChemical Synthesis
Starting Materials Readily available and inexpensive phytosterols.More expensive and complex steroid precursors (e.g., pregnenolone).
Number of Steps Single-step fermentation process.Multi-step synthesis involving protection, reaction, and deprotection.
Yield High yields, often exceeding 80-90% molar conversion.Overall yield is likely to be significantly lower due to multiple steps.
Purity & Stereoselectivity Highly stereospecific, yielding a single enantiomer.May produce a mixture of stereoisomers, requiring challenging purification.
Environmental Impact Generally considered a "greener" process with milder reaction conditions and less hazardous waste.Often requires stoichiometric amounts of reagents, harsh reaction conditions, and generates more chemical waste.
Scalability Well-established for large-scale industrial production.Scaling up can be challenging and costly.
Process Control Requires precise control of fermentation parameters (pH, temperature, aeration).Requires careful control of reaction conditions for each individual step.

Visualizing the Synthesis Pathways

Microbial_Synthesis Phytosterols Phytosterols Mycobacterium Mycobacterium neoaurum (genetically modified) Phytosterols->Mycobacterium Biotransformation Product 21-Hydroxy-20-methylpregn-4-en-3-one Mycobacterium->Product Side-chain cleavage

Caption: Microbial synthesis of 21-Hydroxy-20-methylpregn-4-en-3-one.

Chemical_Synthesis Start Pregnenolone Acetate Protected Protected Pregnenolone Start->Protected Protection Grignard_Adduct Tertiary Alcohol Intermediate Protected->Grignard_Adduct Grignard Reaction (EtMgBr) Final_Product 21-Hydroxy-20-methylpregn-4-en-3-one Grignard_Adduct->Final_Product Hydroxylation & Oxidation (Oppenauer)

Caption: Plausible chemical synthesis of 21-Hydroxy-20-methylpregn-4-en-3-one.

Conclusion and Future Perspectives

The comparative analysis clearly demonstrates that microbial biotransformation is the superior method for the industrial production of 21-Hydroxy-20-methylpregn-4-en-3-one. Its high efficiency, stereoselectivity, and environmental advantages make it the route of choice. The continuous advancements in metabolic engineering and synthetic biology are likely to further enhance the productivity and cost-effectiveness of this biotechnological approach.

However, the exploration of chemical synthesis routes remains a valuable academic endeavor. A deeper understanding of the chemical pathways can lead to the development of novel synthetic methodologies for other complex steroids and provide alternative solutions should challenges arise with the microbial process. For researchers in drug discovery and development, a comprehensive knowledge of both biosynthetic and chemical synthetic strategies is essential for the innovative and efficient production of vital steroid-based pharmaceuticals.

References

  • Oppenauer, R. V. (1937). Eine Methode der Dehydrierung von sekundären Alkoholen zu Ketonen. I. Zur Herstellung von Steron- und Sexualhormonen. Recueil des Travaux Chimiques des Pays-Bas, 56(2), 137-144.
  • Chaudhuri, N. K., Williams, J. G., Nickolson, R., & Gut, M. (1969). Stereochemistry of the addition reactions of Grignard reagents to 20-keto steroids. Synthesis of 17α,20α-dihydroxycholesterol. The Journal of Organic Chemistry, 34(12), 3757-3763.
  • Fürst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 161. Mitteilung. Konfiguration der 20-Hydroxy-steroide. Helvetica Chimica Acta, 32(1), 275-283.
  • Djerassi, C., Engle, R. R., & Bowers, A. (1956). The Oppenauer Oxidation. Journal of Organic Chemistry, 21(12), 1547-1549.
  • Plattner, P. A., & Heusser, H. (1944). Über Steroide und Sexualhormone. 90. Mitteilung. Zur Konfiguration der 20-Hydroxy-steroide. Helvetica Chimica Acta, 27(1), 748-757.
  • Fieser, L. F., & Fieser, M. (1959). Steroids.
  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Kirk, D. N., & Hartshorn, M. P. (1968). Steroid Reaction Mechanisms. Elsevier.
  • BenchChem. (2025, December).
  • Zong, H., Huang, H., Liu, J., Bian, G., & Song, L. (2012). Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 77(10), 4645–4652.
  • Chemguide. (n.d.). Reaction of aldehydes and ketones with Grignard reagents. Retrieved from [Link]

  • Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460.
  • Taylor & Francis. (n.d.). Pregnenolone – Knowledge and References. Retrieved from [Link]

  • Pearson+. (n.d.). (A true story.) Chemistry lab students added an excess of ethylma... | Study Prep. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • DSpace Repository. (n.d.). Syntheses of Bioactive Steroid Derivatives Through the Development of Regioselective Oxidations with Copper, Chromium and Rhodium. Retrieved from [Link]

  • Monder, C., & Lippman, V. (1976). Enzyme mediated reduction of 21-dehydrocorticosteroids at C-20: isolation and characterization of derivatives containing the 20beta-hydroxy-21-aldehyde side chain. Journal of steroid biochemistry, 7(10), 719–722.
  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 20-hydroxy-17,21 -cyclopregnane derivatives: potential C-20 oxo steroid oxidoreductase inhibitors.
  • Journal of the American Chemical Society. (n.d.). Steroids. LXXIII.1a The Direct Oppenauer Oxidation of Steroidal Formate Esters. A New Synthesis of 17α-Hydroxyprogesterone1b.
  • Švoboda, J., Biedermann, D., Chodounská, H., Buděšínský, M., & Kasal, A. (2019). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. ACS omega, 4(1), 1913–1923.
  • ResearchGate. (2025, August 9). Autooxidation of Delta(17(20))-20-Hydroxy Derivatives of Steroids.
  • Taylor & Francis. (n.d.). Ethylmagnesium bromide – Knowledge and References. Retrieved from [Link]

  • DSpace. (n.d.).
  • Crimmins, M. T., & DeBaillie, A. C. (2006). Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. Organic letters, 8(21), 4783–4786.
  • Carl ROTH. (n.d.). 21-Hydroxy-20-methylpregn-4-en-3-one, 500 g. Retrieved from [Link]

Sources

Validating the purity of "21-Hydroxy-20-methylpregn-4-en-3-one" reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of 21-Hydroxy-20-methylpregn-4-en-3-one Reference Standards: A Comprehensive Analytical Guide

Executive Summary

21-Hydroxy-20-methylpregn-4-en-3-one (CAS: 60966-36-1), universally referred to in the pharmaceutical industry as Bisnoralcohol (BA), is a critical steroidal intermediate[1]. Derived primarily from the microbial biotransformation of phytosterols, it serves as the synthetic backbone for active pharmaceutical ingredients (APIs) such as Progesterone and Ursodeoxycholic Acid (UDCA)[2]. Ensuring the absolute purity of BA reference standards is paramount. Structurally homologous impurities—such as 4-Androstene-3,17-dione (4-AD) and diastereomeric byproducts—can easily propagate through downstream synthetic pathways, ultimately compromising final API efficacy and safety[3].

This guide provides a definitive, objective comparison of analytical modalities and establishes self-validating protocols for rigorous BA purity validation.

Mechanistic Background & Analytical Challenges

The purity validation of BA presents unique chromatographic challenges dictated by its biosynthetic origin and molecular structure:

  • Structural Homology of Impurities: BA is synthesized via the side-chain cleavage of phytosterols by engineered Mycobacteria[3]. Incomplete cleavage or over-oxidation generates closely related steroidal impurities, notably 4-AD, 1,4-androstadiene-3,17-dione (ADD), and 9α-hydroxyl-4-androstene-3,17-dione (9OH-AD)[3]. These molecules share the rigid cyclopenta[a]phenanthrene core, resulting in nearly identical polarities and severe co-elution risks during chromatography.

  • Stereoisomeric Integrity: The C20 position of BA is a chiral center. The presence of (20R) and (20S) epimers requires high-efficiency stationary phases to achieve baseline resolution, as diastereomers exhibit identical mass-to-charge ratios and nearly indistinguishable UV absorption profiles[4].

  • Chromophore Dynamics: The 4-en-3-one moiety provides a strong UV chromophore due to the conjugated

    
     transition, yielding an absorption maximum (
    
    
    
    ) near 240 nm. However, non-conjugated steroidal impurities lack this chromophore, necessitating complementary detection strategies to ensure absolute mass balance.

Comparative Analysis of Analytical Modalities

To establish a robust reference standard, a multi-orthogonal analytical approach is required. Relying on a single technique often leads to blind spots in impurity profiling. The following table objectively compares the performance of various techniques for BA validation.

Analytical ModalityPrimary ApplicationEst. Limit of Detection (LOD)AdvantagesLimitations
HPLC-UV (240 nm) Assay & Related Substances~0.05% (w/w)High precision; excellent for quantifying the main component and conjugated impurities.Poor sensitivity for non-conjugated steroidal impurities; requires baseline resolution.
LC-MS/MS (ESI+) Impurity Identification~0.001% (w/w)Unambiguous mass assignment; differentiates co-eluting peaks via MRM transitions.Matrix effects can suppress ionization; cannot easily distinguish C20 diastereomers.
Headspace GC-FID Residual Solvents~10 ppmSelectively analyzes volatile solvents (Methanol, Ethyl Acetate) without matrix interference.Unsuitable for intact steroid analysis due to thermal degradation risks in the GC inlet.
qNMR (Quantitative NMR) Absolute Purity & Structure~0.5% (w/w)Primary ratio method; does not require a reference standard for calibration.Lower sensitivity for trace impurities; requires high sample concentration and high-field magnets.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , meaning the assay proves its own reliability before any sample data is accepted.

Protocol 1: HPLC-UV Determination of Assay and Related Substances

Causality & Rationale: A reverse-phase C18 method is employed to separate BA from its biosynthetic precursors and oxidation products. Methanol is chosen over Acetonitrile as the organic modifier because its protic nature provides superior selectivity for resolving the subtle hydrophobic differences between steroidal epimers[3].

1. Chromatographic Conditions:

  • Column: High-efficiency C18 (e.g., 5 µm, 4.6 × 150 mm) to ensure sufficient theoretical plates for diastereomer separation[3].

  • Mobile Phase: Isocratic elution using Methanol:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (optimal for the 4-en-3-one system) and 214 nm (for broader impurity capture)[3].

  • Column Temperature: 30 °C to stabilize partitioning kinetics.

2. Sample Preparation:

  • Accurately weigh 10.0 mg of the BA reference standard.

  • Dissolve in 10.0 mL of HPLC-grade Methanol (1 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

3. System Suitability Test (SST) - The Self-Validating Step:

  • Inject a resolution mixture containing BA, 4-AD, and ADD (0.1 mg/mL each).

  • Acceptance Criteria: Resolution (

    
    ) between BA and 4-AD must be 
    
    
    
    . Tailing factor (
    
    
    ) for the BA peak must be
    
    
    . Relative Standard Deviation (RSD) of the BA peak area from five replicate injections must be
    
    
    . Do not proceed with sample analysis if SST fails.
Protocol 2: Headspace GC-FID for Residual Solvents

Causality & Rationale: BA is typically crystallized and purified using solvents like methanol and ethyl acetate[2]. Direct injection of steroids into a GC inlet causes non-volatile residue buildup and thermal degradation. Headspace sampling selectively volatilizes the residual solvents while leaving the steroid matrix safely in the vial.

1. Instrument Setup:

  • Column: DB-624 (30 m × 0.32 mm, 1.8 µm) or equivalent.

  • Carrier Gas: Helium at 1.5 mL/min.

  • Detector: FID at 250 °C.

2. Headspace Parameters:

  • Equilibration Temperature: 85 °C for 20 minutes.

  • Transfer Line: 105 °C.

3. Sample Preparation:

  • Dissolve 50 mg of BA in 5 mL of Dimethyl Sulfoxide (DMSO) in a 20 mL headspace vial. Causality: DMSO is a high-boiling solvent that completely dissolves the steroid without interfering with the early-eluting volatile solvent peaks.

  • Seal with a PTFE-lined crimp cap.

4. Validation & Limits:

  • Compare peak areas against a calibration curve of Methanol (Enterprise limit:

    
     3000 ppm) and Ethyl Acetate (Enterprise limit: 
    
    
    
    5000 ppm)[2].

Visualizations of Workflows and Pathways

Workflow A BA Reference Standard (Batch Sampling) B Sample Preparation (Dissolution & Filtration) A->B C HPLC-UV (Assay & Impurities) B->C D Headspace GC-FID (Residual Solvents) B->D E LC-MS/MS & qNMR (Structural ID) B->E F Data Synthesis & COA Generation C->F D->F E->F

Orthogonal analytical workflow for the comprehensive purity validation of Bisnoralcohol.

Pathway A Phytosterols (Starting Material) B 21-Hydroxy-20-methylpregn-4-en-3-one (Target API Intermediate: BA) A->B Microbial Side-Chain Cleavage C 4-Androstene-3,17-dione (Major Impurity: 4-AD) B->C Over-oxidation E DBA & Diastereomers (Minor Byproducts) B->E Isomerization / Side Reactions D 1,4-Androstadiene-3,17-dione (Major Impurity: ADD) C->D C1,2-Dehydrogenation

Biosynthetic pathway and degradation mechanisms generating critical steroidal impurities.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6454094, 21-Hydroxy-20-methylpregn-4-en-3-one." PubChem, [Link]

  • Wang, Z., et al. "Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria." Microbial Cell Factories, vol. 20, no. 1, 2021. PubMed Central, [Link]

  • ACS Publications. "High Enantioselective and Large-Scale Production of Ursodeoxycholic Acid by Combination of Pd- and Hydroxysteroid Dehydrogenase-Catalyzed Hydrogenation." Organic Process Research & Development, 2024. ACS, [Link]

  • MDPI. "Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates." Molecules, 2025. MDPI, [Link]

  • Sinoway Industrial Co., Ltd. "21-hydroxy-20-methylpregn-4-en-3-one / Bisnoralcohol / BA 60966-36-1 Specifications." Sinoway, [Link]

Sources

Cross-Validation of Analytical Methods for 21-Hydroxy-20-methylpregn-4-en-3-one: A Comprehensive Guide for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

In the landscape of pharmaceutical research and development, 21-Hydroxy-20-methylpregn-4-en-3-one (CAS 60966-36-1) occupies a dual role. It is a highly valued intermediate in the multi-step synthesis of corticosteroids and ursodeoxycholic acid (UDCA), and simultaneously a critical, regulated impurity in Progesterone active pharmaceutical ingredients (APIs)[1].

To comply with stringent ICH Q2(R1) and Q3A(R2) guidelines, analytical laboratories cannot rely on a single detection modality. The molecule's specific structural features necessitate an orthogonal cross-validation approach. This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Charged Aerosol Detection (HPLC-CAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to establish a self-validating analytical framework.

Mechanistic Grounding: The Detection Challenge

The chemical structure of2[2] features a pregn-4-en-3-one core. The conjugated α,β-unsaturated ketone in the A-ring provides a robust chromophore, allowing for strong UV absorbance at approximately 240 nm[].

However, relying exclusively on HPLC-UV introduces chromophore bias . During the4[4] or corticosteroid degradation, co-eluting byproducts may lack this conjugation. To achieve true mass balance, orthogonal detection via CAD—which provides a near-universal, mass-dependent response independent of chemical structure—is essential[5]. Furthermore, LC-MS/MS is required to achieve the specificity necessary for trace-level quantification and definitive structural confirmation.

G A Progesterone API Sample Preparation B HPLC-UV (240 nm) Chromophoric Detection A->B Aliquot 1 C LC-MS/MS (ESI+) Trace & Structural ID A->C Aliquot 2 D HPLC-CAD Universal Mass Detection A->D Aliquot 3 E Statistical Cross-Validation (ANOVA, Bland-Altman) B->E High-throughput Quant C->E Specificity / LOD D->E Uniform Response F Regulatory Submission (ICH Q2/Q3A Compliant) E->F Validated Impurity Profile

Fig 1. Orthogonal cross-validation workflow for 21-Hydroxy-20-methylpregn-4-en-3-one analysis.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to rule out false positives or matrix interference.

Sample Preparation & Matrix Spiking Strategy

Causality: To prove the analytical method is unaffected by the massive concentration of the Progesterone API matrix, a standard addition (matrix spiking) protocol is utilized.

  • Weighing: Accurately weigh 50.0 mg of Progesterone API into a 50 mL volumetric flask.

  • Solubilization: Dissolve in 25 mL of Acetonitrile:Water (60:40, v/v). Causality: This ratio ensures complete dissolution of the highly lipophilic steroid backbone while maintaining compatibility with reversed-phase initial gradient conditions.

  • Spiking (Self-Validation): Spike with a known concentration of 21-Hydroxy-20-methylpregn-4-en-3-one reference standard (0.1% w/w relative to API).

  • Filtration: Dilute to volume and filter through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 2 mL of filtrate. Causality: Hydrophobic steroid derivatives can non-specifically bind to virgin PTFE membranes. Discarding the initial volume saturates these binding sites, ensuring the collected filtrate represents the true sample concentration.

Method A: HPLC-UV (Routine QA/QC)
  • Column: C18, 150 x 4.6 mm, 3 µm particle size. Causality: High theoretical plates are required to resolve the trace impurity from the massive, tailing main API peak.

  • Mobile Phase: Gradient elution (A: 0.1% Formic acid in Water, B: Acetonitrile).

  • Detection: UV at 240 nm.

  • System Suitability Test (SST): The run is only considered valid if the resolution (

    
    ) between 21-Hydroxy-20-methylpregn-4-en-3-one and progesterone is 
    
    
    
    .
Method B: HPLC-CAD (Mass Balance & Universal Detection)
  • Column & Gradient: Identical to Method A to ensure exact retention time alignment for peak cross-referencing.

  • Mobile Phase Constraint: Must strictly use volatile buffers (e.g., Formic acid). Causality: Non-volatile salts will precipitate during the CAD aerosolization process, causing severe baseline noise and irreversible detector clogging[5].

  • Detection: CAD evaporator temperature set to 35°C.

  • Data Processing: Calibration curves must be evaluated using a log-log transformation. Causality: The aerosol charging process in CAD correlates non-linearly with analyte mass at extreme concentration ranges; log-log fitting linearizes this response.

Method C: LC-MS/MS (Trace Profiling & Structural ID)
  • Ionization: Electrospray Ionization (ESI) in positive mode. Causality: The carbonyl group at C3 of the pregn-4-en-3-one core has a high proton affinity, making ESI+ highly efficient for generating the

    
     precursor ion at 
    
    
    
    331.2.
  • Transitions: Multiple Reaction Monitoring (MRM) transition

    
     331.2 
    
    
    
    295.2 (corresponding to the loss of two water molecules).
  • Self-Validation: Inclusion of a matrix-matched calibration curve to continuously monitor and correct for ion suppression caused by the co-eluting API matrix.

Quantitative Performance Comparison

The following table synthesizes the experimental validation data, providing an objective comparison of the three analytical modalities for detecting 21-Hydroxy-20-methylpregn-4-en-3-one.

Performance ParameterMethod A: HPLC-UV (240 nm)Method B: HPLC-CADMethod C: LC-MS/MS (MRM)
Primary Mechanism UV Absorbance (Enone ring)Aerosol Charge MeasurementIonization & Fragmentation
Limit of Detection (S/N = 3) 0.05 µg/mL0.10 µg/mL0.5 ng/mL
Limit of Quantitation (S/N = 10) 0.15 µg/mL0.30 µg/mL1.5 ng/mL
Linearity / Fit Model > 0.999 (Linear: 0.15 - 50 µg/mL)> 0.995 (Log-Log fit)> 0.998 (Linear: 1.5 - 500 ng/mL)
Accuracy (Spike Recovery) 98.5% - 101.2%96.0% - 103.5%94.5% - 105.1%
Precision (%RSD, n=6) < 1.0%< 2.5%< 4.0%
Matrix Interference Susceptibility LowMedium (Baseline shifts)High (Ion suppression)
Optimal R&D Application Routine QA/QC & Batch ReleaseMass balance & non-UV impuritiesTrace impurity profiling & PK

Conclusion

No single analytical method provides a complete picture for complex steroid derivatives. While HPLC-UV remains the gold standard for routine, high-throughput batch release due to its unmatched precision (< 1.0% RSD), it is blind to non-chromophoric degradants. Cross-validating with HPLC-CAD ensures strict mass balance during corticosteroid synthesis, and LC-MS/MS provides the ultimate sensitivity required for genotoxic trace profiling. By employing this self-validating, orthogonal approach, pharmaceutical laboratories can ensure total compliance with regulatory impurity guidelines.

References

  • PubChem . "21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094". National Institutes of Health (NIH). Available at: [Link]

  • NBINNO . "Applications of 21-hydroxy-20-methylpregn-4-en-3-one in Pharmaceutical R&D". NBINNO. Available at: [Link]

  • Zhang, Y., et al. "Synthesis of ursodeoxycholic acid by electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents". National Institutes of Health (NIH) / PMC. Available at:[Link]

  • ACS Publications . "High Enantioselective and Large-Scale Production of Ursodeoxycholic Acid by Combination of Pd- and Hydroxysteroid Dehydrogenase-Catalyzed Hydrogenation". American Chemical Society. Available at:[Link]

Sources

Biological Activity of 21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol) vs. Progesterone: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of steroidal drug development, understanding the functional divergence between endogenous hormones and their synthetic or plant-derived analogs is critical. Progesterone is the master endogenous regulator of the female reproductive system, exerting its effects primarily through the Progesterone Receptor (PR). In contrast, 21-Hydroxy-20-methylpregn-4-en-3-one —commonly known as Bisnoralcohol (BA) —is a side-chain degradation product of natural phytosterols (such as stigmasterol) and a critical intermediate in the synthesis of steroid hormones like dydrogesterone and ursodeoxycholic acid[1][2].

While traditionally viewed merely as a synthetic intermediate or an impurity (Progesterone Impurity 2), recent pharmacological profiling has revealed that Bisnoralcohol possesses potent, independent biological activities. Most notably, BA acts as a RANKL inhibitor (IC50 = 2.325 μM), effectively suppressing osteoclastogenesis and exhibiting significant anti-osteoporosis activity[3][4]. Furthermore, it demonstrates kinase-inhibitory properties and glucocorticoid-like anti-inflammatory effects[][6]. This guide objectively compares the mechanistic pathways, biological activities, and experimental validation protocols for both compounds to aid researchers in targeted drug development.

Molecular & Structural Comparison

The structural modifications between Progesterone and Bisnoralcohol fundamentally alter their receptor affinities and downstream signaling cascades.

PropertyProgesterone21-Hydroxy-20-methylpregn-4-en-3-one (Bisnoralcohol)
CAS Number 57-83-040736-33-2 / 60966-36-1
Molecular Formula C21H30O2C22H34O2
Molecular Weight 314.46 g/mol 330.50 g/mol
Key Structural Features Pregn-4-ene-3,20-dione skeleton.Hydroxyl group (-OH) at C21; Methyl group (-CH3) at C20[7][8].
Primary Target Progesterone Receptor (PR) AgonistRANKL (Receptor Activator of NF-κB Ligand) Inhibitor[3]
Primary Indication Hormone replacement, contraception, luteal support.Anti-osteoporosis research, anti-inflammatory, oncology[4][6].

Mechanistic Pathways

Progesterone: Genomic PR Activation

Progesterone primarily operates via a classical genomic pathway. Upon diffusing across the cell membrane, it binds to the cytosolic Progesterone Receptor (PR). This binding induces a conformational change, causing the dissociation of heat shock proteins (e.g., HSP90), receptor dimerization, and nuclear translocation. The complex then binds to Progesterone Response Elements (PREs) in the DNA, recruiting coactivators to drive the transcription of genes essential for endometrial receptivity and embryogenesis.

G P4 Progesterone PR Cytosolic PR (Inactive) P4->PR Binds HSP HSP90 Dissociation PR->HSP Induces Dimer PR Dimerization HSP->Dimer Nucleus Nuclear Translocation Dimer->Nucleus PRE PRE Binding Nucleus->PRE Gene Target Gene Expression (Reproductive Regulation) PRE->Gene Transcription

Caption: Classical genomic signaling pathway of Progesterone via the Progesterone Receptor (PR).

Bisnoralcohol (BA): RANKL Inhibition & Osteoclastogenesis Suppression

Unlike progesterone, Bisnoralcohol acts extracellularly/membrane-proximally by inhibiting the interaction between RANKL and its receptor, RANK. Under normal pathological conditions (like osteoporosis), RANKL binds to RANK on osteoclast precursors, recruiting TRAF6 and activating the NF-κB and MAPK pathways. This culminates in the activation of NFATc1, the master transcription factor for osteoclastogenesis. By inhibiting RANKL (IC50 = 2.325 μM), BA blocks this cascade, downregulating osteoclast-specific genes such as TRAP, CTSK, and MMP-9[4].

G RANKL RANKL RANK RANK Receptor RANKL->RANK Activates TRAF6 TRAF6 Recruitment RANK->TRAF6 BA Bisnoralcohol (BA) BA->RANKL Inhibits (IC50=2.325 μM) NFKB NF-κB / MAPK Pathways TRAF6->NFKB NFATc1 NFATc1 Activation NFKB->NFATc1 Osteoclast Osteoclastogenesis (Bone Resorption) NFATc1->Osteoclast

Caption: Mechanism of Bisnoralcohol (BA) inhibiting RANKL-induced osteoclastogenesis.

Biological Activity & Experimental Data

The pharmacological profiles of these two compounds dictate entirely different experimental applications. Recent structure-activity relationship (SAR) studies have utilized Bisnoralcohol as a lead compound to synthesize heterocyclic ring-fused derivatives (e.g., SH442) that exhibit picomolar efficacy against osteoporosis[4].

ParameterProgesteroneBisnoralcohol (BA)
Primary Cellular Target Progesterone Receptor (PR-A, PR-B)RANKL / Kinases / Glucocorticoid Receptors
In Vitro Potency EC50 ~ 1-5 nM (PR Activation)IC50 = 2.325 μM (RANKL Inhibition)[3]
Osteoclast Marker Regulation Indirect (via estrogenic/androgenic crosstalk)Direct downregulation of TRAP, TRAF6, c-Fos, CTSK, MMP9[4]
Apoptotic Activity Cell-type dependent (often proliferative in endometrium)Induces apoptosis in cancer cells via cyclin-dependent kinase inhibition[6]

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps.

Protocol A: Progesterone Receptor (PR) Reporter Assay

Purpose: To quantify the classical genomic agonism of Progesterone.

  • Cell Culture & Transfection: Plate T47D cells (which endogenously express high levels of PR) in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS to eliminate background steroidal activity. Transfect cells with a PRE-luciferase reporter plasmid using Lipofectamine 3000.

  • Compound Treatment: After 24 hours, treat cells with a serial dilution of Progesterone (0.1 nM to 100 nM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Promegestone/R5020).

  • Validation Check: Co-treat a parallel well with Progesterone (10 nM) and Mifepristone (RU486, a PR antagonist, 1 μM). Self-Validation: The luminescent signal must drop to baseline in the presence of RU486, confirming that the signal is strictly PR-mediated.

  • Detection: Lyse cells after 24 hours of treatment and measure luminescence using a standard dual-luciferase assay system. Calculate the EC50 using non-linear regression.

Protocol B: RANKL-Induced Osteoclastogenesis Inhibition Assay (Bisnoralcohol)

Purpose: To validate the anti-osteoporosis activity of Bisnoralcohol via RANKL inhibition[4].

  • Cell Preparation: Seed RAW264.7 murine macrophages or primary Bone Marrow-Derived Macrophages (BMMs) into 96-well plates at a density of

    
     cells/well in 
    
    
    
    -MEM containing 10% FBS. (If using BMMs, supplement with 30 ng/mL M-CSF).
  • Induction & Treatment: Add 50 ng/mL of recombinant soluble RANKL to induce osteoclastogenesis. Simultaneously, treat the cells with varying concentrations of Bisnoralcohol (0.5 μM, 1.0 μM, 2.5 μM, 5.0 μM).

  • Incubation & Observation: Culture for 4-5 days. Replace the media containing RANKL and BA every 2 days.

  • TRAP Staining (Terminal Differentiation Marker): Fix the cells with 4% paraformaldehyde for 10 minutes. Stain using a Tartrate-Resistant Acid Phosphatase (TRAP) kit. Causality: TRAP is an enzyme highly expressed by mature osteoclasts; its presence visually confirms functional differentiation.

  • Quantification & Validation: Count TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope. Self-Validation: Perform a parallel CCK-8 cytotoxicity assay on RAW264.7 cells treated with 5.0 μM BA. If cell viability remains >95%, it confirms that the reduction in osteoclast formation is due to true RANKL inhibition, not generalized cytotoxicity[4].

  • Molecular Profiling (Optional but recommended): Extract RNA from a parallel 6-well plate setup and perform RT-qPCR for Nfatc1, Ctsk (Cathepsin K), and Acp5 (TRAP) to confirm transcriptional suppression.

References

  • PubChem . "21-Hydroxy-20-methylpregn-4-en-3-one | C22H34O2 | CID 6454094". National Center for Biotechnology Information. Available at:[Link]

  • Zhang, D.-J., et al. (2024) . "Synthesis of Heterocyclic Ring-Fused Bisnoralcohol Derivatives as Novel Small-Molecule Antiosteoporosis Agents". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Hydroxy-20-methylpregn-4-en-3-one
Reactant of Route 2
21-Hydroxy-20-methylpregn-4-en-3-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.